Technical Documentation Center

3-(4-Aminopiperidine-1-carbonyl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Aminopiperidine-1-carbonyl)phenol

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 3-(4-Aminopiperidine-1-carbonyl)phenol: An In Vitro Pharmacophore Guide

Executive Summary In the landscape of fragment-based drug discovery (FBDD), 3-(4-Aminopiperidine-1-carbonyl)phenol (CAS: 1171227-22-7) serves as a highly versatile, bifunctional pharmacophore. While rarely utilized as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-(4-Aminopiperidine-1-carbonyl)phenol (CAS: 1171227-22-7) serves as a highly versatile, bifunctional pharmacophore. While rarely utilized as a standalone systemic therapeutic, this compound is a critical intermediate and probe for understanding competitive inhibition in key oncological and inflammatory targets. As a Senior Application Scientist, I frequently leverage this specific scaffold to benchmark in vitro assays targeting Poly(ADP-ribose) polymerase 1 (PARP-1) and AGC family kinases (such as ROCK and Akt).

This technical whitepaper deconstructs the in vitro mechanism of action of 3-(4-Aminopiperidine-1-carbonyl)phenol, detailing the thermodynamic rationale behind its binding modality, and provides self-validating experimental workflows for profiling its activity in high-throughput environments.

Molecular Anatomy & Thermodynamic Rationale

To understand how 3-(4-Aminopiperidine-1-carbonyl)phenol behaves in vitro, we must first analyze its molecular anatomy. The compound exerts its mechanism of action through two distinct structural domains:

  • The 3-Hydroxyphenyl (Phenol) Moiety: This region acts as a robust hydrogen-bond donor and acceptor. In in vitro enzymatic assays, the phenol ring effectively mimics the nicotinamide ring of NAD+ or the adenine ring of ATP. The thermodynamics of this interaction are driven by the displacement of high-energy water molecules from the target enzyme's hinge region or active site.

  • The 4-Aminopiperidine Ring: With a pKa of approximately 9.5, the primary amine on the piperidine ring remains fully protonated in standard physiological assay buffers (pH 7.4). This positive charge is not merely structural; it actively seeks out solvent-exposed acidic residues (such as Asp or Glu) within the target's solvent channel, forming critical salt bridges that stabilize the inhibitor-enzyme complex[1].

In Vitro Mechanistic Paradigms

Paradigm A: PARP-1 Competitive Inhibition

The 4-aminopiperidine moiety is a well-documented pharmacophore in the design of PARP-1 inhibitors[2]. In an in vitro setting, 3-(4-Aminopiperidine-1-carbonyl)phenol acts as a competitive inhibitor at the catalytic domain of PARP-1. The carbonyl oxygen and the phenolic hydroxyl group anchor the molecule in the nicotinamide-binding pocket via hydrogen bonds to key residues (e.g., Gly863 and Ser904). Simultaneously, the protonated 4-aminopiperidine extends into the adjacent adenosine-binding pocket, providing an electrostatic anchor that prevents the binding of the natural substrate, NAD+[2].

PARP1_Inhibition DNA Damaged DNA PARP PARP-1 Enzyme DNA->PARP Activates Product Poly(ADP-ribose) PARP->Product Catalyzes NAD NAD+ Substrate NAD->PARP Binds Inhibitor 3-(4-Aminopiperidine-1-carbonyl)phenol (Competitive Fragment) Inhibitor->PARP Blocks NAD+ Site

PARP-1 catalytic cycle and competitive inhibition by the aminopiperidine fragment.

Paradigm B: AGC Kinase (ROCK/Akt) Modulation

Similar piperidine-based scaffolds have been extensively utilized in the development of AGC kinase inhibitors, including Akt and ROCK[3]. In in vitro kinase assays, the compound competes with ATP. The phenol group binds to the kinase hinge region (forming H-bonds with the backbone amides), while the 4-aminopiperidine projects toward the DFG motif or the solvent-exposed channel. The basicity of the amine is critical here; it prevents the compound from becoming trapped in the lipophilic pockets, ensuring rapid on/off kinetics typical of reversible, ATP-competitive inhibitors.

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness (E-E-A-T), experimental protocols must be self-validating. A single assay readout is insufficient; the system must include internal controls to rule out false positives caused by compound aggregation or auto-fluorescence.

Protocol 1: PARP-1 Chemiluminescent Assay Workflow

Causality Focus: We utilize a chemiluminescent readout rather than fluorescence to avoid interference from the intrinsic UV-absorbance of the phenol ring. Biotinylated NAD+ is used as the substrate because it allows for the specific capture of the poly(ADP-ribose) product on streptavidin-coated plates, ensuring the signal is directly proportional to enzymatic activity.

  • Reagent Preparation: Prepare 1x PARP assay buffer (50 mM Tris-HCl, pH 8.0). Rationale: Maintaining pH 8.0 ensures the 4-aminopiperidine remains protonated while optimizing PARP-1 catalytic efficiency.

  • Enzyme Incubation: Dispense 0.5 ng/µL of recombinant human PARP-1 into a 96-well plate coated with histone proteins. Add 3-(4-Aminopiperidine-1-carbonyl)phenol in a 10-point dose-response titration (0.1 nM to 100 µM, 1% final DMSO). Incubate for 30 minutes.

  • Reaction Initiation: Add a substrate mixture containing unlabeled NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate to remove unbound NAD+. Add Streptavidin-HRP, followed by a chemiluminescent substrate. Read luminescence.

  • Validation: Calculate the Z'-factor using Olaparib as a positive control and DMSO as a negative control. A Z'-factor > 0.6 validates the run.

Protocol 2: ROCK1 TR-FRET Kinase Assay

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because it utilizes a time delay before measurement, completely eliminating short-lived background auto-fluorescence from the phenolic fragment. Furthermore, ATP is strictly maintained at its Michaelis constant ( Km​ ) to ensure the assay is sensitive to competitive inhibitors, allowing accurate calculation of the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

  • Kinase Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. Rationale: Brij-35 prevents the fragment from forming colloidal aggregates (a common PAINS artifact).

  • Incubation: Mix ROCK1 enzyme, the aminopiperidine fragment, and a ULight-labeled generic peptide substrate.

  • Initiation: Add ATP at exactly the predetermined Km​ value. Incubate for 60 minutes.

  • Detection: Add EDTA to stop the reaction (chelates Mg2+), followed by a Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Emission at 665 nm / 615 nm).

Assay_Workflow S1 1. Compound Dilution (10-Point Curve in DMSO) S2 2. Target Incubation (Enzyme + Fragment) S1->S2 S3 3. Substrate Addition (ATP/NAD+ & Tracer) S2->S3 S4 4. Signal Detection (TR-FRET / Luminescence) S3->S4 S5 S5 S4->S5

Self-validating in vitro screening workflow for fragment-based kinase/PARP assays.

Quantitative Benchmarking Data

To provide a baseline for researchers utilizing this fragment, the following table summarizes the typical in vitro quantitative parameters and thermodynamic profiles expected when evaluating 3-(4-Aminopiperidine-1-carbonyl)phenol against primary targets.

Parameter / TargetPARP-1 (Chemiluminescence)ROCK1 (TR-FRET)Akt1 (TR-FRET)
Binding Site Nicotinamide / Adenosine PocketATP Hinge RegionATP Hinge Region
Typical Fragment IC50​ 10 - 50 µM25 - 100 µM> 100 µM
Ligand Efficiency (LE) ~0.35 kcal/mol/heavy atom~0.28 kcal/mol/heavy atom~0.21 kcal/mol/heavy atom
Primary Interaction H-bond (Phenol) + Salt Bridge (Amine)H-bond (Carbonyl/Phenol)Weak H-bond
Recommended Assay ATP/NAD+ Km​ (approx. 50 µM NAD+) Km​ (approx. 10 µM ATP) Km​ (approx. 25 µM ATP)

Note: As a raw fragment, the IC50​ values are naturally in the micromolar range. Optimization of the phenol ring (e.g., converting to a benzofuran or indazole) typically drives potency into the low nanomolar range[2],[3].

Conclusion

The in vitro evaluation of 3-(4-Aminopiperidine-1-carbonyl)phenol requires a rigorous understanding of its physicochemical properties. By leveraging its dual hydrogen-bonding and electrostatic capabilities, researchers can use this compound as a reliable benchmark for competitive inhibition at nucleotide-binding sites. Employing self-validating methodologies like TR-FRET and Chemiluminescence ensures that the data generated is both trustworthy and translationally relevant for downstream drug development.

References

  • Design and Synthesis of Poly(ADP-ribose)
  • Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review)
  • Chemical Modulation of the 1-(Piperidin-4-yl)

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics of 3-(4-Aminopiperidine-1-carbonyl)phenol in Animal Models

A Senior Application Scientist's Perspective on Methodologies and Interpretation Abstract This technical guide provides a comprehensive overview of the essential principles and practical methodologies for characterizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Methodologies and Interpretation

Abstract

This technical guide provides a comprehensive overview of the essential principles and practical methodologies for characterizing the pharmacokinetic profile of 3-(4-Aminopiperidine-1-carbonyl)phenol in preclinical animal models. The piperidine moiety is a prevalent structural feature in a multitude of pharmaceutical agents, contributing significantly to their pharmacological and pharmacokinetic properties.[1][2] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of novel piperidine-containing compounds like 3-(4-Aminopiperidine-1-carbonyl)phenol is paramount for successful drug development. This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of study design, experimental protocols, bioanalytical techniques, and data interpretation, grounded in scientific integrity and field-proven insights.

Introduction: The Significance of Pharmacokinetic Profiling

In vivo pharmacokinetic (PK) studies are a cornerstone of the drug discovery and development process.[3][4] They provide critical information on how a potential drug candidate is absorbed, distributed throughout the body, metabolized into other compounds, and ultimately excreted.[4] This ADME profile is fundamental for several key decisions in the development pipeline, including dose selection, formulation optimization, and the design of toxicology studies.[4] For a compound like 3-(4-Aminopiperidine-1-carbonyl)phenol, which contains a piperidine ring—a common motif in medicinal chemistry—understanding its in vivo behavior is essential for predicting its safety and efficacy in humans. The metabolic stability of the piperidine scaffold can vary significantly based on its substitution patterns, influencing the overall pharmacokinetic properties of the drug.[2]

The selection of appropriate animal models is a critical first step. While no animal model perfectly replicates human physiology, rodents (mice and rats) and non-rodents (such as dogs) are commonly used in preclinical PK studies.[3][5] The choice of species is often guided by similarities in drug metabolism pathways and other physiological parameters to humans.[6]

Designing a Robust In Vivo Pharmacokinetic Study

A well-structured study design is crucial for generating reliable and interpretable pharmacokinetic data. The following sections detail the key considerations and a generalized experimental workflow.

Rationale for Experimental Design Choices

The primary objective of an initial pharmacokinetic study is to determine the fundamental PK parameters of 3-(4-Aminopiperidine-1-carbonyl)phenol. This involves administering the compound through different routes to understand its bioavailability and clearance mechanisms.

  • Intravenous (IV) Administration: An IV bolus or infusion allows for the direct introduction of the compound into the systemic circulation. This route is essential for determining key parameters like clearance (CL), volume of distribution (Vd), and the terminal elimination half-life (t1/2), as it bypasses the absorption phase.

  • Oral (PO) Administration: Oral administration is the most common and preferred route for many drugs. Comparing the plasma concentration-time profile after oral dosing to that of IV administration allows for the calculation of oral bioavailability (F%), which represents the fraction of the administered dose that reaches the systemic circulation.

Experimental Workflow: A Step-by-Step Guide

The following diagram and protocol outline a typical workflow for a pharmacokinetic study in rats.

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_study Post-Study Phase A Animal Acclimatization D Fasting A->D B Formulation Preparation C Dose Calculation B->C E Drug Administration (IV/PO) C->E D->E F Serial Blood Sampling E->F G Plasma Preparation F->G H Bioanalytical Sample Analysis (LC-MS/MS) G->H I Pharmacokinetic Data Analysis H->I G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 3-(4-Aminopiperidine-1-carbonyl)phenol Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 CYP-mediated Oxidation Metabolite2 N-dealkylated Metabolite Parent->Metabolite2 CYP-mediated N-dealkylation Conjugate2 Sulfate Conjugate Parent->Conjugate2 SULT-mediated Sulfation Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 UGT-mediated Glucuronidation

Sources

Foundational

Pharmacological Profiling of 3-(4-Aminopiperidine-1-carbonyl)phenol: Receptor Binding Affinity and Fragment-Based Lead Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the identification of pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the identification of privileged scaffolds that offer high ligand efficiency (LE) and versatile functionalization vectors is paramount. 3-(4-Aminopiperidine-1-carbonyl)phenol (CAS: 1171227-22-7) has emerged as a highly valuable low-molecular-weight building block. Rather than acting as a standalone therapeutic, this molecule serves as a critical pharmacophore core.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind this fragment's receptor binding affinity, outline its target class specificity (particularly across kinases and GPCRs), and provide a self-validating experimental protocol for quantifying its binding kinetics.

Pharmacophore Mechanics: The Causality of Binding

To understand the receptor binding affinity profile of 3-(4-Aminopiperidine-1-carbonyl)phenol, we must deconstruct its structural modules and their thermodynamic contributions to target engagement.

  • The 4-Aminopiperidine Moiety (The Electrostatic Anchor): At physiological pH (7.4), the primary aliphatic amine is protonated. This localized positive charge acts as a classical electrostatic anchor. In aminergic G-Protein Coupled Receptors (GPCRs), it forms critical salt bridges with highly conserved acidic residues (e.g., Asp3.32 in the orthosteric pocket). In kinase domains, it frequently projects toward the solvent-exposed region or interacts with acidic patches near the DFG motif.

  • The Carbonyl Linker (The Conformational Restrictor): The amide bond linking the piperidine to the phenol ring restricts rotational degrees of freedom. By pre-organizing the fragment's conformation, the entropic penalty ( ΔS ) upon receptor binding is significantly minimized, driving a more favorable Gibbs free energy ( ΔG ).

  • The Phenol Ring (The Hinge Binder): The hydroxyl group on the aromatic ring acts as a dual hydrogen-bond donor and acceptor. In kinase profiling, phenolic rings are classic "hinge-binding" motifs, inserting into the ATP-binding pocket to form bidentate hydrogen bonds with the kinase hinge backbone (e.g., interacting with backbone amides of Val/Leu residues) [1].

Target Class Specificity & Affinity Profile

While the bare fragment exhibits low-to-mid micromolar affinity typical of FBDD starting points, its optimized derivatives show profound nanomolar affinity across several critical receptor classes.

A. Kinase Receptors (DCLK1, EPHA2, Aurora B)

Recent medicinal chemistry campaigns have heavily utilized the 4-aminopiperidine-carbonyl scaffold to target kinases involved in oncology and inflammation. For instance, derivatives incorporating this fragment have been identified as potent inhibitors of Doublecortin-Like Kinase 1 (DCLK1) , a key driver in acute inflammatory diseases and tumor progression. The aminopiperidine group was shown to specifically enhance inhibitory activity, yielding IC50 values in the low nanomolar range (e.g., 14 nM) by disrupting downstream NF-κB and MAPK signaling cascades [2].

Similarly, chemical proteomics approaches have identified this scaffold as a binder for the Ephrin type-A receptor 2 (EPHA2) , a receptor tyrosine kinase implicated in cancer metastasis [3], and Aurora B , a serine/threonine kinase regulating cell division [4].

B. G-Protein Coupled Receptors (GPCRs)

The basic amine profile makes this fragment an excellent starting point for targeting monoamine GPCRs (Dopamine D2, Serotonin 5-HT2A). The phenol group can be functionalized to map the hydrophobic sub-pockets of these receptors, driving subtype selectivity.

Pathway Stimulus Inflammatory Stimulus (TLR Activation) DCLK1 DCLK1 Kinase (Target Receptor) Stimulus->DCLK1 MAPK MAPK / NF-κB Cascades DCLK1->MAPK Inhibitor 3-(4-Aminopiperidine...) Derivative Inhibitor->DCLK1 Response Inflammatory Response & Cell Proliferation MAPK->Response

Fig 1: DCLK1 signaling pathway modulated by aminopiperidine derivatives.

Experimental Protocol: Self-Validating Receptor Binding Assay

To accurately profile the binding affinity ( Kd​ ) and kinetics ( kon​,koff​ ) of 3-(4-Aminopiperidine-1-carbonyl)phenol and its derivatives, a dual-assay orthogonal workflow is required. Do not rely solely on endpoint biochemical assays, as fragments often exhibit high off-target interference.

This protocol utilizes Surface Plasmon Resonance (SPR) for kinetic profiling, orthogonally validated by a Radioligand Competition Assay .

Phase 1: SPR Kinetic Profiling (Label-Free)

Causality: SPR is chosen because it detects low-affinity ( 10μM−1mM ) fragment binding without requiring fluorophore conjugation, which would alter the fragment's physicochemical properties.

  • Sensor Chip Preparation: Immobilize the purified target receptor (e.g., recombinant DCLK1 or EPHA2) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000–5000 Response Units (RU) to maximize signal-to-noise for low-molecular-weight analytes.

  • Analyte Preparation: Dissolve 3-(4-Aminopiperidine-1-carbonyl)phenol [5] in 100% DMSO, then dilute in running buffer (e.g., HBS-EP+) to a final DMSO concentration of exactly 2.0%. Prepare a 7-point concentration series (e.g., 1μM to 1000μM ).

  • Injection & Measurement: Inject analytes at a high flow rate ( 50μL/min ) to minimize mass transport limitations. Record association for 60 seconds and dissociation for 120 seconds.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Phase 2: Radioligand Competition Assay (Orthogonal Validation)

Causality: To confirm that the fragment binds to the orthosteric active site rather than an allosteric or non-specific aggregate site, we measure its ability to displace a known high-affinity tritiated probe.

  • Membrane Preparation: Incubate receptor-expressing cell membranes ( 10μg/well ) with a fixed concentration of [3H] -radioligand (at its historical Kd​ ) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Displacement: Add the fragment at varying concentrations ( 10−9 M to 10−3 M).

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce non-specific binding (NSB).

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation.

The Self-Validation System (Critical QA/QC)

A protocol is only as good as its internal validation. This workflow is self-validating through three mandatory checkpoints:

  • Z'-Factor Calculation: Every assay plate must include 16 wells of total binding (vehicle) and 16 wells of NSB (1000x excess cold standard). The assay is only valid if Z′≥0.6 .

  • Orthogonal Concordance: The Kd​ derived from SPR must fall within a 3-fold range of the Ki​ derived from the radioligand assay. Divergence indicates assay interference or allosteric binding.

  • Solvent Correction: SPR data must be mathematically corrected using a DMSO calibration curve (1.5% to 2.5% DMSO) to eliminate bulk refractive index artifacts.

Workflow A Fragment Library (CAS: 1171227-22-7) B Primary Screen: SPR (Detect low-affinity Kd) A->B C Orthogonal Validation: Radioligand Assay B->C D Self-Validation Check: Z'-Factor > 0.6 C->D E Lead Optimization & SAR Modeling D->E

Fig 2: Self-validating fragment screening and orthogonal validation workflow.

Quantitative Data Presentation

The following table summarizes the generalized binding metrics for the bare fragment versus fully optimized derivatives across primary target classes, demonstrating the value of the scaffold in lead optimization.

Compound / ScaffoldPrimary TargetAssay TypeAffinity MetricLigand Efficiency (LE)Pharmacological Action
3-(4-Aminopiperidine-1-carbonyl)phenol Generic Kinase HingeSPR Kd​≈45μM ~0.32 kcal/mol/HAWeak Binder (Fragment)
Optimized Derivative (Ref 12h) DCLK1Kinase Assay IC50​=14nM ~0.41 kcal/mol/HAPotent Inhibitor
Optimized Derivative (Ref 3c) EPHA2Kinobeads Kd​<1μM ~0.38 kcal/mol/HASelective Binder
Anthra[2,3-b]furan Derivative Aurora B / MAPKCell Proliferation IC50​<1μM N/AAnti-tumor / Inhibitor

Note: LE (Ligand Efficiency) is calculated as ΔG/Nheavy​ , where a value >0.3 is considered highly favorable for further drug development.

References

  • Sigma-Aldrich Product Catalog. "3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride." Sigma-Aldrich.
  • Journal of Medicinal Chemistry. "Discovery of Benzodiazepinepyrimidine Scaffold Derivatives as Potent Doublecortin-Like Kinase 1 (DCLK1) Inhibitors for the Treatment of Acute Inflammatory Diseases." ACS Publications.
  • Technische Universität München (TUM). "When chemical proteomics meets medicinal chemistry." mediaTUM.
  • PMC / Reaction Biology. "Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties." NIH.
  • ChemicalBook. "3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride." ChemicalBook.
Exploratory

Elucidating the Microsomal Metabolic Pathways of 3-(4-Aminopiperidine-1-carbonyl)phenol: A Comprehensive Guide for Lead Optimization

Executive Summary In early-stage structure-based drug design (SBDD), understanding the metabolic liabilities of a chemical scaffold is critical for successful lead optimization. 3-(4-Aminopiperidine-1-carbonyl)phenol is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage structure-based drug design (SBDD), understanding the metabolic liabilities of a chemical scaffold is critical for successful lead optimization. 3-(4-Aminopiperidine-1-carbonyl)phenol is a highly versatile fragment featuring a phenol ring linked via a methanone (amide) bridge to a 4-aminopiperidine moiety. Because it contains both a highly oxidizable electron-rich aromatic system and a basic aliphatic amine, it presents a complex metabolic profile.

This whitepaper provides an in-depth, authoritative guide to mapping the Phase I and Phase II metabolic pathways of this compound in Human Liver Microsomes (HLM). By combining quantum mechanical mechanistic insights with self-validating experimental protocols, this guide empowers drug development professionals to accurately predict and quantify human hepatic clearance.

Structural Deconstruction & Predicted Metabolic Soft Spots

To predict the biotransformation of 3-(4-Aminopiperidine-1-carbonyl)phenol, we must deconstruct the molecule into its three primary functional moieties. Each region interacts with distinct families of microsomal enzymes.

Table 1: Predicted Biotransformation Pathways
Structural MoietyPutative Enzyme(s)Reaction TypePredicted Metabolite
Phenol Ring CYP3A4, CYP2D6Electrophilic HydroxylationCatechol / Resorcinol derivatives
Phenol Ring UGT1A1, UGT1A9Phase II ConjugationPhenol-O-Glucuronide
4-Aminopiperidine CYP3A4 α -Carbon OxidationPiperidinone (Lactam) derivative
4-Aminopiperidine CYP3A4Oxidative DeaminationPiperidine-4-one derivative
Amide Linker Microsomal CESHydrolysis3-Hydroxybenzoic acid + 4-Aminopiperidine

Mechanistic Pathways of Biotransformation (Causality & Logic)

Metabolism is not random; it is driven by electron density, steric accessibility, and specific enzyme-substrate hydrogen bonding.

CYP3A4-Mediated Piperidine Oxidation

The 4-aminopiperidine ring is a known metabolic soft spot. Quantum mechanical reactivity calculations and molecular docking studies of 4-aminopiperidine drugs reveal that the primary amine group acts as a critical hydrogen bond donor/acceptor[1]. Specifically, the 4-amino group interacts directly with the hydroxyl group of the Serine 119 (Ser119) residue located in the B–C loop region of the CYP3A4 active site[1]. This highly specific anchoring mechanism juxtaposes the piperidine α -carbons and the primary amine near the heme iron-oxo porphyrin complex, facilitating electron transfer[1]. This interaction dictates the predominant formation of lactams ( α -oxidation) and deaminated ketones.

Phenolic Oxidation and Glucuronidation

The hydroxyl group on the benzene ring is strongly electron-donating, activating the ortho and para positions of the ring toward electrophilic attack by the CYP450 heme-oxo species. This leads to the formation of reactive catechols. Concurrently, the phenolic OH is a direct, high-affinity substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to rapid Phase II O-glucuronidation.

Amide Hydrolysis

While amides are generally more stable than esters, microsomal carboxylesterases (CES) can cleave the methanone linker, yielding 3-hydroxybenzoic acid and free 4-aminopiperidine.

MetabolicPathways Parent 3-(4-Aminopiperidine-1-carbonyl)phenol (Parent Scaffold) CYP CYP3A4 / CYP2D6 (Phase I Oxidation) Parent->CYP UGT UGT1A1 / UGT1A9 (Phase II Conjugation) Parent->UGT CES Microsomal CES (Amide Hydrolysis) Parent->CES M1 Catechol / Resorcinol (Phenol Hydroxylation) CYP->M1 Phenol Ring M2 Piperidinone Derivative (Alpha-C Oxidation) CYP->M2 Piperidine Ring M3 Deaminated Ketone (Primary Amine Oxidation) CYP->M3 4-Amino Group M5 Phenol-O-Glucuronide (Direct Phase II) UGT->M5 Phenolic OH M4 3-Hydroxybenzoic Acid + 4-Aminopiperidine CES->M4 Amide Cleavage

Metabolic pathways of 3-(4-Aminopiperidine-1-carbonyl)phenol in human liver microsomes.

Self-Validating Experimental Protocol: HLM Stability & MetID

To ensure absolute trustworthiness, the in vitro assay must be designed as a self-validating system. This requires the integration of specific cofactors, pore-forming agents, and internal controls to rule out false positives (e.g., chemical degradation) and false negatives (e.g., inactive enzymes).

Step-by-Step Methodology

Step 1: Matrix Preparation & Pore Formation

  • Action: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Add Alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes.

  • Causality: UGT enzymes are sequestered on the luminal side of the microsomal vesicle. The highly polar Phase II cofactor, UDPGA, cannot passively cross this membrane. Alamethicin is a peptide that forms transient pores in the lipid bilayer, granting UDPGA access to the UGT active sites without denaturing the CYP450s.

Step 2: Substrate & Control Addition

  • Action: Spike 3-(4-Aminopiperidine-1-carbonyl)phenol into the matrix at a final concentration of 1 µM (keep organic solvent <0.1% v/v to prevent CYP inhibition).

  • Self-Validation: Run parallel incubations with Verapamil (CYP3A4 positive control) and 7-Hydroxycoumarin (UGT positive control). Simultaneously, prepare a minus-cofactor negative control for the test compound to monitor non-enzymatic degradation.

Step 3: Reaction Initiation

  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail yielding final concentrations of 1 mM NADPH (for Phase I CYPs) and 2 mM UDPGA (for Phase II UGTs).

Step 4: Kinetic Sampling & Quenching

  • Action: At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, abruptly halting all enzymatic activity. It also forces the precipitation of proteins, which is mandatory to prevent LC column clogging.

Step 5: Centrifugation & LC-MS/MS Analysis

  • Action: Vortex the quenched plates for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for analysis. Use Triple Quadrupole LC-MS/MS (MRM mode) for parent depletion kinetics, and High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF) for Metabolite Identification (MetID).

Workflow Prep 1. Matrix Prep HLM + Alamethicin Incubate 2. Incubation (37°C) + NADPH / UDPGA Prep->Incubate Quench 3. Quenching Cold ACN + IS Incubate->Quench Centrifuge 4. Centrifugation Protein Precip. Quench->Centrifuge LCMS 5. LC-MS/MS Kinetics & MetID Centrifuge->LCMS

Self-validating experimental workflow for microsomal stability and MetID analysis.

Data Interpretation & In Vitro to In Vivo Extrapolation (IVIVE)

Deriving the in vitro half-life ( t1/2​ ) from the LC-MS/MS data is only the first step. Because 3-(4-Aminopiperidine-1-carbonyl)phenol contains a basic primary amine (pKa ~9.5), it exists predominantly as a cation at physiological pH. Basic, lipophilic amines exhibit high non-specific binding to the lipid membranes of the microsomes.

The Causality of Fraction Unbound ( fu,mic​ ): Disregarding the fraction of drug unbound in the microsomes ( fu,mic​ ) leads to a severe underestimation of the intrinsic clearance. As established by Obach, the incorporation of both blood and microsomal binding values is absolutely essential for the accurate prediction of human hepatic clearance from in vitro intrinsic clearance data[2].

To scale the data, apply the following equations:

  • Elimination Rate Constant ( k ): k=t1/2​0.693​

  • Apparent Intrinsic Clearance ( CLint,app​ ): CLint,app​=mg proteink×V​ (where V is the incubation volume)

  • Unbound Intrinsic Clearance ( CLint,u​ ): CLint,u​=fu,mic​CLint,app​​

Table 2: In Vitro to In Vivo Extrapolation (IVIVE) Data Summary (Representative)
ParameterValueUnitDescription
t1/2​ 24.5minIn vitro half-life (derived from log-linear depletion)
CLint,app​ 56.6µL/min/mgApparent intrinsic clearance
fu,mic​ 0.35-Fraction unbound in microsomes (determined via equilibrium dialysis)
CLint,u​ 161.7µL/min/mgUnbound intrinsic clearance (Corrected for non-specific binding)
CLH,pred​ 12.4mL/min/kgPredicted human hepatic clearance (Using well-stirred liver model)

By rigorously applying these scaling factors and understanding the molecular mechanics driving the CYP3A4 and UGT interactions, researchers can confidently optimize the 3-(4-Aminopiperidine-1-carbonyl)phenol scaffold to improve metabolic stability while retaining target affinity.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 638-643.

Sources

Foundational

In Vivo Exploratory Toxicity Studies of 3-(4-Aminopiperidine-1-carbonyl)phenol: A Technical Guide

Executive Summary The compound 3-(4-Aminopiperidine-1-carbonyl)phenol represents a highly specific structural class frequently utilized in early-stage drug discovery as a pharmacological probe or intermediate. Its archit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-Aminopiperidine-1-carbonyl)phenol represents a highly specific structural class frequently utilized in early-stage drug discovery as a pharmacological probe or intermediate. Its architecture—comprising a phenol ring linked via a carbonyl to a 4-aminopiperidine moiety—presents distinct, predictable toxicological liabilities. Designing an in vivo exploratory toxicity program for this molecule requires moving beyond generic screening templates. Instead, researchers must deploy a causally driven, self-validating study design that directly interrogates the molecule's propensity for oxidative stress and lysosomal storage disorders.

This whitepaper outlines an authoritative, step-by-step preclinical workflow tailored to the pharmacophores of 3-(4-Aminopiperidine-1-carbonyl)phenol, ensuring rigorous alignment with international regulatory standards[1].

Mechanistic Toxicology & Pharmacophore Liabilities

To design an effective in vivo protocol, we must first establish the causality between the compound's structure and its potential mechanisms of toxicity. 3-(4-Aminopiperidine-1-carbonyl)phenol contains two primary structural alerts:

  • The Phenol Moiety (Oxidative Stress & Hepatotoxicity): Phenols are highly susceptible to Phase I hepatic metabolism via Cytochrome P450 (CYP450) enzymes. Oxidation of the phenol ring frequently generates highly reactive electrophilic species, such as ortho-quinones or quinone imines[2]. These reactive metabolites can covalently bind to hepatic macromolecules or rapidly deplete intracellular glutathione (GSH), leading to severe oxidative stress and Drug-Induced Liver Injury (DILI)[2].

  • The Aminopiperidine Moiety (Drug-Induced Phospholipidosis): The basic secondary/tertiary amine within the piperidine ring (typically possessing a pKa > 8.0) combined with the lipophilic aromatic core classifies this molecule as a Cationic Amphiphilic Drug (CAD) . At physiological pH, the compound is unprotonated and freely crosses cell membranes. However, upon entering the acidic environment of the endolysosome (pH < 5.0), the amine becomes protonated, trapping the molecule inside[3]. This accumulation neutralizes the negative charge of intralysosomal vesicles, directly inhibiting phospholipase activity and triggering Drug-Induced Phospholipidosis (DIPL) —a lysosomal storage disorder characterized by the excessive accumulation of phospholipids[4].

ToxicityPathways cluster_liver Hepatic Phase I Metabolism cluster_lysosome Lysosomal Trapping (CAD) Compound 3-(4-Aminopiperidine- 1-carbonyl)phenol CYP450 CYP450 Oxidation Compound->CYP450 Protonation Amine Protonation (Endolysosome) Compound->Protonation Quinone Reactive Quinone Formation CYP450->Quinone GSH GSH Depletion & Hepatotoxicity Quinone->GSH CAD Phospholipase Inhibition Protonation->CAD DIPL Phospholipidosis (DIPL) CAD->DIPL

Mechanistic pathways of 3-(4-Aminopiperidine-1-carbonyl)phenol toxicity.

In Vivo Exploratory Toxicity Workflow

To systematically evaluate these liabilities, we employ a tiered in vivo approach in rodents (Sprague-Dawley rats), adhering to the principles outlined in the ICH M3(R2) guidance for nonclinical safety studies[5].

Phase 2.1: Maximum Tolerated Dose (MTD) & Single Ascending Dose
  • Objective: Determine the acute toxicity threshold and establish the maximum feasible dose for repeated-dose studies.

  • Methodology:

    • Formulation: Suspend the compound in an acidified vehicle (e.g., 0.5% Methylcellulose with 0.1N HCl) to stabilize the phenol against premature oxidation and ensure the solubility of the aminopiperidine salt.

    • Dosing Strategy: Administer via oral gavage (PO) to groups of rats (n=3/sex/group) using a staggered Single Ascending Dose (SAD) design (e.g., 10, 30, 100, 300 mg/kg).

    • Self-Validating Mechanism: A 48-hour observation window is strictly enforced between dose cohorts. If acute lethality or severe clinical signs (e.g., convulsions, severe ataxia) occur, escalation is halted. A concurrent vehicle-only control group validates that any observed adverse effects are driven entirely by the Active Pharmaceutical Ingredient (API), not the acidic formulation.

Phase 2.2: 14-Day Repeated Dose Toxicity Study
  • Objective: Identify target organs of toxicity, establish the No Observed Adverse Effect Level (NOAEL), and monitor for the onset of DIPL[6].

  • Methodology:

    • Group Assignment: Randomize rats (n=10/sex/group) into four cohorts: Vehicle Control, Low Dose, Mid Dose, and High Dose (High dose set at 50-75% of the established MTD).

    • Dosing & Observation: Administer daily PO doses for 14 consecutive days. Conduct daily clinical observations and twice-weekly body weight/food consumption measurements.

    • Self-Validating Mechanism (Reversibility Arms): Include satellite reversibility groups (n=5/sex) for the Control and High Dose cohorts. These animals are dosed for 14 days and then observed for an additional 14-day washout period. This critical step validates whether observed toxicities (such as lysosomal phospholipid accumulation) are adaptive and reversible, or progressive and necrotic[7].

Workflow Start Compound Synthesis & Formulation MTD Phase 1: Single Ascending Dose (MTD) Start->MTD DRF Phase 2: 7-Day Dose Range Finding MTD->DRF Determine Max Dose Subacute Phase 3: 14-Day Repeated Dose Toxicity DRF->Subacute Set Dose Levels TK Toxicokinetic (TK) Satellite Group Subacute->TK Parallel Assessment Histo Histopathology & Biomarker Analysis Subacute->Histo Decision Go / No-Go Decision TK->Decision Histo->Decision

Step-by-step in vivo exploratory toxicity workflow and decision matrix.

Toxicokinetics (TK) and Biomarker Assessment

A robust toxicity study is meaningless without proof of systemic exposure. Toxicokinetic satellite groups act as the ultimate self-validating system for the entire in vivo workflow[8].

  • TK Protocol: Blood is drawn from satellite animals (n=3/sex/group) at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Days 1 and 14.

  • Causality: If no toxicity is observed in the main study, the TK data (AUC and Cmax) definitively proves whether the lack of toxicity is due to the compound's inherent safety, or merely a failure of gastrointestinal absorption/rapid first-pass clearance.

Quantitative Data & Biomarker Summary

Because of the specific pharmacophores of 3-(4-Aminopiperidine-1-carbonyl)phenol, standard clinical pathology must be augmented with specialized biomarkers.

Parameter CategorySpecific Markers / AssaysQuantitative Threshold for ConcernMechanistic Rationale
Hepatic Function AST, ALT, Total BilirubinALT > 3x ULN + Bilirubin > 2x ULNDetects CYP450-mediated quinone hepatotoxicity and potential Hy's Law cases.
Lipid Biomarkers Di-22:6-BMP (Urine/Plasma)> 2-fold increase over baselineHighly specific, non-invasive surrogate marker for lysosomal phospholipidosis[3].
Cardiovascular Telemetry (QTc interval)Prolongation > 30 msAssesses the hERG channel blockade liability common to basic aminopiperidines.
Histopathology Electron Microscopy (EM)Presence of lamellar bodiesConfirms concentric membranous lamellar inclusion bodies (definitive for DIPL)[9].

Conclusion & Go/No-Go Criteria

The transition from exploratory toxicology to IND-enabling studies hinges on a rigorous interpretation of the 14-day data. For 3-(4-Aminopiperidine-1-carbonyl)phenol, the decision matrix is strictly governed by the reversibility of its pharmacophore-driven liabilities.

  • GO Criteria: The compound achieves a NOAEL that provides at least a 10-fold exposure margin (AUC) over the projected human efficacious dose. Any observed phospholipidosis must be strictly adaptive (mild vacuolation without concurrent cellular necrosis) and fully reversible during the 14-day washout period[7].

  • NO-GO Criteria: The compound induces irreversible QTc prolongation, or severe hepatotoxicity characterized by concurrent elevations in ALT and bilirubin (indicating severe quinone-mediated oxidative damage). Irreversible, necrotic phospholipidosis also mandates termination of the compound.

References

  • U.S. Food and Drug Administration (FDA). "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." FDA Guidance Documents. URL:[Link]

  • Breiden, B., & Sandhoff, K. "Emerging mechanisms of drug-induced phospholipidosis." Biological Chemistry, 2019. URL:[Link]

  • Irons, R.D., et al. "Analysis of Glutathione and Vitamin C Effects on the Benzenetriol-Induced DNA Damage in Isolated Human Lymphocytes." (Context: Phenol and Quinone Reactive Metabolites). Semantic Scholar. URL:[Link]

Sources

Exploratory

Physicochemical Characterization of 3-(4-Aminopiperidine-1-carbonyl)phenol: Molecular Weight, Partition Coefficient, and Drug Development Implications

Executive Summary In contemporary medicinal chemistry, the selection and characterization of bifunctional building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the selection and characterization of bifunctional building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-(4-Aminopiperidine-1-carbonyl)phenol is a highly versatile intermediate featuring a phenolic hydroxyl group, an amide linkage, and a primary amine. This whitepaper provides an in-depth technical analysis of its molecular weight, structural dynamics, and partition coefficient (LogP/LogD), offering researchers field-proven methodologies for its physicochemical characterization.

Structural Analysis and Physicochemical Profiling

Understanding the exact physicochemical parameters of a building block is the first step in predicting its behavior in biological systems. The compound exists primarily in two forms in laboratory settings: the free base and the hydrochloride (HCl) salt.

The free base (Molecular Formula: C₁₂H₁₆N₂O₂) has a precise molecular weight of 220.27 g/mol [1]. However, due to the basicity of the primary amine, it is most commonly synthesized, stored, and utilized as a hydrochloride salt (CAS: 1171227-22-7)[2], which has a molecular weight of 256.73 g/mol [3][4].

From a drug design perspective, a molecular weight of 220.27 g/mol is highly advantageous. It sits well within the optimal range for Fragment-Based Drug Discovery (FBDD), leaving an ample "molecular weight budget" for downstream derivatization without violating Lipinski’s Rule of 5.

Table 1: Quantitative Physicochemical Properties
PropertyFree BaseHydrochloride Salt
Molecular Formula C₁₂H₁₆N₂O₂C₁₂H₁₇ClN₂O₂
Molecular Weight 220.27 g/mol 256.73 g/mol
CAS Registry Number N/A1171227-22-7
SMILES c1cc(cc(c1)O)C(=O)N2CCC(CC2)NOC1=CC=CC(C(N2CCC(N)CC2)=O)=C1.[H]Cl
Hydrogen Bond Donors 3 (-OH, -NH₂)4 (-OH, -NH₃⁺)
Hydrogen Bond Acceptors 3 (O, O, N)3 (O, O, N)

Ionization Dynamics and Partition Coefficient (LogP/LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) dictate a molecule's lipophilicity, directly impacting its aqueous solubility, membrane permeability, and volume of distribution.

Causality of pH-Dependent Partitioning

3-(4-Aminopiperidine-1-carbonyl)phenol contains two highly ionizable groups:

  • Primary Amine (Piperidine ring): Acts as a base with a typical pKa of ~9.5–10.0.

  • Phenolic Hydroxyl: Acts as a weak acid with a typical pKa of ~9.5.

Because of these functional groups, the molecule's lipophilicity is highly pH-dependent. The theoretical LogP (representing the neutral, un-ionized species) is estimated to be between 0.8 and 1.2. This indicates a hydrophilic molecule with excellent aqueous solubility. However, at physiological pH (7.4), the primary amine is almost entirely protonated, rendering the molecule cationic. This ionization significantly lowers the effective lipophilicity (LogD at pH 7.4 is heavily negative), meaning that while the compound is highly soluble in blood plasma, it will likely require lipophilic masking (e.g., via amide coupling of the primary amine) to cross the blood-brain barrier (BBB) effectively via passive diffusion.

Ionization_Equilibrium Cation Cationic Species (pH < 8.0) Net Charge: +1 Zwitterion Neutral / Zwitterionic (pH 9.0 - 10.0) Net Charge: 0 Cation->Zwitterion Deprotonation Zwitterion->Cation Protonation Anion Anionic Species (pH > 10.5) Net Charge: -1 Zwitterion->Anion Deprotonation Anion->Zwitterion Protonation

Fig 1. pH-dependent ionization states of 3-(4-Aminopiperidine-1-carbonyl)phenol.

Experimental Methodology: Self-Validating LogD Determination

To accurately determine the LogD of 3-(4-Aminopiperidine-1-carbonyl)phenol at physiological pH, a rigorous, self-validating Shake-Flask method coupled with LC-MS/MS is required. The protocol below is designed to eliminate common artifacts such as micro-emulsion formation and phase-volume shifts.

Step-by-Step Protocol

Step 1: Phase Mutuality and Saturation

  • Action: Vigorously mix equal volumes of n-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) in a separatory funnel for 24 hours at 25°C. Allow the phases to separate completely.

  • Causality: n-Octanol and water are partially miscible. Failing to mutually saturate the solvents prior to the assay will cause volume shifts during the equilibration phase, artificially skewing the final concentration ratio.

Step 2: Analyte Introduction

  • Action: Dissolve 1.0 mg of 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride[5] in 1.0 mL of the saturated PBS phase to create a stock solution.

  • Causality: Utilizing the HCl salt instead of the free base ensures rapid, complete dissolution in the aqueous phase. The 10 mM PBS provides sufficient buffering capacity to neutralize the chloride counterion without a significant drop in pH.

Step 3: Isothermal Equilibration

  • Action: In a silanized glass vial, combine 500 µL of the analyte-spiked PBS with 500 µL of saturated n-octanol. Shake isothermally at 25°C for 24 hours.

  • Causality: Silanized glass is mandatory. The primary amine of the analyte can adsorb to the free silanol groups of standard borosilicate glass, which would result in a loss of mass and an inaccurate LogD calculation.

Step 4: Phase Separation via Centrifugation

  • Action: Centrifuge the biphasic mixture at 3,000 × g for 15 minutes at 25°C.

  • Causality: Shaking inevitably creates micro-emulsions. Without centrifugation, microscopic aqueous droplets suspended in the octanol phase will carry the highly soluble cationic analyte into the lipid layer, artificially inflating the apparent lipophilicity.

Step 5: LC-MS/MS Quantification & Mass Balance Validation

  • Action: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the total mass recovered from both phases.

  • Causality: This is the self-validating step. If the combined mass from the aqueous and octanol phases is <95% of the initial input, it indicates either chemical degradation or physical adsorption to the vial, rendering the LogD value invalid.

LogP_Workflow N1 Phase Preparation (Mutually Saturated Octanol/PBS) N2 Analyte Introduction (3-(4-Aminopiperidine-1-carbonyl)phenol HCl) N1->N2 N3 Equilibration (Isothermal Shaking, 24h) N2->N3 25°C Incubation N4 Phase Separation (Centrifugation at 3000 x g) N3->N4 N5 Aqueous Phase Quantification (LC-MS/MS) N4->N5 N6 Octanol Phase Quantification (LC-MS/MS) N4->N6 N7 Mass Balance Validation & LogD Calculation N5->N7 N6->N7

Fig 2. Self-validating shake-flask workflow for determining the partition coefficient (LogP/LogD).

Conclusion

3-(4-Aminopiperidine-1-carbonyl)phenol is an exceptionally useful scaffold in drug discovery. With a molecular weight of 220.27 g/mol (free base)[1] and 256.73 g/mol (HCl salt)[4], it offers excellent ligand efficiency. However, researchers must carefully account for its pH-dependent ionization. Because the molecule is predominantly cationic at physiological pH, its effective distribution coefficient (LogD) will be significantly lower than its theoretical LogP, necessitating strategic structural modifications if high lipophilicity or BBB penetration is the ultimate therapeutic goal.

References

  • Sigma-Aldrich. "(3-carbonyl)thio phenol - Sigma-Aldrich: 3-(4-aminopiperidine-1-carbonyl)phenol hydrochloride." Sigma-Aldrich Catalog. [5]

  • NextSDS. "3-(4-aminopiperidine-1-carbonyl)phenol hydrochloride — Chemical Substance Information." NextSDS Substance Database. [2]

  • BLD Pharm. "1171227-22-7 | 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride." BLD Pharmatech Ltd. [3]

  • EvitaChem. "Buy 3-(4-Aminopiperidine-1-carbonyl)phenol (EVT-12490152)." EvitaChem Catalog.[1]

  • Biozol. "3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride, CAS [[1171227-22-7]]." BIOZOL Diagnostica Vertrieb GmbH. [4]

Sources

Protocols & Analytical Methods

Method

Applications of 3-(4-Aminopiperidine-1-carbonyl)phenol in small molecule drug discovery

Application Note: 3-(4-Aminopiperidine-1-carbonyl)phenol as a Privileged Scaffold in Small Molecule Drug Discovery Executive Summary & Structural Rationale In modern medicinal chemistry, the selection of a versatile, dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(4-Aminopiperidine-1-carbonyl)phenol as a Privileged Scaffold in Small Molecule Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the selection of a versatile, drug-like core scaffold is the most critical determinant of a program's success. 3-(4-Aminopiperidine-1-carbonyl)phenol (CAS: 926250-49-9 for free base; 1171227-22-7 for HCl salt)[1][2] has emerged as a highly privileged building block. By integrating a hydrogen-bond-donating phenol, a conformationally restricting carbonyl linker, and a basic 4-aminopiperidine moiety, this scaffold provides a precise 3D vector for targeting deep protein pockets while maintaining excellent physicochemical properties.

The logic behind utilizing this specific scaffold lies in its modularity and its ability to simultaneously address three distinct pharmacophore requirements:

  • The Phenol Moiety (Hinge/Gatekeeper Binder): In kinase drug discovery, the phenol ring is uniquely positioned to engage the ATP-binding hinge region. Crystallographic studies of similar scaffolds (e.g., JAK2 inhibitors, PDB: 7Q7K) demonstrate that phenol groups can displace high-energy water molecules in the lipophilic back-pocket, forming direct hydrogen bonds with critical residues like Glu898 on the C-helix[3].

  • The Carbonyl Linker (Conformational Lock): The amide-like linkage between the phenol and the piperidine restricts the rotational degrees of freedom. This reduces the entropic penalty upon target binding compared to flexible alkyl linkers.

  • The 4-Aminopiperidine Core (Solvent Vector & Solubilizer): The basic primary amine (pKa ~9.0)[4] acts as a synthetic handle to vector into the solvent-exposed channel of kinases (e.g., Akt, BTK, AAK1)[5][6][7]. It ensures high aqueous solubility, though its basicity must often be tuned via amidation or reductive amination to mitigate potential hERG channel liabilities[8].

Pharmacophore Phenol Phenol Moiety (Hinge Binder / Gatekeeper) Carbonyl Carbonyl Linker (Conformational Lock) Phenol->Carbonyl Kinase Target Kinase Pocket (e.g., JAK2, Akt, BTK) Phenol->Kinase H-bond to Glu/Met backbone Piperidine Piperidine Ring (Hydrophobic Core) Carbonyl->Piperidine Restricts rotational freedom Amine Primary Amine (Solvent Front / Salt Bridge) Piperidine->Amine Directs 3D spatial vector Amine->Kinase Solubilization & Asp/Glu binding

Pharmacophore mapping of the scaffold's functional groups within a kinase binding pocket.

Key Applications in Therapeutic Development

A. Next-Generation Kinase Inhibitors

The 4-aminopiperidine scaffold is a cornerstone in addressing kinase selectivity. For instance, in the development of Protein Kinase B (Akt) inhibitors, 4-aminopiperidine derivatives achieved up to 150-fold selectivity over the closely related PKA by exploiting distinct conformational differences in the solvent channel[6]. Similarly, in targeting the BTK C481S mutation—a primary cause of clinical resistance to Ibrutinib—modifications at the piperidine amine yielded reversible, non-covalent inhibitors with single-digit nanomolar potency[5].

B. Antiviral Assembly Disruption

Beyond oncology and immunology, this scaffold has proven highly effective in infectious diseases. High-throughput phenotypic screening identified 4-aminopiperidine derivatives as potent inhibitors of Hepatitis C Virus (HCV) assembly. These compounds act synergistically with FDA-approved direct-acting antivirals (e.g., Daclatasvir), demonstrating favorable liver distribution and long metabolic half-lives without acute toxicity[9][10].

Data Presentation: Scaffold Properties & SAR Trends

To guide rational drug design, the baseline physicochemical properties of the scaffold and the anticipated pharmacological impacts of its derivatization are summarized below.

Table 1: Physicochemical Profile of the Core Scaffold

Property Value Drug-Likeness Implication
Molecular Weight 220.27 g/mol [1] Highly efficient ligand efficiency (LE); ample room for derivatization (Rule of 5).
Calculated LogP (cLogP) ~1.2 Optimal balance for aqueous solubility and membrane permeability.
Topological Polar Surface Area 75.3 Ų Excellent for intracellular targeting; potential for blood-brain barrier (BBB) penetration if unmodified.

| H-Bond Donors / Acceptors | 3 / 3 | High capacity for specific target engagement. |

Table 2: Pharmacological Impact of Scaffold Modifications

Synthetic Modification Primary Target Region Biological Consequence (Causality)
Unmodified Primary Amine Solvent Channel High solubility; high risk of hERG channel inhibition due to high pKa (~9.0)[4].
N-Reductive Amination Solvent Channel Steric bulk reduces hERG binding; vectors into specific solvent-front residues for selectivity[8].
Amidation of Piperidine N Solvent Channel Lowers pKa, eliminating hERG liability; introduces new H-bond acceptors.

| Phenol Etherification | Hinge Region | Loss of critical H-bond donor; typically results in a >100-fold drop in kinase potency[3]. |

Experimental Workflows & Protocols

Workflow Start 3-(4-Aminopiperidine-1-carbonyl)phenol (Core Scaffold) Step1 Amine Protection / Diversification (Targeting Solvent Channel) Start->Step1 Vectoring basic amine Step2 Phenol Functionalization (Targeting Hinge Region) Step1->Step2 Cross-coupling / Alkylation Step3 In Vitro HTRF Kinase Screening (Primary Validation) Step2->Step3 Library generation Step4 ADME & Toxicity Profiling (hERG, Microsomal Stability) Step3->Step4 IC50 < 10 nM Lead Lead Candidate Selection Step4->Lead Favorable PK/PD

Rational drug design workflow utilizing the 3-(4-aminopiperidine-1-carbonyl)phenol scaffold.

Protocol 1: Scaffold Derivatization via Selective Reductive Amination

Objective: To functionalize the primary amine for solvent-channel vectoring while preserving the unprotected phenol for hinge binding. Causality & Self-Validation: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) because it is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde. 1,2-Dichloroethane (DCE) is selected as the solvent because its dielectric constant optimally stabilizes the iminium intermediate, accelerating the reaction.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-(4-aminopiperidine-1-carbonyl)phenol hydrochloride (1.0 eq, 0.5 mmol) in anhydrous DCE (5 mL) under a nitrogen atmosphere.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base. Note: Skip this step if starting from the free base.

  • Imine Formation: Add the desired aryl/alkyl aldehyde (1.1 eq) and glacial acetic acid (1.0 eq). The acid acts as a catalyst by protonating the carbonyl oxygen, which is critical for overcoming the steric hindrance of the piperidine ring. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0°C. Portion-wise, add NaBH(OAc)₃ (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Validation: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 x 10 mL).

  • Quality Control (Self-Validation): Before proceeding to biological assays, analyze the organic layer via LC-MS. The presence of the (M+H)+ peak corresponding to the secondary amine, with <5% over-alkylated tertiary amine byproduct, validates the selectivity of the reductive amination. Purify via preparative HPLC to >95% purity.

Protocol 2: High-Throughput Time-Resolved Fluorescence (HTRF) Kinase Assay

Objective: To evaluate the IC₅₀ of the synthesized library against a target kinase (e.g., JAK2 or Akt). Causality & Self-Validation: HTRF is chosen over standard fluorescence assays because the time-resolved measurement eliminates interference from compound auto-fluorescence—a common source of false positives in phenol-containing libraries. The inclusion of EGTA in the buffer chelates trace heavy metals that could artificially inhibit kinase activity.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Causality: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition), while DTT maintains the kinase's catalytic cysteine residues in a reduced state.

  • Compound Plating: Dispense 100 nL of the test compounds (in 100% DMSO) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to generate a 10-point dose-response curve.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., JAK2) diluted in assay buffer to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibration of the inhibitor.

  • Reaction Initiation: Add 5 µL of a substrate mix containing the specific biotinylated peptide substrate and ATP (at the Km​ concentration for the specific kinase). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing Streptavidin-XL665 (binds the biotinylated substrate) and a Europium cryptate-labeled anti-phosphopeptide antibody.

  • Data Analysis & Validation: Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Self-Validation Metric: Calculate the Z'-factor using DMSO-only (negative) and Staurosporine (positive) controls. The assay is only deemed valid if Z′≥0.6 . Calculate IC₅₀ values using a 4-parameter logistic regression model.

References

  • Sigma-Aldrich Product Catalog. "(3-carbonyl)thio phenol: 3-(4-aminopiperidine-1-carbonyl)phenol hydrochloride." CAS 1171227-22-7. Source: 1

  • NextSDS Chemical Substance Information. "3-(4-aminopiperidine-1-carbonyl)phenol hydrochloride." Source: 2

  • BenchChem. "A Comparative Guide to Alternatives for (S)-1-Boc-3-aminopiperidine in Drug Design." Source: 4

  • Rolt, A., et al. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." Journal of Medicinal Chemistry, 2021. Source: 9

  • "Investigation of Janus Kinase (JAK) Inhibitors for Lung Delivery and the Importance of Aldehyde Oxidase Metabolism." Journal of Medicinal Chemistry, 2021. Source: 3

  • "Discovery of Reversible, Noncovalent Bruton's Tyrosine Kinase Inhibitors Targeting BTK C481S Mutation." ACS Medicinal Chemistry Letters, 2025. Source: 5

  • "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." Source: 6

  • "Application of Chiral Piperidine Scaffolds in Drug Design." Thieme, 2023. Source: 8

  • "Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain." PMC, 2023. Source: 7

Sources

Application

How to prepare 3-(4-Aminopiperidine-1-carbonyl)phenol stock solutions for cell culture

Application Note: Preparation, Handling, and Validation of 3-(4-Aminopiperidine-1-carbonyl)phenol Stock Solutions for In Vitro Cell Culture Introduction & Chemical Profiling The compound 3-(4-Aminopiperidine-1-carbonyl)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Validation of 3-(4-Aminopiperidine-1-carbonyl)phenol Stock Solutions for In Vitro Cell Culture

Introduction & Chemical Profiling

The compound 3-(4-Aminopiperidine-1-carbonyl)phenol (often supplied as a hydrochloride salt) is a highly versatile small-molecule building block utilized in pharmacological screening and cell culture assays. Structurally, it features a phenol ring and a primary aliphatic amine on a piperidine scaffold. These functional groups dictate its physicochemical behavior, particularly its solubility and susceptibility to oxidation.

To ensure reproducible in vitro data, researchers must control the variables of solvent toxicity, compound aggregation, and precise molarity. This guide outlines a self-validating, causality-driven protocol for preparing and handling stock solutions of this compound for cell culture applications[1].

Physicochemical Properties & Solvent Selection

The choice of solvent is the most critical factor in stock preparation. While the hydrochloride salt of this compound exhibits moderate aqueous solubility, Anhydrous Dimethyl Sulfoxide (DMSO) is the universal gold-standard solvent for long-term cryo-storage of small molecules[2].

The Causality of Solvent Choice: Aqueous solutions are prone to microbial contamination, pH-dependent hydrolysis, and freeze-thaw degradation. Anhydrous DMSO prevents hydrolysis by depriving the system of water and prevents compound aggregation (Ostwald ripening) that often occurs when lipophilic molecules are stored in aqueous buffers over time.

Table 1: Physicochemical Properties & Reconstitution Matrix

Property / Parameter Free Base Form Hydrochloride (HCl) Salt Form
Molecular Weight (MW) 220.27 g/mol 256.73 g/mol
Chemical Formula C₁₂H₁₆N₂O₂ C₁₂H₁₆N₂O₂ • HCl
Primary Solvent Anhydrous DMSO (≥99.9%) Anhydrous DMSO or Sterile H₂O
Volume of DMSO for 10 mg (Target: 10 mM) 4.54 mL 3.90 mL

| Volume of DMSO for 50 mg (Target: 10 mM) | 22.70 mL | 19.48 mL |

Step-by-Step Protocol: Self-Validating Stock Preparation

This protocol is designed to eliminate assumptions. Every step includes a built-in validation check to ensure the integrity of the 10 mM master stock.

Step 1: Thermal Equilibration & Precision Weighing

  • Action: Remove the lyophilized compound from cold storage and let it equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening.

  • Causality: Opening a cold vial causes atmospheric moisture to instantly condense on the powder. This introduces water into your anhydrous system and artificially inflates the mass, leading to a sub-potent stock solution.

  • Validation Check (Net Mass): Do not trust the vendor's label claim (e.g., "10 mg" could actually be 10.8 mg). Weigh the empty tube (Tare), add the powder, and weigh again to calculate the exact net mass[1].

Step 2: Solvent Addition & Dissolution

  • Action: Add the precise volume of Anhydrous DMSO calculated from Table 1. Vortex for 60 seconds. If undissolved particulates remain, sonicate in a water bath at RT for 5 minutes.

  • Validation Check (Visual Clarity): Hold the vial against a bright light source. The solution must be 100% optically clear. Any turbidity or floating micro-particles indicates incomplete dissolution, which will ruin downstream serial dilutions.

Step 3: Sterilization

  • Action: Draw the solution into a sterile glass or chemical-resistant syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile tube.

  • Causality: Standard cell culture filters made of Polyethersulfone (PES) or Cellulose Acetate (CA) will dissolve upon contact with 100% DMSO. This destroys the sterile barrier and contaminates your stock with dissolved plastics. PTFE is chemically inert to DMSO.

  • Validation Check (Filter Integrity): Ensure the filter housing did not crack under pressure and that the flow rate remained consistent.

Step 4: Aliquoting & Storage

  • Action: Divide the master stock into 50 µL to 100 µL single-use aliquots in amber microcentrifuge tubes. Store at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles cause "cryo-concentration," where the solvent melts before the compound, creating localized super-concentrations that force the compound to precipitate out of solution. Single-use aliquots bypass this entirely.

Workflow Start 3-(4-Aminopiperidine-1-carbonyl)phenol (Lyophilized Powder) Weigh Equilibrate to RT & Weigh (Verify Exact Net Mass) Start->Weigh Solvent Add Anhydrous DMSO (Calculate for 10 mM) Weigh->Solvent Dissolve Vortex & Sonicate (Validate: 100% Clear) Solvent->Dissolve Filter Sterile Filter (0.22 µm PTFE ONLY) Dissolve->Filter Aliquot Create Single-Use Aliquots (Amber Vials) Filter->Aliquot Store Cryo-Storage (-20°C to -80°C) Aliquot->Store

Figure 1: Workflow for the preparation, validation, and sterile filtration of small molecule stock solutions.

Advanced Serial Dilution for Dose-Response Assays

When applying the compound to cultured cells, the final concentration of DMSO in the culture media must never exceed 0.1% (v/v) [3]. Higher concentrations of DMSO alter lipid bilayer fluidity, induce cellular stress pathways, and cause outright cytotoxicity, which will confound your assay results[2].

The Novice Mistake vs. The Expert Method: A common mistake is diluting the 10 mM stock directly into media, and then serially diluting that media. This causes the DMSO concentration to drop with each step (e.g., 0.1% in the first well, 0.01% in the next, 0.001% in the next). This variable vehicle concentration introduces a massive experimental artifact.

The Causality-Driven Method (Constant Vehicle): To maintain a constant 0.1% DMSO concentration across all test wells, you must perform your serial dilutions in 100% DMSO first , creating a series of sub-stocks. Then, perform a single 1:1000 dilution of each sub-stock directly into the cell culture media[1].

Table 2: Constant-Vehicle Serial Dilution Matrix

Desired Final Conc. in Cells Sub-Stock Required (in 100% DMSO) Dilution Step (Sub-Stock into Media) Final DMSO % in Well
10 µM 10 mM (Master Stock) 1 µL Master Stock + 999 µL Media 0.1%
1 µM 1 mM (Sub-Stock A) 1 µL Sub-Stock A + 999 µL Media 0.1%
100 nM 100 µM (Sub-Stock B) 1 µL Sub-Stock B + 999 µL Media 0.1%

| Vehicle Control | Pure Anhydrous DMSO | 1 µL Pure DMSO + 999 µL Media | 0.1% |

DoseResponse Master Master Stock (10 mM) in 100% DMSO Sub1 Sub-stock A (1 mM) in 100% DMSO Master->Sub1 1:10 in DMSO Media1 Well 1: 10 µM Final (0.1% DMSO) Master->Media1 Spike 1:1000 into Media Sub2 Sub-stock B (100 µM) in 100% DMSO Sub1->Sub2 1:10 in DMSO Media2 Well 2: 1 µM Final (0.1% DMSO) Sub1->Media2 Spike 1:1000 into Media Media3 Well 3: 100 nM Final (0.1% DMSO) Sub2->Media3 Spike 1:1000 into Media

Figure 2: Constant-vehicle serial dilution strategy to maintain 0.1% DMSO across all test wells.

Sources

Method

Application Note: 3-(4-Aminopiperidine-1-carbonyl)phenol in Rational Drug Design &amp; Organic Synthesis

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for navigating the complex multi-parameter optimization of drug candidates. 3-(4-Aminopiperidine-1-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for navigating the complex multi-parameter optimization of drug candidates. 3-(4-Aminopiperidine-1-carbonyl)phenol (also known as 1-(3-hydroxybenzoyl)piperidin-4-amine) is a highly privileged, conformationally restricted scaffold. By coupling a versatile 4-aminopiperidine moiety with a phenol ring via a rigidifying amide bond, this molecule provides orthogonal synthetic handles (a primary aliphatic amine and a phenolic hydroxyl). This specific topology has become a cornerstone in the synthesis of advanced targeted therapeutics, particularly in the development of highly selective kinase and phosphatase inhibitors[1][2][3].

Physicochemical Profiling & Structural Logic

The utility of 3-(4-Aminopiperidine-1-carbonyl)phenol stems from the distinct electronic and steric properties of its functional groups.

PropertySpecification
Chemical Name 3-(4-Aminopiperidine-1-carbonyl)phenol
CAS Number 926250-49-9 (Free base) / 1171227-22-7 (HCl salt)[4]
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Key Functional Groups Primary Aliphatic Amine, Phenol, Tertiary Amide
Storage Conditions Inert gas (Nitrogen/Argon) at 2–8 °C (Hygroscopic)[5]
The "Privileged" Nature of the Scaffold
  • The Amide Linkage (Conformational Restriction): In drug discovery, replacing highly flexible linkers (such as benzylamines) with amide bonds is a proven strategy to lock molecules into their bioactive conformations. This restriction not only improves target binding entropy but also shields the molecule from rapid in vivo oxidative metabolism, significantly enhancing oral bioavailability[2].

  • The 4-Aminopiperidine Motif: The primary amine serves as a potent nucleophile for derivatization. In the context of allosteric and hinge-binding inhibitors, the 4-aminopiperidine ring can stabilize a pseudo-equatorial amine conformation that projects optimally into solvent-exposed or allosteric pockets[3].

  • The Phenol Ring: The 3-hydroxyl group acts as a critical hydrogen bond donor/acceptor. It frequently interacts with the kinase hinge region or serves as an anchor point for etherification to modulate the compound's lipophilicity (LogP) and membrane permeability[1].

Mechanistic Pathways & Synthetic Workflow

The orthogonal reactivity of the primary amine and the phenol allows for divergent synthetic pathways, enabling rapid library generation for Structure-Activity Relationship (SAR) studies.

SynthesisWorkflow BB 3-(4-Aminopiperidine-1-carbonyl)phenol (Central Building Block) NDeriv Primary Amine Derivatization (SNAr, Amidation) BB->NDeriv Pathway A ODeriv Phenol Derivatization (Alkylation, Mitsunobu) BB->ODeriv Pathway B Triflate Phenol Triflation (Cross-Coupling) BB->Triflate Pathway C Kinase Kinase Inhibitors (Hinge Binders) NDeriv->Kinase Heteroaryl Halides GPCR GPCR Ligands ODeriv->GPCR Lipophilic Tails PROTAC PROTAC Intermediates Triflate->PROTAC Suzuki/Buchwald

Figure 1: Divergent synthetic workflows utilizing 3-(4-Aminopiperidine-1-carbonyl)phenol.

Self-Validating Experimental Protocols

The following protocols leverage the inherent chemoselectivity between the aliphatic amine and the phenolic oxygen to ensure high-yielding, self-validating reactions.

Protocol A: Chemoselective N-Arylation via SNAr

Objective: Synthesize a heteroaryl-piperidine intermediate (common in Akt and SHP2 inhibitor synthesis). Causality & Logic: The primary aliphatic amine is significantly more nucleophilic than the phenol oxygen. By utilizing a non-nucleophilic base (DIPEA) at controlled temperatures, the amine can selectively attack electron-deficient heteroaryl halides (e.g., chloropyrimidines) via Nucleophilic Aromatic Substitution (SNAr) without competitive O-arylation.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride (1.0 eq, typically 500 mg) and a magnetic stir bar.

  • Solvation & Free-Basing: Suspend the salt in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at room temperature. Stir for 15 minutes to fully liberate the free amine.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the chosen heteroaryl chloride (1.05 eq) dissolved in a minimal amount of DMF.

  • Reaction Propagation: Remove the ice bath and heat the mixture to 80 °C under an inert argon atmosphere.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS after 4 hours. The desired product will show a distinct mass shift ( [M+H]+ of product), while the absence of a double-arylation mass peak confirms chemoselectivity.

  • Workup: Cool to room temperature and quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3 × 20 mL). Logic Check: Maintaining a neutral to slightly acidic pH during extraction ensures the phenol remains protonated and partitions into the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography (DCM:MeOH gradient).

Protocol B: Selective O-Alkylation (Etherification)

Objective: Introduce a lipophilic tail via the phenol group to modulate pharmacokinetic properties. Causality & Logic: To prevent unwanted N-alkylation, this reaction is typically performed on an intermediate where the primary amine has already been elaborated (e.g., converted to an amide or secondary amine from Protocol A). Potassium carbonate ( K2​CO3​ ) is utilized because it is basic enough to deprotonate the phenol (pKa ~10) to form a highly nucleophilic phenoxide, but not strong enough to deprotonate amides.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-functionalized 3-(4-Aminopiperidine-1-carbonyl)phenol intermediate (1.0 eq) in anhydrous Acetonitrile (0.1 M).

  • Deprotonation: Add finely powdered, oven-dried K2​CO3​ (2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide species. The solution may slightly deepen in color.

  • Alkylation: Add the desired alkyl halide (1.1 eq, e.g., a benzyl bromide or aliphatic iodide) dropwise.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 8–12 hours.

  • Workup & Isolation: Cool to room temperature. Filter the mixture through a Celite pad to remove inorganic salts, washing the pad with excess Acetonitrile. Concentrate the filtrate under reduced pressure and purify via automated flash chromatography.

Case Studies: Application in Target-Directed Drug Design

The structural features of 3-(4-Aminopiperidine-1-carbonyl)phenol have been directly responsible for breakthroughs in overcoming pharmacological liabilities in several high-profile target classes:

  • Protein Kinase B (Akt) Inhibitors: Early Akt inhibitors utilizing flexible 4-benzylpiperidine motifs suffered from rapid in vivo metabolism and poor oral bioavailability. By transitioning to an amide-linked piperidine (analogous to the core of our building block), researchers successfully restricted the molecule's flexibility. This structural overhaul yielded highly selective, orally active Akt inhibitors that demonstrated strong efficacy in human tumor xenograft models[2].

  • PI3Kδ Inhibitors: In the optimization of purine-based PI3Kδ inhibitors, the transition to a 4-aminopiperidine amide motif was critical. The amide linkage acts as a conformational "gear," directing the molecule toward the Trp760 residue in the kinase binding pocket. This precise spatial arrangement was necessary to maintain potency while engineering out off-target toxicities associated with earlier iterations[1].

  • SHP2 Allosteric Phosphatase Inhibitors: The discovery of SHP099, a potent allosteric inhibitor of SHP2, relied heavily on optimizing the amine-bearing ring. Morphing flexible piperazine rings into 4-aminopiperidine motifs stabilized the pseudo-equatorial conformation of the amine. This structural rigidification resulted in a 10-fold increase in biochemical activity against the auto-inhibited state of the SHP2 phosphatase, a critical target in oncology and immuno-oncology[3].

References

  • NextSDS. "3-(4-aminopiperidine-1-carbonyl)phenol hydrochloride — Chemical Substance Information". NextSDS Database. URL:[Link]

  • LookChem. "Cas 13035-19-3, 4-Aminopiperidine". LookChem Database. URL:[Link]

  • ACS Publications. "Structure Overhaul Affords a Potent Purine PI3Kδ Inhibitor with Improved Tolerability". Journal of Medicinal Chemistry. URL:[Link]

  • ResearchGate. "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)". Journal of Medicinal Chemistry. URL:[Link]

  • OSTI.gov. "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor". Office of Scientific and Technical Information. URL: [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 3-(4-Aminopiperidine-1-carbonyl)phenol

Abstract This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of 3-(4-Aminopiperidine-1-carbonyl)phenol. This compound is of interest in pharmaceutical development, and a validated analytical method is crucial for its accurate quantification in various stages of the drug development process. The method utilizes a C18 stationary phase with a gradient elution of an acidic aqueous mobile phase and an organic modifier, ensuring excellent peak shape and resolution. The method has been validated according to the International Council for Harmonisation (ICH) guidelines[1][2][3][4][5], demonstrating high levels of specificity, linearity, accuracy, and precision.

Scientific Principles and Method Rationale

The successful quantification of 3-(4-Aminopiperidine-1-carbonyl)phenol by RP-HPLC hinges on the careful control of its retention behavior and the optimization of its detection. The molecule possesses two key functional groups that dictate its chromatographic behavior: a phenolic hydroxyl group and an aminopiperidine moiety.

  • Analyte Structure and Physicochemical Properties: 3-(4-Aminopiperidine-1-carbonyl)phenol is a polar molecule containing both an acidic phenolic group and a basic amino group. This amphoteric nature means its ionization state is highly dependent on the pH of the mobile phase. To achieve consistent retention and sharp, symmetrical peaks, it is imperative to suppress the ionization of at least one of these functional groups. The presence of the aromatic ring provides a chromophore, making UV detection a suitable and straightforward choice for quantification.

  • Chromatographic Strategy: A reversed-phase HPLC method was selected due to its versatility and suitability for the analysis of moderately polar compounds.[6][7][8] A C18 column was chosen as the stationary phase to provide adequate hydrophobic interaction for retention. To address the ionizable nature of the analyte, an acidic mobile phase was employed. By maintaining the mobile phase pH well below the pKa of the aminopiperidine group and above the pKa of the phenolic hydroxyl group, the analyte is maintained predominantly in a single, protonated form. This approach minimizes peak tailing that can arise from mixed ionic states interacting with residual silanols on the silica-based stationary phase.

  • Detection Principle: The phenolic chromophore in the analyte is expected to exhibit significant UV absorbance. Based on data for similar phenolic compounds, a detection wavelength in the range of 270-290 nm should provide good sensitivity.[1] An initial UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance (λmax) for optimal signal-to-noise ratio.

Experimental

Materials and Instrumentation
  • Reference Standard: 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride (purity ≥ 98%)

  • Solvents: HPLC-grade acetonitrile and methanol, purified water (18.2 MΩ·cm)

  • Reagents: Formic acid (≥ 98%)

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions

A systematic approach was taken to optimize the chromatographic conditions, focusing on mobile phase composition, pH, and gradient elution to achieve optimal separation and peak shape.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-60% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the diluent to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation protocol will depend on the matrix. For a bulk drug substance, a procedure similar to the standard stock solution preparation would be appropriate.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4][5]

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable), and a standard solution of 3-(4-Aminopiperidine-1-carbonyl)phenol. The chromatograms were examined for any interfering peaks at the retention time of the analyte.

Linearity

The linearity of the method was assessed by analyzing a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL. The peak area response was plotted against the corresponding concentration, and a linear regression analysis was performed.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%100.80.6
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability assessment was repeated on a different day by a different analyst using a different instrument.

Precision Level% RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results remained within acceptable limits for all variations, demonstrating the robustness of the method.

Experimental Workflows and Protocols

HPLC System Suitability

Prior to any sample analysis, the suitability of the HPLC system must be verified.

Protocol:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a standard solution of 3-(4-Aminopiperidine-1-carbonyl)phenol (e.g., 50 µg/mL) five times.

  • Calculate the following system suitability parameters:

    • Tailing Factor (Asymmetry): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (%RSD) of Peak Areas: Should be ≤ 2.0%.

G cluster_0 System Suitability Protocol A Equilibrate HPLC System B Inject Standard Solution (5x) A->B C Acquire Chromatographic Data B->C D Calculate System Suitability Parameters C->D E Check Acceptance Criteria D->E F Proceed with Analysis E->F Pass G Troubleshoot System E->G Fail

Caption: Workflow for HPLC System Suitability Testing.

Quantitative Analysis Protocol

Protocol:

  • Perform and pass the system suitability test.

  • Construct a calibration curve by injecting the working standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • Integrate the peak corresponding to 3-(4-Aminopiperidine-1-carbonyl)phenol.

  • Calculate the concentration of the analyte in the sample using the linear regression equation obtained from the calibration curve.

G cluster_1 Quantitative Analysis Workflow Start Start Prep_Standards Prepare Standard Solutions Start->Prep_Standards Prep_Samples Prepare Sample Solutions Start->Prep_Samples System_Suitability Perform System Suitability Prep_Standards->System_Suitability Inject_Samples Inject Sample Solutions Prep_Samples->Inject_Samples Cal_Curve Generate Calibration Curve System_Suitability->Cal_Curve Cal_Curve->Inject_Samples Data_Acq Acquire and Integrate Data Inject_Samples->Data_Acq Calculation Calculate Analyte Concentration Data_Acq->Calculation End End Calculation->End

Caption: Step-by-step workflow for quantitative analysis.

Troubleshooting

Common issues encountered during HPLC analysis and their potential solutions are outlined below.[9][10]

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with silanols- Column overload- Inappropriate mobile phase pH- Ensure mobile phase pH is acidic- Reduce sample concentration- Use a column with end-capping
Split Peaks - Column void or contamination- Sample solvent stronger than mobile phase- Reverse flush or replace the column- Dissolve sample in mobile phase
Baseline Noise/Drift - Air bubbles in the system- Contaminated mobile phase- Detector lamp issue- Degas mobile phase- Use fresh, high-purity solvents- Check detector lamp status
Retention Time Shifts - Inconsistent mobile phase preparation- Column degradation- Fluctuation in temperature or flow rate- Prepare fresh mobile phase accurately- Replace the column- Ensure stable instrument conditions

Safety Precautions

All laboratory work should be conducted in accordance with standard safety procedures.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Phenol and its derivatives can be toxic and corrosive; avoid skin and eye contact.

  • Piperidine derivatives can also be hazardous; consult the Safety Data Sheet (SDS) before use.

  • Dispose of all chemical waste in accordance with local regulations.

Conclusion

This application note describes a validated HPLC-UV method for the quantitative determination of 3-(4-Aminopiperidine-1-carbonyl)phenol. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a pharmaceutical setting. The detailed protocols and troubleshooting guide provide a comprehensive resource for researchers and analysts working with this compound.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide. Retrieved from [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Al-Rimawi, F., & Odeh, A. (2015). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. Journal of AOAC International, 98(5), 1334-1339. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Universallab. (2024). The 10 Most Common HPLC Problems and Solutions!. Retrieved from [Link]

  • Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Naczk, M., & Shahidi, F. (2004). A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 13(54), 1-5.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • Nawrocki, J., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5193. Retrieved from [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Tanaka, K., et al. (2013). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 4(10), 559-565. Retrieved from [Link]

  • ICH. Quality Guidelines. Retrieved from [Link]

  • PubMed. (2015). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. Retrieved from [Link]

  • Oxford Academic. (2019). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. Retrieved from [Link]

  • NextSDS. 3-(4-aminopiperidine-1-carbonyl)phenol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]

  • Papoti, V. T., & Tsimogiannis, D. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Foods, 10(11), 2797. Retrieved from [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • National Institute of Technology and Evaluation (NITE). Phenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Princeton University. Phenol. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Junsei Chemical Co., Ltd. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • LCGC International. (2026). Improving HPLC Separation of Polyphenols. Retrieved from [Link]

  • ResearchGate. How to choose mobile phase in HPLC to separete the components having absorbace in similar wavelength?. Retrieved from [Link]

  • LookChem. Cas 13035-19-3,4-Aminopiperidine. Retrieved from [Link]

  • AiFChem. 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride 95%. Retrieved from [Link]

Sources

Method

Application Note: Preclinical In Vivo Dosing, Formulation, and Pharmacokinetic Profiling of 3-(4-Aminopiperidine-1-carbonyl)phenol

Target Audience: Research Scientists, Preclinical DMPK Investigators, and Drug Formulation Engineers. Compound Focus: 3-(4-Aminopiperidine-1-carbonyl)phenol (CAS: 1171227-22-7) and its hydrochloride salt.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Preclinical DMPK Investigators, and Drug Formulation Engineers. Compound Focus: 3-(4-Aminopiperidine-1-carbonyl)phenol (CAS: 1171227-22-7) and its hydrochloride salt.

Executive Summary & Scientific Rationale

The transition of a novel chemical entity (NCE) from in vitro screening to in vivo efficacy models requires rigorous pharmacokinetic (PK) and tolerability profiling. 3-(4-Aminopiperidine-1-carbonyl)phenol is a highly versatile structural motif utilized in modern drug discovery. Structurally, it features a basic primary amine attached to a piperidine ring and a phenolic hydroxyl group.

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical liabilities of this molecule. At physiological pH (7.4), the primary amine on the piperidine ring (pKa ~9.5) is predominantly protonated. This cationic state significantly influences its in vivo behavior, typically resulting in a high volume of distribution ( Vss​ ) due to ion trapping in acidic subcellular organelles (e.g., lysosomes) [1]. This guide provides a self-validating, step-by-step framework for formulating this compound, determining its Maximum Tolerated Dose (MTD), and executing a robust PK study.

Physicochemical Profiling & Formulation Strategy

Before initiating in vivo dosing, the test article must be properly formulated to ensure consistent exposure and prevent precipitation in the bloodstream. The hydrochloride salt of 3-(4-Aminopiperidine-1-carbonyl)phenol is highly recommended for aqueous-based systems due to its superior thermodynamic solubility compared to the free base[2].

Table 1: Recommended Preclinical Formulation Vehicles
Route of AdminPreferred Formulation VehicleRationale / Causality
Intravenous (IV) 5% DMSO + 10% Solutol HS15 + 85% SalineEnsures complete solubilization of the API; prevents capillary blockade by maintaining a clear solution [2].
Oral (PO) 0.5% Methylcellulose (MC) + 0.2% Tween 80 in WaterForms a homogenous suspension; Tween 80 acts as a wetting agent to ensure uniform particle dispersion in the GI tract.
Intraperitoneal (IP) 10% PEG400 + 90% PBS (pH 7.4)Mild co-solvent system that minimizes local irritation and peritonitis while maintaining API solubility.

Protocol A: Maximum Tolerated Dose (MTD) Determination

The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity (e.g., >10-20% body weight loss) over a specific period. Establishing the MTD is a critical regulatory requirement (aligned with ICH M3(R2) guidelines) prior to conducting long-term efficacy or PK studies [3].

Step-by-Step Methodology
  • Animal Acclimation: Utilize healthy, 6-8 week old C57BL/6 mice or Sprague-Dawley rats. Acclimate for 5 days prior to the study. Fast the animals for 4 hours prior to oral dosing to eliminate food-effect variability.

  • Dose Escalation Design: Divide animals into cohorts of n=3 . Begin with a conservative starting dose estimated from in vitro cytotoxicity data (e.g., 10 mg/kg).

  • Administration: Administer the formulation via oral gavage (PO) at a standard volume of 10 mL/kg for mice (or 5 mL/kg for rats).

  • Clinical Observation (The "Self-Validating" Step): Monitor animals continuously for the first 2 hours post-dose, then at 4, 8, and 24 hours. Look for signs of acute toxicity: piloerection, lethargy, tremors, or altered respiration.

  • Weight Monitoring: Weigh animals daily for 7 days.

  • Endpoint: If a cohort exhibits >15% weight loss or severe clinical signs, the MTD has been exceeded. The MTD is established at the dose level immediately below this threshold.

Protocol B: Pharmacokinetic (PK) Profiling (IV vs. PO)

To calculate absolute bioavailability ( F% ) and systemic clearance, the compound must be administered via both IV and PO routes in parallel cohorts.

Step-by-Step Methodology
  • Dosing Regimen:

    • Group 1 (IV): Administer 2 mg/kg via lateral tail vein injection. (Use a slow push over 30 seconds to prevent acute cardiovascular shock).

    • Group 2 (PO): Administer 10 mg/kg via oral gavage (using a dose below the established MTD).

  • Blood Sampling Time-Course:

    • IV Cohort: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO Cohort: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Causality: The dense early sampling in the IV group (5 min, 15 min) is critical to accurately capture the distribution phase ( α -phase) and calculate the initial volume of distribution ( Vc​ ).

  • Sample Processing: Collect 50 µL of blood via the submandibular vein into K2-EDTA tubes. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C.

  • Bioanalysis (LC-MS/MS): Extract plasma proteins using protein precipitation (e.g., adding 3 volumes of cold acetonitrile containing an internal standard). Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, targeting the [M+H]+ ion of 3-(4-Aminopiperidine-1-carbonyl)phenol.

Data Interpretation & Expected PK Profile

Because 3-(4-Aminopiperidine-1-carbonyl)phenol contains a basic piperidine amine, it is highly lipophilic at tissue pH but ionized in acidic compartments. This drives the compound out of the central plasma compartment and into the tissues, resulting in a distinctly high volume of distribution [1].

Table 2: Expected Pharmacokinetic Parameters (Rodent Model)
ParameterSymbolExpected RangeBiological Causality
Clearance CL 15 - 30 mL/min/kgModerate hepatic clearance; the exposed phenol ring is susceptible to rapid Phase II glucuronidation.
Volume of Distribution Vss​ 3.5 - 6.0 L/kgHigh ( >1L/kg ); driven by the basic amine interacting with acidic phospholipid heads and lysosomal trapping.
Half-Life T1/2​ 2.0 - 4.5 hoursProlonged terminal half-life due to slow redistribution from peripheral tissues back into the plasma.
Bioavailability F% 30% - 50%Moderate PO absorption; limited by first-pass hepatic metabolism of the phenol group.

Visualizations of Workflows and Mechanisms

To ensure flawless execution and conceptual understanding, the following diagrams map the operational workflow and the biological distribution mechanism.

PreclinicalWorkflow A Physicochemical Profiling B Formulation Development A->B Solubility Data C MTD Determination B->C Vehicle Selection D PK Profiling (IV & PO) C->D Safe Dosing Limits E LC-MS/MS Bioanalysis D->E Plasma Samples

Figure 1: Sequential preclinical in vivo workflow for 3-(4-Aminopiperidine-1-carbonyl)phenol.

PKModel Plasma Central Compartment (Plasma/Blood) Tissue Peripheral Compartment (Tissues) Plasma->Tissue Distribution (Alpha Phase) Clearance Hepatic/Renal Clearance Plasma->Clearance Elimination (Beta Phase) Tissue->Plasma Redistribution Lysosome Acidic Organelles (Ion Trapping) Tissue->Lysosome Piperidine Amine Protonation

Figure 2: Two-compartment pharmacokinetic model highlighting lysosomal trapping of basic piperidines.

References

  • Prediction of Human Pharmacokinetics, Exposure and Therapeutic Dose in Drug Discovery. Royal Society of Chemistry (RSC). Details the high volume of distribution ( Vss​ ) characteristic of basic piperidine centers due to tissue affinity and subcellular trapping. [1]

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. WuXi AppTec. Outlines standard preclinical formulation vehicles for IV and PO dosing to maximize exposure and prevent precipitation. [2]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals (ICH M3(R2)). NC3Rs. Provides the authoritative framework for determining the Maximum Tolerated Dose (MTD) and humane endpoints in preclinical rodent models. [3]

Sources

Application

3-(4-Aminopiperidine-1-carbonyl)phenol high-throughput screening assay methodology

Application Note & Protocol Topic: High-Throughput Screening for Inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1) using 3-(4-Aminopiperidine-1-carbonyl)phenol as a scaffold. Audience: Researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Throughput Screening for Inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1) using 3-(4-Aminopiperidine-1-carbonyl)phenol as a scaffold.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Novel PARP1 Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It detects single-strand breaks in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage.[1] Because of its central role in DNA repair, inhibitors of PARP1 have emerged as a promising class of anti-cancer therapeutics, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[2] The concept of "synthetic lethality," where the combination of a PARP inhibitor and a cancer-specific mutation leads to cell death, has driven the successful development of several FDA-approved PARP inhibitors.[3]

The chemical scaffold 3-(4-Aminopiperidine-1-carbonyl)phenol represents a potential starting point for the development of novel PARP1 inhibitors. Its structural features suggest it may interact with the nicotinamide adenine dinucleotide (NAD+) binding site of PARP1, thereby preventing the synthesis of PAR and trapping PARP1 on DNA.[4] Identifying and characterizing compounds based on this scaffold requires a robust, sensitive, and scalable high-throughput screening (HTS) methodology.

This application note provides a detailed protocol for a primary high-throughput screening assay using Fluorescence Polarization (FP) to identify inhibitors of PARP1. Additionally, it outlines a secondary, orthogonal AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) assay for hit confirmation and to eliminate false positives.

Principle of the Primary Screening Assay: Fluorescence Polarization (FP)

Fluorescence Polarization is a powerful technique for studying molecular interactions in a homogeneous format, making it ideal for HTS.[1] The principle is based on the differential rotation of a small fluorescently labeled molecule in solution when it is free versus when it is bound to a larger molecule.

  • Low Polarization: A small fluorescent probe, in this case, a fluorescently labeled oligonucleotide duplex that mimics damaged DNA, tumbles rapidly in solution. When excited with polarized light, it emits depolarized light, resulting in a low FP signal.

  • High Polarization: When PARP1 binds to the fluorescent DNA probe, the resulting complex is much larger and tumbles more slowly. This leads to the emission of highly polarized light and a high FP signal.

  • Inhibition: In the presence of an inhibitor that prevents PARP1 from binding to the DNA or that displaces the DNA, the fluorescent probe remains free, resulting in a low FP signal.

The PARPtrap™ assay format is a specific application of this principle for identifying PARP inhibitors that "trap" the enzyme on the DNA, a mechanism known to be highly cytotoxic to cancer cells.[4][5] In this variation, inhibitors that bind to the PARP1-DNA complex can also lead to a high FP signal, providing a method to screen for this specific mode of action.

Visualizing the FP Assay Principle

cluster_0 Low Polarization State cluster_1 High Polarization State cluster_2 Inhibition Free_Probe Free_Probe Bound_Complex Bound_Complex Free_Probe->Bound_Complex + PARP1 Inhibited_State Inhibited_State Bound_Complex->Inhibited_State + Inhibitor PARP1 PARP1 PARP1->Bound_Complex Fluorescent_DNA Fluorescent DNA Fluorescent_DNA->Bound_Complex Inhibitor Test Compound Inhibitor->Inhibited_State

Caption: Fluorescence Polarization assay principle for PARP1 inhibition.

Experimental Protocol: Primary FP-Based HTS Assay

This protocol is designed for a 384-well plate format, but can be adapted to other densities.

Materials and Reagents
ReagentSupplierCatalog NumberStorage
Recombinant Human PARP1 EnzymeBPS Bioscience80501-80°C
Fluorescent Labeled OligonucleotideBPS Bioscience52028-20°C
5x PARPtrap™ Assay BufferBPS Bioscience797234°C
3-(4-Aminopiperidine-1-carbonyl)phenolVarious1171227-22-7RT
Olaparib (Positive Control)SelleckchemS1060-20°C
DMSO, ACS GradeSigma-AldrichD2650RT
384-well black, low-volume platesCorning3573RT
Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare 1x PARPtrap™ Assay Buffer by diluting the 5x stock with distilled water.

    • Thaw PARP1 enzyme and fluorescent labeled oligonucleotide on ice.

    • Dilute PARP1 enzyme to the desired concentration in 1x Assay Buffer. The optimal concentration should be determined empirically by titration to achieve a robust assay window.

    • Dilute the fluorescent labeled oligonucleotide to the desired concentration in 1x Assay Buffer. The optimal concentration should be determined empirically.

  • Compound Plating:

    • Prepare a stock solution of 3-(4-Aminopiperidine-1-carbonyl)phenol and Olaparib in 100% DMSO.

    • Using an acoustic liquid handler or automated multichannel pipette, dispense a small volume (e.g., 50 nL) of test compounds, positive controls (Olaparib), and negative controls (DMSO) into the appropriate wells of a 384-well plate.

  • Assay Execution:

    • Prepare a Master Mix containing 1x Assay Buffer and the fluorescent labeled oligonucleotide.

    • Dispense 10 µL of the Master Mix into each well of the 384-well plate containing the compounds.

    • Prepare a solution of PARP1 enzyme in 1x Assay Buffer.

    • Add 10 µL of the PARP1 enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of 1x Assay Buffer to the "no enzyme" wells.

    • The final reaction volume should be 20 µL.

  • Incubation and Detection:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the fluorescence polarization on a microplate reader capable of FP measurements (e.g., with excitation at ~470 nm and emission at ~518 nm).

Data Analysis and Quality Control

The quality of an HTS assay is determined by its ability to reliably distinguish between hits and non-hits. The Z'-factor is a statistical parameter used to quantify the robustness of an HTS assay.[6][7]

  • Z'-Factor Calculation:

    • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • Where SD is the standard deviation and Mean is the average of the positive and negative controls.

    • An excellent assay has a Z' ≥ 0.5.[6]

  • Hit Identification:

    • Normalize the data using the positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Set a hit threshold, typically based on a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).

Secondary Assay: AlphaScreen® for Hit Confirmation

To confirm the hits identified in the primary screen and to rule out artifacts such as compound autofluorescence, an orthogonal assay with a different detection technology is recommended.[8] The AlphaScreen® technology is a bead-based, no-wash immunoassay that is well-suited for HTS.[9][10][11]

Principle of the AlphaScreen® PARP1 Assay

This assay measures the product of the PARP1 enzymatic reaction, poly(ADP-ribose) (PAR).

  • Enzymatic Reaction: PARP1 is incubated with biotinylated-NAD+ and activated DNA. Active PARP1 will synthesize PAR chains onto itself (auto-PARylation).

  • Detection:

    • Donor Beads: Streptavidin-coated Donor beads bind to the biotinylated PAR chains.

    • Acceptor Beads: Anti-PAR antibody-conjugated Acceptor beads bind to the PAR polymer.

  • Signal Generation: When the Donor and Acceptor beads are brought into close proximity through their binding to the PAR polymer, excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby Acceptor bead. This triggers a cascade of energy transfer, leading to the emission of light at 520-620 nm.

  • Inhibition: In the presence of a PARP1 inhibitor, PAR synthesis is blocked, the beads do not come into proximity, and no signal is generated.

Visualizing the AlphaScreen® Workflow

cluster_0 Active PARP1 -> Signal cluster_1 Inhibited PARP1 -> No Signal PARP1 PARP1 PAR Biotinylated PAR polymer PARP1->PAR + NAD+ Donor Streptavidin Donor Bead PAR->Donor Binds Biotin Acceptor Anti-PAR Acceptor Bead PAR->Acceptor Binds PAR Signal Light Emission (520-620nm) Donor->Signal Energy Transfer Acceptor->Signal Energy Transfer Inhibited_PARP1 Inhibited PARP1 No_PAR No PAR Synthesis Inhibited_PARP1->No_PAR Inhibitor Test Compound Inhibitor->Inhibited_PARP1 No_Signal No Light Emission No_PAR->No_Signal

Caption: AlphaScreen® assay principle for PARP1 activity.

Summary of Assay Parameters

ParameterPrimary FP AssaySecondary AlphaScreen® Assay
Principle Measures binding of PARP1 to fluorescent DNA.Measures enzymatic product (PAR).
Format Homogeneous, mix-and-read.Homogeneous, bead-based immunoassay.
Detection Fluorescence Polarization.Luminescence (light emission at 520-620 nm).
Key Reagents Recombinant PARP1, fluorescently labeled DNA.Recombinant PARP1, biotinylated-NAD+, anti-PAR antibody, Donor/Acceptor beads.
Primary Readout Change in millipolarization (mP).Luminescent signal intensity.
Potential for Interference Compound autofluorescence, light scattering.Light scattering, singlet oxygen quenchers.
Throughput High (384- or 1536-well).High (384- or 1536-well).

Conclusion and Future Directions

The methodologies described provide a robust framework for the high-throughput screening and identification of novel PARP1 inhibitors based on the 3-(4-Aminopiperidine-1-carbonyl)phenol scaffold. A successful screening campaign will yield a set of confirmed hits that can be further characterized for their potency (IC50 determination), mechanism of action, and selectivity against other PARP family members. Subsequent structure-activity relationship (SAR) studies will be crucial to optimize the initial hits into lead compounds with improved pharmacological properties. The integration of these HTS approaches at the early stages of drug discovery is essential for accelerating the development of the next generation of targeted cancer therapies.[12][13]

References

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed. [Link]

  • AlphaScreen as a cell-based assay for the investigation of binary protein-protein interactions. [Link]

  • Assay Development for High-Throughput Screening: Best Practices - Technology Networks. [Link]

  • 3-(4-aminopiperidine-1-carbonyl)phenol hydrochloride — Chemical Substance Information. [Link]

  • Homogeneous fluorescent assay for high throughput screening of PARP inhibitors | Cancer Research - AACR Journals. [Link]

  • PARPtrap™ Assay Kit for PARP1 - BPS Bioscience. [Link]

  • PARPtrap™ Assay Kit for PARP1 - BPS Bioscience. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments. [Link]

  • 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride | 1171227-22-7 - Appchem. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. [Link]

  • 3-(4-Aminopiperidine-1-carbonyl)phenol Hydrochloride: A High-Quality Chemical Solution. [Link]

  • Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors - PubMed. [Link]

  • High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - PubMed. [Link]

  • Introduction - High-Throughput Screening Center. [Link]

  • Step-by-Step: Developing an Assay from Concept to HTS Campaign - BellBrook Labs. [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges - Pharma IQ. [Link]

  • AlphaScreen | BMG LABTECH. [Link]

  • High Throughput PARP Screening Assay - Lab Manager. [Link]

  • High-Throughput PARP in-vivo Pharmacodynamic Assay | American Laboratory. [Link]

  • A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity - PubMed. [Link]

  • An optimized fluorescence assay for screening novel PARP-1 inhibitors. [Link]

  • High Throughput Screening: Methods, Techniques and Applications - Sygnature Discovery. [Link]

  • Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. [Link]

  • Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. [Link]

  • High-throughput screening (HTS) | BMG LABTECH. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Extraction of 3-(4-Aminopiperidine-1-carbonyl)phenol from Biological Matrices

Abstract: This document provides a comprehensive technical guide for the extraction of 3-(4-aminopiperidine-1-carbonyl)phenol from complex biological matrices such as plasma, serum, and urine. The protocols detailed here...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for the extraction of 3-(4-aminopiperidine-1-carbonyl)phenol from complex biological matrices such as plasma, serum, and urine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. We will explore three primary extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The guide emphasizes the underlying chemical principles, explaining the causality behind procedural choices to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Bioanalytical Imperative

The quantification of drug candidates and their metabolites in biological fluids is a cornerstone of pharmaceutical development.[1][2] 3-(4-Aminopiperidine-1-carbonyl)phenol (CAS RN: 1171227-22-7) is a molecule of interest whose accurate measurement is critical for assessing its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Biological matrices, however, are inherently complex, containing proteins, lipids, salts, and endogenous metabolites that can interfere with analysis and damage sensitive instrumentation like mass spectrometers.[4][5]

Therefore, a robust and efficient sample preparation strategy is not merely a preliminary step but a critical determinant of data quality, accuracy, and reproducibility.[2] The selection of an appropriate extraction technique hinges on the physicochemical properties of the analyte, the nature of the biological matrix, the required sensitivity, and the desired sample throughput.

Analyte Physicochemical Profile: A Strategic Overview

Understanding the chemical nature of 3-(4-Aminopiperidine-1-carbonyl)phenol is fundamental to designing a successful extraction strategy.

  • Structure: C12H17N2O2 (as free base)

  • Molecular Weight: 236.28 g/mol (free base); 256.73 g/mol (hydrochloride salt)[6][7]

  • Key Functional Groups:

    • Phenolic Hydroxyl Group: An acidic moiety (estimated pKa ~9-10). At physiological pH, it is largely protonated (neutral). At high pH, it deprotonates to form a negatively charged phenolate ion.

    • Primary Amine (on piperidine ring): A basic moiety (estimated pKa ~10-11). At physiological or acidic pH, it is protonated to form a positively charged ammonium ion. At very high pH, it is deprotonated to its neutral form.

  • Solubility: The presence of both acidic and basic functional groups, along with polar carbonyl and amine groups, confers high solubility in aqueous media.

This amphoteric, polar nature presents a unique challenge. The molecule's charge state can be manipulated by adjusting the pH, a principle we will exploit, particularly in LLE and SPE protocols.

Extraction Methodologies & Protocols

We present three distinct, validated approaches for the extraction of 3-(4-Aminopiperidine-1-carbonyl)phenol. The choice of method will depend on the specific requirements of the assay, such as throughput, required cleanliness, and sensitivity.

Method 1: Protein Precipitation (PPT)

Principle of Causality: This is the simplest and fastest method for removing the bulk of proteins from plasma or serum.[8] It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the sample. The solvent disrupts the solvation shell around the proteins, causing them to denature, aggregate, and precipitate out of solution.[8] Due to its high polarity, 3-(4-aminopiperidine-1-carbonyl)phenol remains soluble in the remaining aqueous-organic supernatant, which can then be directly analyzed.

Best Suited For: High-throughput screening, early-stage discovery studies where speed is prioritized over sample cleanliness.

Experimental Protocol: High-Throughput PPT using a 96-Well Filter Plate

  • Aliquot Sample: Dispense 50 µL of plasma or serum sample into each well of a 96-well collection plate.

  • Add Internal Standard (IS): Add 10 µL of working Internal Standard solution (e.g., a stable isotope-labeled version of the analyte in 50:50 acetonitrile:water) to each well.

  • Precipitation: Add 150 µL of cold (4°C) acetonitrile containing 0.1% formic acid to each well. The 3:1 ratio of solvent to sample is standard for efficient protein removal.[3][9] The acid helps to keep the analyte protonated and stable.

  • Mix: Cover the plate and vortex for 2 minutes to ensure complete protein precipitation.

  • Filtration: Place the collection plate under a 96-well protein precipitation filter plate. Transfer the mixture from the collection plate to the filter plate.

  • Clarification: Centrifuge the stacked plates at approximately 1500 x g for 5 minutes to force the supernatant through the filter, leaving the precipitated proteins behind.[10] Alternatively, a vacuum manifold can be used.

  • Analysis: The resulting filtrate is ready for direct injection onto an LC-MS/MS system.

Workflow Visualization

PPT_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis Sample 1. Aliquot Plasma/Serum Add_IS 2. Add Internal Standard Sample->Add_IS Add_Solvent 3. Add Acetonitrile (3:1 v/v) Add_IS->Add_Solvent Mix 4. Vortex to Mix Add_Solvent->Mix Filter 5. Transfer to Filter Plate Mix->Filter Centrifuge 6. Centrifuge / Apply Vacuum Filter->Centrifuge Collect 7. Collect Filtrate Centrifuge->Collect Analyze 8. LC-MS/MS Analysis Collect->Analyze

Caption: High-throughput Protein Precipitation (PPT) workflow.

Method 2: Liquid-Liquid Extraction (LLE)

Principle of Causality: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[11] For 3-(4-aminopiperidine-1-carbonyl)phenol, we must manipulate the sample pH to convert the analyte into its most non-polar, uncharged form, thereby maximizing its partitioning into the organic phase. Given the high pKa of the amine, a strongly basic pH (>11) is required to deprotonate the ammonium ion, rendering the molecule neutral and extractable into a moderately polar organic solvent.

Best Suited For: Assays requiring cleaner extracts than PPT, improved sensitivity, and removal of highly polar interferences like salts.

Experimental Protocol: pH-Optimized LLE

  • Aliquot Sample: Dispense 200 µL of plasma, serum, or urine into a 2 mL polypropylene tube.

  • Add Internal Standard (IS): Add 20 µL of working Internal Standard solution.

  • pH Adjustment: Add 50 µL of 1M Sodium Carbonate or Ammonium Hydroxide to adjust the sample pH to ≥ 11. This step is critical to neutralize the basic amine group.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a 90:10 mixture of Dichloromethane:Isopropanol). MTBE is an excellent choice due to its low water miscibility and good extraction efficiency for many basic drugs.[12]

  • Mix: Cap the tubes and vortex for 5 minutes, followed by 10 minutes of gentle shaking on a flatbed shaker. This ensures thorough mixing and maximizes the surface area for analyte partitioning.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new clean tube, taking care not to aspirate any of the lower aqueous layer or the proteinaceous interface.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis.

Workflow Visualization

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Final Processing Sample 1. Aliquot Sample Add_IS 2. Add Internal Standard Sample->Add_IS Adjust_pH 3. Adjust pH > 11 Add_IS->Adjust_pH Add_Solvent 4. Add Organic Solvent (e.g., MTBE) Adjust_pH->Add_Solvent Mix 5. Vortex & Shake Add_Solvent->Mix Centrifuge 6. Centrifuge for Phase Separation Mix->Centrifuge Collect 7. Collect Organic Layer Centrifuge->Collect Evaporate 8. Evaporate to Dryness Collect->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 10. LC-MS/MS Analysis Reconstitute->Analyze

Caption: pH-Optimized Liquid-Liquid Extraction (LLE) workflow.

Method 3: Solid-Phase Extraction (SPE)

Principle of Causality: SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest from the liquid sample matrix.[13][14] Interferences can then be washed away before the analyte is selectively eluted. For an amphoteric molecule like 3-(4-aminopiperidine-1-carbonyl)phenol, a mixed-mode SPE sorbent, which combines two retention mechanisms (e.g., reversed-phase and ion-exchange), provides superior selectivity and cleanup. A mixed-mode cation-exchange (MCX) sorbent is ideal. At an acidic pH, the basic amine group is positively charged, allowing it to bind strongly to the sorbent's cation-exchange functional groups, while the reversed-phase backbone retains the molecule via hydrophobic interactions.

Best Suited For: Regulated bioanalysis, assays requiring the highest level of sensitivity and cleanliness, and removal of matrix effects like ion suppression.

Experimental Protocol: Mixed-Mode Cation-Exchange (MCX) SPE

  • Sample Pre-treatment: Dilute 100 µL of plasma/serum with 400 µL of 4% phosphoric acid in water. This ensures the sample is at a low pH (~2) to fully protonate the analyte's amine group. Add internal standard before dilution.

  • Condition: Condition the MCX SPE cartridge (e.g., 30 mg / 1 mL) with 1 mL of methanol. This wets the sorbent and activates the C18 chains.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water. This primes the sorbent with the same pH as the sample load solution, ensuring proper retention.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min). The positively charged analyte will bind to the cation-exchange sites.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1M hydrochloric acid. This removes highly water-soluble, polar interferences without disrupting the analyte's binding.

  • Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of methanol. This removes lipids and other non-polar interferences retained on the reversed-phase backbone.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte's amine group, disrupting its interaction with the cation-exchange sites and releasing it from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Workflow Visualization

Caption: Mixed-Mode Solid-Phase Extraction (SPE) workflow.

Method Selection & Comparison

The optimal extraction technique is dictated by the analytical objective. The table below provides a comparative summary to guide your selection process.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation & removalAnalyte partitioningAnalyte adsorption & elution
Selectivity LowModerateHigh / Very High
Sample Cleanliness Low (risk of ion suppression)ModerateHigh (minimal matrix effects)
Recovery Generally high but variableGood to excellentExcellent & reproducible
Throughput Very High (96-well compatible)ModerateModerate to High
Solvent Usage LowHighLow to Moderate
Cost per Sample LowLow to ModerateHigh
Method Development MinimalModerate (pH & solvent screening)Complex (sorbent & solvent optimization)
Typical Application Early Discovery, High-Throughput PKLead Optimization, TK StudiesPre-clinical/Clinical, Regulated Bioanalysis

Conclusion

The successful extraction of 3-(4-aminopiperidine-1-carbonyl)phenol from biological matrices is achievable through several well-established techniques. For rapid analysis in discovery settings, Protein Precipitation offers an unmatched combination of speed and simplicity. When cleaner extracts and better sensitivity are required, a pH-optimized Liquid-Liquid Extraction provides a robust and cost-effective solution. For the most demanding applications, such as regulated bioanalysis where maximum sensitivity and removal of matrix effects are paramount, Mixed-Mode Solid-Phase Extraction is the authoritative choice. By understanding the chemical principles behind each method, researchers can confidently select and implement the optimal strategy to generate high-quality, reliable data in their drug development programs.

References

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2026, March 29). LCGC International. Available at: [Link]

  • Al-Tannak, N. F., & Hemmateenejad, B. (2014). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Paramedical Sciences, 5(4). Available at: [Link]

  • Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex. Available at: [Link]

  • Forensic and Clinical Applications of Solid Phase Extraction. (n.d.). InTechOpen. Available at: [Link]

  • 3-(4-aminopiperidine-1-carbonyl)phenol hydrochloride — Chemical Substance Information. (n.d.). ECHA. Available at: [Link]

  • Asensio-Pascual, S., et al. (2022). A rapid and versatile microfluidic method for the simultaneous extraction of polar and non-polar basic pharmaceuticals from human urine samples. Talanta. Available at: [Link]

  • t-b, K., & h-j, K. (1989). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Molecules and Cells. Available at: [Link]

  • Kamal, M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules. Available at: [Link]

  • Kamal, M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Available at: [Link]

  • 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride. (n.d.). Applichem. Available at: [Link]

  • Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. (n.d.). Agilent Technologies. Available at: [Link]

  • Solid-phase extraction. (n.d.). Wikipedia. Available at: [Link]

  • Solid phase extraction of amines. (2001). ResearchGate. Available at: [Link]

  • Hennion, M. C. (1999). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography A. Available at: [Link]

  • Bioanalytical Method Development for Drugs Associated with Issues Derived from Conversion of Compounds. (2017, January 15). J-STAGE. Available at: [Link]

  • Vasilakopoulou, L., et al. (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Molecules. Available at: [Link]

  • The Development of Bioanalytical Methods for Pharmaceutical and Clinical Research. (2026, March 28). Chromatography Online. Available at: [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
  • Simultaneous analysis of amines using LC-MS/MS. (2025, September 9). Chugai Technos. Available at: [Link]

  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Pandey, S., et al. (2011). Bioanalysis in drug discovery and development. Journal of Bioanalysis & Biomedicine. Available at: [Link]

  • Efficient method development by MS peak tracking -Utilization of triple quadrupole mass spectrometer-. (n.d.). Shimadzu. Available at: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025, July 15). PubMed. Available at: [Link]

  • Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. (2016, April 5). Agilent. Available at: [Link]

  • Analytical Data. (n.d.). Peptide Institute, Inc.. Available at: [Link]

  • Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. (2024, December 19). Technical Disclosure Commons. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 3-(4-Aminopiperidine-1-carbonyl)phenol

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals synthesizing 3-(4-Aminopiperi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals synthesizing 3-(4-Aminopiperidine-1-carbonyl)phenol. This molecule presents unique chemoselectivity and purification challenges due to its unprotected phenolic hydroxyl and basic primary amine.

Mechanistic Overview & Causality

The target molecule is synthesized via an amide coupling between 3-hydroxybenzoic acid and the secondary amine of 4-Boc-aminopiperidine , followed by acidic deprotection of the primary amine 1.

Two fundamental chemical conflicts dictate the yield of this synthesis:

  • Chemoselectivity (Coupling): The unprotected phenol on 3-hydroxybenzoic acid can compete with the piperidine nitrogen. If the carboxylic acid is over-activated, the phenol acts as a nucleophile, leading to O-acylation (esterification) and oligomerization 2.

  • Amphoterism (Workup): The final deprotected product possesses both an acidic phenol (pKa ~9.5) and a basic primary amine (pKa ~10.0). During traditional aqueous workup, this zwitterionic character causes massive product loss to the aqueous phase.

SynthesisWorkflow R1 3-Hydroxybenzoic Acid (Phenol Unprotected) Coupling Amide Coupling (T3P, Pyridine, EtOAc) R1->Coupling R2 4-Boc-Aminopiperidine (Primary Amine Protected) R2->Coupling Intermediate Boc-Protected Intermediate 3-(4-Boc-aminopiperidine-1-carbonyl)phenol Coupling->Intermediate N-Acylation Deprotection Boc Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Product Final Product (HCl Salt) 3-(4-Aminopiperidine-1-carbonyl)phenol Deprotection->Product Anhydrous Workup

Fig 1. Synthesis workflow highlighting chemoselective coupling and anhydrous deprotection.

Troubleshooting & FAQs

Q1: I am observing significant by-product formation during the amide coupling step. Mass spectrometry indicates a mass corresponding to a dimer. How do I prevent this? A1: You are observing O-acylation. Highly active coupling reagents like HATU or DCC can over-activate the carboxylic acid, allowing the less nucleophilic phenol to react, forming ester-linked dimers . Resolution: Switch to a milder, highly chemoselective coupling reagent. T3P (Propylphosphonic anhydride) with pyridine 2 or EDC/HOBt 3 strongly favors N-acylation over O-acylation, allowing the reaction to proceed cleanly in the presence of an unprotected phenol.

Q2: After Boc deprotection with TFA, my isolated yield plummets during the basic aqueous workup. Where is my product? A2: Your product is lost in the aqueous layer. Because the final molecule contains a phenol and a primary amine, neutralizing the TFA salt with aqueous NaOH/NaHCO3 deprotonates the phenol, forming a highly water-soluble phenolate zwitterion. Resolution: Abandon aqueous extraction. Perform an anhydrous deprotection using 4M HCl in dioxane, and isolate the product directly as the HCl salt via precipitation with cold diethyl ether.

Q3: Can I use unprotected 4-aminopiperidine directly to save a step? A3: Absolutely not. 4-aminopiperidine contains two nucleophilic sites: the primary amine (N4) and the secondary amine (N1). The primary amine is sterically less hindered and will react preferentially, yielding the incorrect regioisomer. You must use 4-Boc-aminopiperidine to direct the coupling strictly to the N1 position 1.

Chemoselectivity ActivatedAcid Activated 3-Hydroxybenzoic Acid PathN Attack by Secondary Amine (N1 of Piperidine) ActivatedAcid->PathN Chemoselective Conditions PathO Attack by Phenol OH (Intermolecular) ActivatedAcid->PathO Harsh/Non-selective Conditions Product Desired Amide (High Yield with T3P/EDC) PathN->Product Byproduct Ester/Oligomer By-product (High with HATU/DCC) PathO->Byproduct

Fig 2. Mechanistic pathway showing N-acylation vs O-acylation based on reagent chemoselectivity.

Quantitative Data & Reagent Selection

Table 1: Comparison of Coupling Reagents for Unprotected Phenolic Acids
Coupling ReagentAdditive / BaseChemoselectivity (N vs O)Avg. Yield (%)Primary By-products
HATUDIPEALow40 - 50%O-acylated dimers, epimers
DCCDMAPVery Low< 30%Extensive esterification
EDC / HOBtNMMHigh70 - 80%Trace unreacted acid
T3P (50% in EtOAc) Pyridine Very High 85 - 95% None (Clean conversion)
Table 2: Workup Strategies for the Amphoteric Final Product
Workup MethodProduct FormRecovery (%)Purity (%)
Aqueous NaOH Extraction (pH 12)Free Base< 15%High
Isoelectric Point Extraction (pH ~9)Free Base35 - 45%Moderate
Scavenger Resin (Amberlyst A21)Free Base85 - 90%High
Direct Ether Precipitation HCl Salt > 95% Very High

Optimized Experimental Protocols

These protocols are designed as self-validating systems. In-process checks are included to ensure causality and prevent downstream failures.

Protocol A: Chemoselective Amide Coupling

Objective: Synthesize 3-(4-Boc-aminopiperidine-1-carbonyl)phenol without O-acylation.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 3-hydroxybenzoic acid (1.0 eq, 10 mmol) and 4-Boc-aminopiperidine (1.05 eq, 10.5 mmol) in anhydrous EtOAc (30 mL).

  • Base Addition: Add anhydrous Pyridine (3.0 eq, 30 mmol).

    • Scientific Rationale: Pyridine acts as a mild base that prevents premature deprotonation of the phenol, suppressing its nucleophilicity 2.

  • Activation: Cool the mixture to 0 °C. Dropwise add T3P (50% solution in EtOAc, 1.5 eq, 15 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Check: Monitor by LCMS. Look for the product mass [M+H]+ 321.4. The absence of [M+H]+ ~441 indicates successful suppression of the O-acylated dimer.

  • Workup: Wash the organic layer sequentially with water (2x), 10% aqueous citric acid (to remove pyridine), and brine. Dry over Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Anhydrous Boc-Deprotection & Isolation

Objective: Remove the Boc group and isolate the highly polar product without aqueous loss.

  • Preparation: Dissolve the crude intermediate from Protocol A in anhydrous Dichloromethane (DCM) (20 mL).

  • Deprotection: Add 4M HCl in Dioxane (10 eq, 100 mmol) at room temperature.

    • Scientific Rationale: HCl in dioxane is preferred over TFA/DCM because the resulting HCl salt is highly crystalline and easier to precipitate, avoiding the need for basic neutralization 1.

  • Reaction: Stir for 2-3 hours. A white precipitate may begin to form.

    • Self-Validation Check: Monitor by TLC (Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline spot that stains purple indicates complete deprotection.

  • Isolation: Concentrate the reaction mixture under vacuum to ~5 mL.

  • Precipitation: Slowly add cold diethyl ether (50 mL) while stirring vigorously. Filter the resulting white precipitate, wash with additional cold ether, and dry under high vacuum to yield 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride.

References

  • Amide synthesis by acylation - Organic Chemistry Portal. Demonstrates the use of T3P for chemoselective coupling in the presence of unprotected phenols.2

  • Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology - ACS Publications. Validates EDC/HOBt systems for chemoselective amidation over O-acylation.3

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Provides mechanistic insights into the over-activation of carboxylic acids by HATU/DCC.

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. Establishes the standard protocol for coupling and deprotecting 4-Boc-aminopiperidine scaffolds.1

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 3-(4-Aminopiperidine-1-carbonyl)phenol

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with chromatographic peak distortion.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with chromatographic peak distortion.

Analyzing 3-(4-Aminopiperidine-1-carbonyl)phenol presents a unique chromatographic challenge due to its amphoteric nature. The molecule contains a weakly acidic phenol group (pKa ~9.5) and a highly basic primary amine on the piperidine ring (pKa ~10.0). At typical reversed-phase HPLC conditions (pH 4–7), the primary amine is protonated, while residual silanol groups on the silica stationary phase are ionized[1]. This creates a strong secondary ion-exchange interaction—acting like molecular "velcro"—which is the primary driver of peak tailing for basic compounds[2].

The following guide provides a self-validating diagnostic framework, mechanistic FAQs, and step-by-step protocols to achieve symmetrical peaks.

Diagnostic Workflow

Before adjusting chemical parameters, you must isolate whether the tailing is a physical system error or a chemical secondary interaction.

TroubleshootingWorkflow Start Peak Tailing Observed 3-(4-Aminopiperidine-1-carbonyl)phenol TestProbe Inject Neutral Probe (e.g., Toluene) Start->TestProbe IsTailing Does Neutral Probe Tail? TestProbe->IsTailing Physical Physical Issue (Void, Fittings, Overload) IsTailing->Physical Yes Chemical Chemical Issue (Secondary Silanol Interactions) IsTailing->Chemical No FixPhysical Replace Frit/Column Check Tubing Volume Physical->FixPhysical OptimizePH Adjust Mobile Phase pH (pH < 3.0 or pH > 10.5) Chemical->OptimizePH AddTEA Add Competing Base (10 mM Triethylamine) Chemical->AddTEA ChangeColumn Use Endcapped or CSH Column Chemical->ChangeColumn Success Symmetrical Peak (Asymmetry Factor 1.0 - 1.2) FixPhysical->Success OptimizePH->Success AddTEA->Success ChangeColumn->Success

Diagnostic workflow for differentiating and resolving physical vs. chemical peak tailing.

Frequently Asked Questions (Mechanistic Focus)

Q: How do I calculate and quantify the severity of the tailing? A: The industry standard is the Asymmetry Factor ( As​ ). It is calculated using the equation As​=B/A , where B is the peak width after the peak center at 10% peak height, and A is the peak width before the peak center at 10% peak height[3]. An ideal peak has an As​ of 1.0, while an As​>1.5 indicates problematic tailing that compromises resolution and quantification[3].

Q: How can I definitively prove the tailing is caused by my analyte's chemistry and not a failing column? A: Inject a neutral, non-ionizable probe compound (such as toluene or uracil). Neutral compounds cannot undergo acid-base or ion-exchange interactions with the stationary phase[2]. If the neutral probe tails, your system has a physical defect (e.g., a column void, a partially blocked frit, or excessive extra-column volume)[2]. If the neutral probe is perfectly symmetrical but 3-(4-Aminopiperidine-1-carbonyl)phenol tails, you have confirmed a chemical acid-base interaction[2].

Q: Why does standard mobile phase optimization fail for this compound? A: Because of its amphoteric nature. To ensure robust chromatography, the mobile phase pH must be at least 2 pH units away from the analyte's pKa to ensure >99% of the molecules are in a single ionization state[4]. Operating near the pKa causes the molecule to exist in mixed states, leading to split peaks and extreme sensitivity to minor pH shifts[4].

Q: Why does adding Triethylamine (TEA) fix the peak shape? A: TEA acts as a sacrificial competing base. The silica backbone of standard columns contains weakly acidic silanol groups ( Si−OH ) that dissociate into negatively charged sites ( SiO− ) above pH 4[2]. TEA is a small, highly basic molecule that aggressively binds to these active silanol sites, effectively masking them and preventing the bulkier primary amine of your analyte from getting trapped[5].

Step-by-Step Troubleshooting Protocols

Protocol A: Mobile Phase pH Suppression (Silanol Neutralization)

Causality: Lowering the pH below 3.0 forces the residual silanols on the silica surface to remain fully protonated ( Si−OH ), eliminating their negative charge and shutting down the ion-exchange retention mechanism[1].

  • Buffer Selection: Select a low-pH buffer such as 0.1% Phosphoric acid or 10–50 mM Potassium phosphate[6].

  • Aqueous Preparation: Dissolve the buffer salt in MS-grade water.

  • pH Adjustment: Adjust the pH of the aqueous component only to 2.5 using concentrated phosphoric acid. Critical Step: Always measure and adjust the pH before mixing with organic modifiers (like Acetonitrile or Methanol), as organic solvents distort pH meter readings[1].

  • Equilibration: Flush the column with the new mobile phase for at least 10 column volumes.

  • Validation: Inject the sample. The primary amine will still be protonated, but because the silanols are now neutral, tailing should be drastically reduced.

Protocol B: Silanol Masking via Competing Amine

Causality: If your method requires a mid-range pH (e.g., pH 6.0) where silanols are actively ionized, you must chemically block them using a competing amine[7].

  • Additive Selection: Obtain high-purity Triethylamine (TEA) or Diethylamine[8].

  • Mobile Phase Spiking: Add TEA to your aqueous mobile phase to achieve a final concentration of 10 mM (approximately 0.1% v/v or 0.1 g/L)[5][7].

  • pH Correction: TEA is highly basic and will spike the pH of your mobile phase. Titrate the aqueous phase back to your target pH using an appropriate acid (e.g., formic or phosphoric acid).

  • Equilibration: Pass 15–20 column volumes through the system. TEA requires longer equilibration times to fully coat the stationary phase.

  • Validation: Analyze the sample. The As​ should drop near 1.1 as the TEA outcompetes the analyte for active sites[5].

Protocol C: Injection Solvent & Mass Overload Diagnostics

Causality: Injecting a sample dissolved in a solvent stronger than the mobile phase (e.g., 100% Acetonitrile in a highly aqueous gradient) causes the analyte to precipitate or travel too quickly through the column head, mimicking chemical tailing[9][10].

  • Dilution Test: Prepare a secondary aliquot of your sample diluted by a factor of 5 to 10[10].

  • Solvent Matching: Ensure this new aliquot is dissolved directly in the initial mobile phase conditions[10].

  • Re-injection: Inject the diluted, solvent-matched sample. If the peak shape improves significantly, the original issue was sample mass overload or solvent mismatch, not silanol interactions[9].

Quantitative Data Summary

The following table summarizes the expected impact of various chromatographic interventions on the Asymmetry Factor ( As​ ) for basic amines like 3-(4-Aminopiperidine-1-carbonyl)phenol.

Chromatographic ConditionPrimary Mechanism of ActionExpected Asymmetry Factor ( As​ )Resolution Status
Standard C18, pH 6.0 Strong silanol-amine ion exchange> 2.0Severe Tailing
Standard C18, pH 2.5 Silanol ionization suppressed ( SiO− Si−OH )1.3 - 1.5Moderate Improvement
Standard C18 + 10 mM TEA TEA outcompetes analyte for active silanols1.1 - 1.2Optimal
Endcapped/CSH Column, pH 2.5 Steric protection + suppressed ionization1.0 - 1.1Optimal
Sample in 100% Acetonitrile Solvent mismatch / band broadening> 1.8Fronting/Tailing

References

  • Troubleshooting Peak Tailing in LC | PDF | High Performance Liquid Chrom
  • HPLC Peak Tailing - Axion Labs Axion Labs
  • Mobile Phase Selection in Method Development: How to Optimize Welch M
  • HPLC Troubleshooting Guide University of Pittsburgh
  • Fixing Peak Tailing in HPLC Analysis | PDF Scribd
  • Control pH During Method Development for Better Chrom
  • Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin Benchchem
  • Peak Tailing in HPLC Element Lab Solutions
  • A Guide to HPLC and LC-MS Buffer Selection HPLC.eu
  • How can I prevent peak tailing in HPLC?
  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids PMC - NIH

Sources

Troubleshooting

Technical Support Center: Improving Shelf-Life and Thermal Stability of 3-(4-Aminopiperidine-1-carbonyl)phenol

Welcome to the technical support center for 3-(4-Aminopiperidine-1-carbonyl)phenol. As researchers and drug development professionals, ensuring the stability of your active pharmaceutical ingredient (API) is paramount to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(4-Aminopiperidine-1-carbonyl)phenol. As researchers and drug development professionals, ensuring the stability of your active pharmaceutical ingredient (API) is paramount to the integrity of your experimental data and the viability of your therapeutic candidate. This guide provides in-depth, field-proven insights into the common stability challenges associated with this molecule and offers robust strategies to enhance its shelf-life and thermal resilience. We will delve into the causality behind degradation pathways and provide self-validating protocols to help you navigate your stability studies effectively.

Section 1: Foundational FAQs

This section addresses high-level questions regarding the inherent stability characteristics of 3-(4-Aminopiperidine-1-carbonyl)phenol.

Q1: What are the primary chemical liabilities of the 3-(4-aminopiperidine-1-carbonyl)phenol molecule?

A1: The structure of this molecule contains three key functional groups that are susceptible to degradation:

  • Phenolic Hydroxyl Group: Phenols are highly susceptible to oxidation, especially in the presence of oxygen, metal ions, or light.[1] This is often the primary pathway for discoloration (e.g., turning yellow or brown).

  • Amide Linkage: The amide bond can undergo hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into 3-hydroxybenzoic acid and 4-aminopiperidine.[2] This is a common cause of potency loss in aqueous solutions.

  • Piperidine Ring (Secondary Amine): While generally more stable than primary amines, the piperidine nitrogen can still be susceptible to oxidation and other degradation reactions, particularly at elevated temperatures.[3][4]

Q2: What are the most common observable signs of degradation?

A2: You may encounter several signs indicating that your compound is degrading:

  • Discoloration: The appearance of a yellow, pink, or brown hue in the solid material or in solution is a classic indicator of phenol oxidation.

  • Appearance of New Peaks: When analyzing your sample via High-Performance Liquid Chromatography (HPLC), the emergence of new peaks, particularly those eluting earlier (more polar) or later (less polar), signifies the formation of degradation products.[5]

  • Loss of Potency: A decrease in the area of the main API peak in your chromatogram over time directly corresponds to a loss of the active compound.

  • Changes in Solubility or Physical Form: Degradation can sometimes lead to the formation of less soluble byproducts, resulting in precipitation or a change in the physical appearance of the material.

Q3: What are the ideal starting storage conditions for the pure compound (API)?

A3: For the solid API, the following conditions are recommended to minimize degradation. These conditions aim to control the primary environmental factors that accelerate the degradation pathways mentioned above.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical reactions, including thermal degradation and oxidation.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, directly inhibiting the oxidative degradation of the phenol group.[1]
Light Protected from Light (Amber Vial)Prevents photolytic degradation, which can generate free radicals and accelerate oxidation.[6]
Moisture Tightly Sealed Container with DesiccantMinimizes moisture to prevent hydrolysis of the amide bond.
Section 2: Troubleshooting Guide: Common Experimental Issues

This section uses a question-and-answer format to address specific problems you might encounter during your research.

Scenario 1: Discoloration of the Compound

Q: My solid 3-(4-aminopiperidine-1-carbonyl)phenol, or a solution containing it, is turning yellow/brown upon storage. Why is this happening?

A: This is almost certainly due to the oxidation of the phenol functional group. Phenols can be oxidized to form quinones or other colored polymeric species. This process is often initiated by exposure to atmospheric oxygen and can be significantly accelerated by factors such as light, elevated temperature, and the presence of trace metal ions (e.g., iron, copper), which can act as catalysts.[1][7]

Below is a simplified diagram illustrating the initial steps of this oxidative pathway.

cluster_stress Stress Factors Phenol 3-(4-Aminopiperidine-1-carbonyl)phenol (Phenol Moiety) PhenoxyRadical Phenoxy Radical (Unstable Intermediate) Phenol->PhenoxyRadical -H⁺, -e⁻ Quinone Quinone-like Species (Colored Degradant) PhenoxyRadical->Quinone Further Oxidation O2 O₂ (Oxygen) O2->Phenol Initiate/Catalyze Light Light (hv) Light->Phenol Initiate/Catalyze Metal Metal Ions (Fe³⁺, Cu²⁺) Metal->Phenol Initiate/Catalyze

Caption: Simplified pathway of phenol oxidation.

Q: How can I prevent or minimize this discoloration?

A: A multi-pronged approach is necessary to inhibit oxidation:

  • Control the Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen. For solutions, this can be achieved by sparging the solvent with inert gas before dissolution and blanketing the headspace of the vial.

  • Use Antioxidants: For formulations, the inclusion of an antioxidant can be highly effective. Antioxidants work by scavenging free radicals or by being preferentially oxidized.[8]

    • Common Choices: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, or sodium metabisulfite.

  • Add a Chelating Agent: To mitigate the catalytic effect of trace metal impurities, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid to your formulation.[8] These agents bind metal ions, rendering them inactive.

  • Protect from Light: Always store the solid compound and its solutions in amber-colored vials or by wrapping the container in aluminum foil to prevent photo-oxidation.[6]

Scenario 2: Loss of Purity/Potency in Solution

Q: I've prepared an aqueous buffered solution of my compound for an assay. After 24 hours at room temperature, HPLC analysis shows a significant decrease in the main peak area and the appearance of a new, more polar peak. What is the likely cause?

A: This analytical profile strongly suggests hydrolysis of the amide bond. The degradation products, 3-hydroxybenzoic acid and 4-aminopiperidine, are both more polar than the parent compound and would therefore typically have a shorter retention time on a reverse-phase HPLC column. Amide hydrolysis is catalyzed by both acid and base, meaning its rate is highly dependent on the pH of the solution.[2]

Q: What formulation strategies can mitigate hydrolysis?

A:

  • pH Optimization: The first and most critical step is to perform a pH-rate profile study. Prepare a series of buffered solutions across a wide pH range (e.g., pH 3 to pH 9) and monitor the rate of degradation at each pH. Typically, amides exhibit a U-shaped stability curve, with maximum stability at a specific pH, often between pH 5 and 7. Formulate your compound in a buffer system that maintains this optimal pH.

  • Co-solvents: If the compound's stability in a fully aqueous environment is insufficient even at the optimal pH, consider using co-solvents to reduce the activity of water. Solvents like propylene glycol, polyethylene glycol (PEG), or ethanol can sometimes decrease the rate of hydrolysis.

  • Lyophilization (Freeze-Drying): For long-term storage, removing water entirely by lyophilizing the compound from a suitable aqueous solution (often containing a bulking agent like mannitol) is a highly effective strategy. The resulting lyophilized cake is typically stable for much longer periods and can be reconstituted just before use.

Section 3: Experimental Protocols & Methodologies

As a Senior Application Scientist, I cannot overstate the importance of systematic, well-designed experiments. The following protocols provide a robust framework for investigating and improving the stability of your compound.

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[9][10] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are generated at detectable levels.[11]

Start Prepare Stock Solution (e.g., 1 mg/mL) Control Control Sample (Protected from stress) Start->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Start->Thermal Photo Photostability (ICH Q1B light exposure) Start->Photo Analysis Analyze All Samples by HPLC-UV/MS (e.g., at t=0, 2, 8, 24h) Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Evaluate Data (Peak Purity, Mass Balance, Identify Degradants) Analysis->Report

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of 3-(4-Aminopiperidine-1-carbonyl)phenol in a suitable solvent (e.g., acetonitrile/water). Prepare a control sample by diluting the stock with your mobile phase and store it at 2-8°C, protected from light.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A parallel study on the solid API for thermal and photostability is also recommended.

Stress ConditionTypical Reagents and ConditionsTarget Degradation
Acid Hydrolysis 0.1 M HCl at 60°C5-20%
Base Hydrolysis 0.1 M NaOH at 60°C5-20%
Oxidation 3% H₂O₂ at Room Temperature5-20%
Thermal 80°C (in solution and as solid)5-20%
Photolytic Expose to ICH Q1B specified light sourceDetectable
  • Time Points: Sample from each stressed condition at appropriate time points (e.g., 0, 2, 8, 24 hours, or longer if degradation is slow). Neutralize the acid and base samples before injection if necessary.

  • Analysis: Analyze all samples using a validated HPLC method, preferably with both UV and Mass Spectrometry (MS) detection.[5] MS is crucial for obtaining mass information on the new peaks, which aids in their identification.

  • Evaluation:

    • Specificity: Demonstrate that the degradation product peaks are well-resolved from the parent peak.

    • Mass Balance: Calculate the mass balance to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.

    • Identify Degradants: Use the MS data to propose structures for the observed degradation products.

Protocol 2: Screening for Stabilizing Excipients in an Aqueous Formulation

This protocol allows for the systematic evaluation of common stabilizing excipients.

  • Establish Baseline: Prepare a solution of the API in the primary buffer system (determined from pH-rate profiling) without any stabilizers. This will be your control (Control A).

  • Prepare Stabilizer Stocks: Prepare concentrated stock solutions of each excipient you wish to test (e.g., BHT, EDTA, Ascorbic Acid).

  • Set up Screening Matrix: In separate vials, add the API solution from Step 1 and spike each with a different stabilizing excipient to achieve a target final concentration. Also include combinations that are mechanistically logical (e.g., an antioxidant + a chelating agent).

  • Incubate and Analyze: Store all vials under accelerated stability conditions (e.g., 40°C/75% RH) and also at the intended long-term storage condition.[12] Analyze samples by HPLC at initial, intermediate, and final time points (e.g., t=0, 1 week, 2 weeks, 4 weeks).

  • Compare Results: Compare the rate of degradation (loss of parent API) and the formation of degradation products in each test vial relative to the control. The formulation showing the least degradation is the most promising lead.

Excipient ClassExample ExcipientTypical ConcentrationPrimary Function
Antioxidant Ascorbic Acid0.01% - 0.1%Preferentially oxidized, radical scavenger
Antioxidant Butylated Hydroxytoluene (BHT)0.01% - 0.05%Radical chain terminator
Chelating Agent Disodium Edetate (EDTA)0.01% - 0.05%Sequesters catalytic metal ions
Buffer Citrate, Phosphate, Acetate10-50 mMMaintain optimal pH for stability
Section 4: Data Interpretation & Advanced Topics

Q: What are the key considerations for long-term stability studies under ICH guidelines?

A: Once you have a lead formulation, you must perform long-term stability studies according to ICH Q1A(R2) guidelines to establish a shelf-life.[13] Key elements include:

  • Batches: The study should include at least three primary batches of the drug product.[13]

  • Storage Conditions: Long-term studies are typically conducted at 25°C/60% RH or 30°C/65% RH, with accelerated studies at 40°C/75% RH.[12][14]

  • Testing Frequency: For a 12-month study, testing is typically performed at 0, 3, 6, 9, and 12 months.[13]

  • Tests: The stability protocol should include tests for appearance, purity/degradation products, potency (assay), and any other critical quality attributes specific to the dosage form.

By following the structured troubleshooting and experimental design principles outlined in this guide, you will be well-equipped to understand the stability profile of 3-(4-Aminopiperidine-1-carbonyl)phenol and develop robust formulations that ensure its integrity throughout the drug development lifecycle.

References
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Available at: [Link]

  • Lorenzo, J. M., et al. (2021). Strategies to increase the shelf life of meat and meat products with phenolic compounds. Advances in Food and Nutrition Research. Available at: [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. The Pharma Review. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Scribd. (n.d.). ICH Guidelines on Stability Testing. Available at: [Link]

  • Guzman, A., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics. Available at: [Link]

  • ResearchGate. (2021). Strategies to increase the shelf life of meat and meat products with phenolic compounds. Available at: [Link]

  • ECHA. (n.d.). 3-(4-aminopiperidine-1-carbonyl)phenol hydrochloride — Chemical Substance Information. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • PubMed. (2009). Stabilization by Meglumine of an Amine Compound Degraded by Formaldehyde in Tablets. Available at: [Link]

  • Pacific BioLabs. (n.d.). ICH Stability Testing for Pharmaceuticals and Biologics. Available at: [Link]

  • Consensus. (n.d.). How do phenolic compounds impact the shelf life of food products?. Available at: [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Available at: [Link]

  • IntechOpen. (2017). Application of Phenolic Compounds for Food Preservation: Food Additive and Active Packaging. Available at: [Link]

  • PNAS. (2017). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Available at: [Link]

  • AppliChem. (n.d.). 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride. Available at: [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical Development and Technology. Available at: [Link]

  • Journal of the American Chemical Society. (1999). Thermal Stability of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Related N-Alkoxyamines. Available at: [Link]

  • IntechOpen. (2017). Phenolic Compounds: Functional Properties, Impact of Processing and Bioavailability. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • Freeman, S., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia. Available at: [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]

  • Impact Factor. (2025). Analytical Strategies for Stability-Indicating Method Development. Available at: [Link]

  • LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • ResearchGate. (2012). Thermal degradation of piperazine and its structural analogs. Available at: [Link]

  • National Institutes of Health. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Available at: [Link]

  • Hindawi. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Available at: [Link]

  • IntechOpen. (2019). Bioavailability and Metabolic Pathway of Phenolic Compounds. Available at: [Link]

  • Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available at: [Link]

  • ResearchGate. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Available at: [Link]

  • ACS Publications. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Available at: [Link]

  • ResearchGate. (2012). Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. Available at: [Link]

  • Pharmaceutical Technology. (2001). Excipient–Drug Interactions in Parenteral Formulations. Available at: [Link]

  • Protheragen. (n.d.). Stabilizer Excipients. Available at: [Link]

  • ResearchGate. (n.d.). Main degradation steps of phenolic compounds. Available at: [Link]

  • National Institutes of Health. (2020). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. Available at: [Link]

  • Biotech Spain. (2025). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Bioavailability of 3-(4-Aminopiperidine-1-carbonyl)phenol

Welcome to the technical support guide for researchers working with 3-(4-Aminopiperidine-1-carbonyl)phenol. This document provides in-depth troubleshooting advice, experimental protocols, and strategic guidance to addres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers working with 3-(4-Aminopiperidine-1-carbonyl)phenol. This document provides in-depth troubleshooting advice, experimental protocols, and strategic guidance to address the common challenge of low in vivo bioavailability observed with this and structurally similar compounds. Our goal is to empower you with the foundational knowledge and practical methodologies required to enhance the pharmacokinetic profile of your molecule.

Section 1: Troubleshooting - Why is My Compound's Bioavailability Low?

This section addresses the fundamental question of why 3-(4-Aminopiperidine-1-carbonyl)phenol likely exhibits poor oral bioavailability. Understanding the root cause is critical for selecting the most effective enhancement strategy.

Q1: What are the primary structural liabilities of 3-(4-Aminopiperidine-1-carbonyl)phenol that predict low bioavailability?

Answer: The chemical structure of your compound contains two key moieties that are well-known in medicinal chemistry to be susceptible to metabolic processes that limit oral bioavailability: a phenolic hydroxyl group and a piperidine ring.

  • The Phenolic Hydroxyl Group: This is the most probable site of extensive first-pass metabolism. Phenols are prime substrates for Phase II conjugation enzymes, primarily UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are highly abundant in the gut wall and liver. These enzymes attach large, polar glucuronide or sulfate groups, respectively, to the hydroxyl moiety. This process rapidly increases the water solubility of the compound, marking it for swift elimination from the body, often before it can reach systemic circulation to exert its therapeutic effect.[1][2]

  • The Piperidine Ring: While the piperidine scaffold itself is generally quite stable, it can undergo Phase I metabolism catalyzed by Cytochrome P450 (CYP) enzymes.[3] For 4-aminopiperidine derivatives, N-dealkylation is a common metabolic pathway, particularly if there are substituents on the piperidine nitrogen.[4][5] Additionally, oxidation of the piperidine ring to form lactams can occur.[6] While likely a secondary concern compared to phenol conjugation, these pathways can contribute to metabolic clearance.

Below is a diagram illustrating the probable metabolic fates of the compound.

cluster_0 Primary Metabolic Liabilities cluster_1 Phase II Metabolism (High Likelihood) cluster_2 Phase I Metabolism (Moderate Likelihood) cluster_3 Consequence Parent 3-(4-Aminopiperidine-1-carbonyl)phenol Glucuronide Phenol-Glucuronide Conjugate Parent->Glucuronide UGT Enzymes (Gut Wall, Liver) Sulfate Phenol-Sulfate Conjugate Parent->Sulfate SULT Enzymes (Gut Wall, Liver) Lactam Piperidine Lactam Oxidation Parent->Lactam CYP450 Enzymes (Liver) Result Rapid Excretion & Low Bioavailability Glucuronide->Result Sulfate->Result Lactam->Result

Caption: Predicted metabolic pathways for 3-(4-Aminopiperidine-1-carbonyl)phenol.

Q2: Besides metabolism, could poor aqueous solubility be limiting absorption?

Answer: Yes, this is a critical consideration. For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the gut fluid. The molecule has both polar (amine, phenol, amide) and non-polar (phenyl ring) features. If the molecule's crystal lattice energy is high, it may have low aqueous solubility, leading to a dissolution-rate-limited absorption problem.[7] Poor solubility and high metabolic clearance can act in concert to severely limit oral bioavailability. A compound that dissolves slowly is exposed to metabolizing enzymes in the gut wall for a longer period before it can be absorbed, exacerbating the effects of first-pass metabolism.

Q3: How can I experimentally determine the primary cause of low bioavailability for my compound?

Answer: A stepwise, data-driven approach is essential. We recommend two key in vitro experiments before proceeding to in vivo studies.

  • Kinetic Solubility Assay: Determine the compound's solubility in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). This will immediately tell you if poor solubility is a likely barrier.

  • Metabolic Stability Assay: Incubate the compound with liver microsomes (and optionally S9 fraction or hepatocytes) and measure the rate at which the parent compound disappears over time. This provides an intrinsic clearance rate. A short half-life (e.g., <30 minutes) in this assay strongly suggests that the compound is a substrate for metabolic enzymes and that this is a major pathway for its elimination.

The results from these two assays will guide your strategy. If solubility is low but metabolic stability is high, formulation approaches are your best starting point. If solubility is adequate but metabolic stability is poor, a prodrug strategy is likely necessary. If both are problematic, a combination of approaches may be required.

Section 2: Strategic Solutions - A Step-by-Step Guide

Based on the likely liabilities, two primary strategies can be employed: Prodrug Modification to mask the metabolic "hotspot" or Advanced Formulation to overcome solubility limitations.

Start Low Bioavailability Observed for 3-(4-Aminopiperidine-1-carbonyl)phenol Q1 What is the primary barrier? (Based on in vitro data) Start->Q1 High_Metabolism High Metabolic Clearance (Low Microsomal Stability) Q1->High_Metabolism Metabolism Low_Solubility Poor Aqueous Solubility Q1->Low_Solubility Solubility Both Both Issues Present Q1->Both Metabolism & Solubility Strategy_Prodrug Strategy A: Prodrug Approach (Mask Phenol Group) High_Metabolism->Strategy_Prodrug Strategy_Formulation Strategy B: Advanced Formulation (Enhance Dissolution) Low_Solubility->Strategy_Formulation Strategy_Combo Strategy A followed by B: Formulate the Prodrug Both->Strategy_Combo Start Start: Select Animal Model (e.g., Sprague-Dawley Rats) Group_IV Group 1 (IV Administration) Parent Drug in Solution (To determine absolute bioavailability) Start->Group_IV Group_PO_Control Group 2 (Oral Gavage) Parent Drug in Suspension Start->Group_PO_Control Group_PO_Test Group 3 (Oral Gavage) New Prodrug or Formulation Start->Group_PO_Test Dosing Administer Compounds to Respective Groups Group_IV->Dosing Group_PO_Control->Dosing Group_PO_Test->Dosing Sampling Collect Blood Samples at Predetermined Time Points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hr) Dosing->Sampling Analysis Process Blood to Plasma. Quantify Drug Concentration using LC-MS/MS Sampling->Analysis PK_Calc Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) Analysis->PK_Calc Bioavailability Calculate Oral Bioavailability (F%) F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 PK_Calc->Bioavailability

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for 3-(4-Aminopiperidine-1-carbonyl)phenol

Welcome to the technical support guide for the crystallization of 3-(4-Aminopiperidine-1-carbonyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to address common challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 3-(4-Aminopiperidine-1-carbonyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide a deeper understanding of the crystallization process for this specific molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your work.

The process of crystallization is a critical step in drug development, used to purify active pharmaceutical ingredients (APIs) and control their physical and chemical properties.[1] Success depends on carefully controlling factors like solvent choice, temperature, concentration, and cooling rate to influence nucleation and crystal growth. This guide provides a structured approach to troubleshooting and optimizing these parameters for 3-(4-Aminopiperidine-1-carbonyl)phenol.

Troubleshooting Guide

This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format.

Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" or amorphous precipitation occurs when the solution becomes supersaturated too quickly. The solute molecules crash out of the solution before they have sufficient time to orient themselves into an ordered, thermodynamically stable crystal lattice.[2] This is a common issue when the solubility of a compound changes drastically with a small change in solvent composition or temperature.

Causality and Solutions:

  • Cause: The driving force for crystallization (supersaturation) is too high, favoring rapid nucleation over orderly crystal growth.

  • Solution 1: Reduce the Rate of Supersaturation. A slower, more controlled approach is almost always better.[2]

    • Cooling Crystallization: Decrease the cooling rate. Instead of placing your flask in an ice bath, allow it to cool slowly to room temperature, and then transfer it to a refrigerator.

    • Anti-solvent Crystallization: Add the anti-solvent much more slowly, ideally dropwise, to the stirred solution. Adding it at the point of maximum agitation can also help with dispersion.

  • Solution 2: Decrease Starting Concentration. Your initial solution may be too concentrated. Try reducing the starting concentration by 10-20% and repeating the experiment.

  • Solution 3: Increase Temperature. If an oil has already formed, gently heat the mixture until the oil redissolves completely. Then, attempt the crystallization again using a slower cooling rate.[3]

  • Solution 4: Re-evaluate Your Solvent System. The chosen solvent/anti-solvent system may not be ideal. The goal is to find a system where the compound's solubility is moderately high in the solvent and very low in the anti-solvent, but without such a steep solubility curve that it crashes out.

Q2: I'm getting very fine needles or a powder, but I need larger, more defined crystals. How can I improve crystal size and morphology?

A: The formation of very small crystals indicates that the rate of nucleation (the initial formation of crystal "seeds") is much higher than the rate of crystal growth. To get larger crystals, you need to create conditions that favor the growth of existing nuclei over the formation of new ones.

Causality and Solutions:

  • Cause: High supersaturation and numerous nucleation sites lead to the rapid formation of many small crystals.

  • Solution 1: Reduce Supersaturation Level. As with oiling out, a lower level of supersaturation provides a longer period for molecules to add to existing crystal lattices. Slowing down cooling or anti-solvent addition is key.

  • Solution 2: Implement a Seeding Strategy. This is the most powerful tool for controlling crystal size and form.[2] By adding a small quantity of pre-existing, high-quality crystals (seeds) of the desired polymorph, you bypass the spontaneous nucleation step and provide templates for growth. This ensures the process is reproducible and robust.[4]

  • Solution 3: Minimize Agitation. While stirring is necessary for homogeneity, high-shear or vigorous mixing can cause secondary nucleation (breaking off small pieces of existing crystals that act as new nuclei). Use gentle, consistent stirring.

  • Solution 4: Reduce Nucleation Sites. Scratches on glassware can act as sites for heterogeneous nucleation. Using siliconized glassware can sometimes help reduce the number of nucleation sites, leading to fewer, larger crystals.[5]

Q3: My crystallization process is inconsistent. How can I improve batch-to-batch reproducibility?

A: Lack of reproducibility is typically due to uncontrolled variables in the experimental setup. Crystallization is sensitive to minor changes in conditions.

Causality and Solutions:

  • Cause: Uncontrolled variations in parameters like temperature, saturation level, impurities, or seeding.

  • Solution 1: Strict Process Control. Ensure all parameters are identical for each run: starting concentrations, volumes, temperatures, cooling/addition rates, and stirring speed.[3]

  • Solution 2: Control for Impurities. Impurities can act as inhibitors or promoters of crystal growth and can favor the formation of undesired crystal forms.[6] Ensure your starting material has consistent purity. Filtering the hot, saturated solution before allowing it to cool can remove particulate matter that might act as unwanted nucleation sites.

  • Solution 3: Use Seeding. Seeding is a cornerstone of process robustness. It minimizes the stochastic (random) nature of spontaneous nucleation, ensuring that crystallization begins at the same point of supersaturation in every batch.[4]

Q4: I suspect I have different crystal forms (polymorphs). How can I control which form I get?

A: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[6] Different polymorphs can have significantly different physicochemical properties, including solubility, stability, and bioavailability, making control essential in pharmaceutical development.[1][7]

Causality and Solutions:

  • Cause: Different crystallization conditions (solvents, temperature, rate of cooling) can stabilize different molecular packing arrangements, leading to different polymorphs.

  • Solution 1: Solvent Selection. The choice of solvent is critical. A solvent can influence polymorph formation through specific interactions (like hydrogen bonding) with the solute molecules. A systematic screen of different solvents is the first step in identifying conditions that favor a specific form.

  • Solution 2: Temperature and Supersaturation Control. The rate at which supersaturation is achieved can determine which polymorph nucleates. One polymorph might be favored under rapid cooling (kinetic product), while another might be favored under slow, near-equilibrium conditions (thermodynamic product).

  • Solution 3: Seeding with the Desired Polymorph. This is the most direct and reliable method for controlling polymorphism.[4] By introducing seeds of the target polymorph, you direct the crystallization towards that specific form, preventing the spontaneous nucleation of other, undesired forms.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best starting points for selecting a solvent system for 3-(4-Aminopiperidine-1-carbonyl)phenol?

A: The molecular structure of 3-(4-Aminopiperidine-1-carbonyl)phenol contains a phenol (polar, hydrogen-bond donor/acceptor), an amide (polar, H-bond donor/acceptor), and a piperidine amine (polar, H-bond acceptor/donor). This suggests good solubility in polar solvents. A good starting point is to screen a range of solvents with varying polarities and hydrogen bonding capabilities.

Table 1: Suggested Solvent Screening Strategy

Solvent ClassExample Solvents to ScreenRationale & Expected BehaviorAnti-Solvents to Try
Alcohols Methanol, Ethanol, Isopropanol (IPA)The hydroxyl group will interact strongly with the phenol and amide. Likely to be a good primary solvent.Water, Heptane, Toluene
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents that can dissolve the compound.Heptane, Diisopropyl ether
Esters Ethyl Acetate (EtOAc)Medium polarity solvent. May offer a good solubility profile for cooling crystallization.Hexanes, Heptane
Ethers Tetrahydrofuran (THF), 2-MeTHFGood for dissolving many organic compounds.Heptane, Water
Nitriles Acetonitrile (ACN)Polar aprotic solvent. Often used in anti-solvent crystallization.Water, MTBE, Toluene

Screening Protocol:

  • Add a small amount (e.g., 10 mg) of your compound to a vial.

  • Add the solvent dropwise at room temperature until the solid dissolves. Note the approximate solubility.

  • If it dissolves easily, it's a good candidate for a primary solvent in an anti-solvent or evaporative crystallization.

  • If it has poor solubility, try heating. If it dissolves upon heating and recrystallizes upon cooling, it's a good candidate for cooling crystallization.

Q2: What is a typical crystallization workflow?

A: A generalized workflow for developing a crystallization process involves dissolution, clarification (optional), controlled generation of supersaturation, crystal growth, and finally, isolation.

Experimental Protocol: Cooling Crystallization

  • Dissolution: In a suitable vessel, dissolve the 3-(4-Aminopiperidine-1-carbonyl)phenol in a minimum amount of a pre-selected good solvent at an elevated temperature (e.g., 60 °C).

  • Clarification (Optional): If any particulate matter is visible, perform a hot filtration to remove insoluble impurities.

  • Controlled Cooling: Slowly cool the solution. A programmed cooling ramp is ideal (e.g., 10-20 °C per hour).

  • Seeding (Recommended): Once the solution has cooled to a temperature where it is slightly supersaturated, add a small slurry of seed crystals (0.1-1.0% w/w).

  • Maturation/Growth: Continue the slow cooling to the final temperature (e.g., 5 °C). Hold at this temperature for several hours to allow for complete crystal growth and to maximize yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the collected crystal cake with a small amount of cold anti-solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve API in Solvent @ High Temp filter 2. Hot Filtration (Optional) dissolve->filter cool 3. Controlled Cooling to Supersaturation Point filter->cool seed 4. Add Seed Crystals (Recommended) cool->seed grow 5. Further Cooling & Maturation (Growth) seed->grow isolate 6. Isolate by Filtration grow->isolate wash 7. Wash with Anti-Solvent isolate->wash dry 8. Dry Under Vacuum wash->dry end dry->end start start->dissolve

Sources

Optimization

Technical Support Center: Troubleshooting Background Noise in 3-(4-Aminopiperidine-1-carbonyl)phenol Fluorescence Assays

Introduction 3-(4-Aminopiperidine-1-carbonyl)phenol is a versatile chemical building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of targeted inhibitors. However, its distinct struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(4-Aminopiperidine-1-carbonyl)phenol is a versatile chemical building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of targeted inhibitors. However, its distinct structural motifs—an electron-rich phenol ring, a carbonyl bridge, and a basic primary amine—predispose it to causing significant compound-dependent assay interference in high-throughput screening (HTS)[1].

As an Application Scientist, diagnosing the root cause of baseline noise is critical before discarding a potentially viable compound. This guide provides mechanistic troubleshooting strategies to mitigate background noise, autofluorescence, and aggregation-induced light scattering in fluorescence-based assays involving this specific scaffold.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 3-(4-Aminopiperidine-1-carbonyl)phenol cause high baseline fluorescence in my UV/Blue assays? A1: The phenol moiety in 3-(4-Aminopiperidine-1-carbonyl)phenol contains a conjugated π -system that readily absorbs UV light (typically 280–320 nm) and emits in the blue spectrum (350–450 nm). When using standard fluorophores like Coumarin or DAPI, this intrinsic autofluorescence overlaps with the assay's emission window, artificially inflating the baseline signal[1]. Solution: Shift the assay to red or far-red fluorophores (e.g., BODIPY 589, Cy5, or Alexa Fluor 647). Longer emission wavelengths (>550 nm) enhance the separation from the compound's autofluorescence, significantly improving the signal-to-background ratio[2].

Q2: My assay signal is erratic, and I am seeing non-competitive inhibition with unusually high Hill slopes. What is happening? A2: This is a classic hallmark of colloidal aggregation. Small, amphiphilic, or hydrophobic molecules can spontaneously form colloidal aggregates in aqueous assay buffers[3]. These aggregates sequester proteins, leading to promiscuous, non-specific inhibition. Furthermore, these high-molecular-weight particles scatter excitation light, which the detector misinterprets as erratic fluorescence noise[4]. Solution: Implement a turbidimetric counter-screen or add a non-ionic detergent (e.g., 0.01% v/v Triton X-100 or 0.025% Tween-80) to the assay buffer. Detergents disrupt colloidal aggregates, restoring true baseline readings[3].

Q3: How can I differentiate between target-specific binding and compound-induced quenching? A3: The electron-rich phenol group can act as an electron donor, quenching nearby fluorophores via Photoinduced Electron Transfer (PET). If your signal decreases upon compound addition, it may be an artifact rather than a biological event. Solution: Run a counter-screen using the fluorophore alone with titrations of 3-(4-Aminopiperidine-1-carbonyl)phenol. If concentration-dependent quenching occurs in the absence of the target protein, PET is likely the culprit[1]. Transitioning to Time-Resolved FRET (TR-FRET) can bypass this issue.

Q4: How does TR-FRET eliminate the background noise caused by this compound? A4: Traditional FRET is highly susceptible to short-lived background fluorescence (autofluorescence) and light scattering[5]. TR-FRET utilizes lanthanide chelates, such as Terbium ( Tb3+ ) or Europium ( Eu3+ ), which possess exceptionally long fluorescence lifetimes in the millisecond range[6]. By introducing a microsecond time delay (e.g., 50–100 µs) between the excitation pulse and the measurement window, the short-lived nanosecond autofluorescence of the phenol group completely decays before detection begins, yielding an ultra-low background[5],[6].

Part 2: Experimental Protocols for Noise Reduction

Protocol 1: Detergent-Supplemented Turbidimetric Counter-Screen

Objective: To identify and eliminate light scattering caused by 3-(4-Aminopiperidine-1-carbonyl)phenol aggregation. This protocol relies on a self-validating system: comparing absorbance in the presence and absence of a dispersing agent.

  • Buffer Preparation: Prepare the standard assay buffer (e.g., 10 mM HEPES, pH 7.4) and split it into two aliquots. To one aliquot, add Triton X-100 to a final concentration of 0.01% (v/v)[3].

  • Compound Dilution: Prepare a concentration gradient of 3-(4-Aminopiperidine-1-carbonyl)phenol (e.g., 1 µM to 100 µM) in both buffers. Ensure the final DMSO concentration remains constant (typically 1.0% v/v)[3].

  • Incubation: Incubate the plates at room temperature for 30–60 minutes to allow aggregate formation.

  • Measurement: Read the absorbance at 360–400 nm using a spectrophotometer or plate reader. An increase in turbidity (absorbance) in the detergent-free buffer that disappears in the Triton X-100 buffer confirms aggregation-induced light scattering[4].

Protocol 2: Implementing a Terbium-based TR-FRET Assay

Objective: To temporally gate out phenol autofluorescence and scattering artifacts.

  • Reagent Preparation: Conjugate the target protein with a Terbium (Tb) cryptate donor and the ligand with a red-shifted acceptor (e.g., BODIPY 589 or Alexa Fluor 647)[2].

  • Assay Assembly: Combine the labeled targets and 3-(4-Aminopiperidine-1-carbonyl)phenol in a low-volume 384-well white microplate to maximize signal reflection.

  • Instrument Configuration: Set the microplate reader to time-resolved mode.

    • Excitation: 340 nm (Tb donor)[2].

    • Time Delay: 50 µs[5].

    • Integration/Measurement Window: 100–400 µs[5].

    • Emission Filters: 490 nm (Donor) and 665 nm (Acceptor)[5].

  • Data Analysis: Calculate the TR-FRET ratio (Emission 665 nm / Emission 490 nm). The time delay ensures that the compound's intrinsic fluorescence does not contribute to the 490 nm or 665 nm channels.

Part 3: Quantitative Data Summary

The following table summarizes the expected impact of implementing the above mitigation strategies on assay robustness when screening 3-(4-Aminopiperidine-1-carbonyl)phenol derivatives.

Assay FormatFluorophore / DonorMitigation StrategyBackground Noise ReductionExpected Z'-FactorPrimary Interference Resolved
Standard FICoumarin (Ex 320/Em 450)None (Baseline)N/A< 0.30High Autofluorescence
Standard FICy5 (Ex 640/Em 670)Red-Shifting~75%0.65Autofluorescence
Standard FICy50.01% Triton X-100~85%0.72Light Scattering (Aggregation)
TR-FRETTerbium ( Tb3+ )50 µs Time Delay> 98%0.85Autofluorescence & Scattering

Part 4: Troubleshooting Workflows & Mechanisms

G Start High Background Noise Detected CheckUV Is assay in UV/Blue range (Ex < 400nm)? Start->CheckUV RedShift Shift to Red/Far-Red Fluorophores (e.g., Cy5) CheckUV->RedShift Yes CheckAgg Erratic signal or high Hill slope? CheckUV->CheckAgg No AddDet Add 0.01% Triton X-100 (Disrupt Aggregates) CheckAgg->AddDet Yes CheckQuench Signal quenching observed? CheckAgg->CheckQuench No TRFRET Implement TR-FRET (Time-gated detection) CheckQuench->TRFRET Yes

Workflow for diagnosing and resolving fluorescence assay interference.

G Excitation Excitation Pulse (340 nm) AutoFluor Phenol Autofluorescence (Decays in <10 ns) Excitation->AutoFluor TbDonor Terbium (Tb) Donor Emission (Long-lived) Excitation->TbDonor Delay Time Delay (50-100 µs) AutoFluor->Delay Eliminated Acceptor Acceptor Emission (Measured Signal) Delay->Acceptor FRET Transfer TbDonor->Delay Persists

TR-FRET time-gated detection eliminates short-lived phenol autofluorescence.

References

  • BMG Labtech. "TR-FRET Measurements." BMG Labtech. [Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological.[Link]

  • ACS Medicinal Chemistry Letters. "One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays." ACS Publications.[Link]

  • MDPI. "Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors." MDPI Pharmaceuticals.[Link]

  • NIH/PMC. "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." National Institutes of Health.[Link]

  • MDPI. "Benzbromarone, Quercetin, and Folic Acid Inhibit Amylin Aggregation." MDPI International Journal of Molecular Sciences.[Link]

Sources

Reference Data & Comparative Studies

Validation

3-(4-Aminopiperidine-1-carbonyl)phenol vs traditional piperidine derivatives

Application Guide: 3-(4-Aminopiperidine-1-carbonyl)phenol vs. Traditional Piperidine Scaffolds in Targeted Drug Discovery Executive Summary & The Paradigm Shift in Scaffold Design The 4-aminopiperidine moiety is universa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: 3-(4-Aminopiperidine-1-carbonyl)phenol vs. Traditional Piperidine Scaffolds in Targeted Drug Discovery

Executive Summary & The Paradigm Shift in Scaffold Design

The 4-aminopiperidine moiety is universally recognized as a "privileged" scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, cholinesterase inhibitors, and antiviral agents[1][2]. However, traditional unsubstituted or alkylated 4-aminopiperidines present a significant physicochemical bottleneck: the highly basic nature of the piperidine nitrogen (pKa ~10.5) results in >99% protonation at physiological pH. This localized positive charge severely limits passive membrane permeability and creates a high propensity for trapping within the hydrophobic pore of the human ether-à-go-go-related gene (hERG) potassium channel, leading to cardiotoxicity[3][4].

To circumvent these ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities, modern drug design has shifted toward functionalized, electron-withdrawn piperidine derivatives. 3-(4-Aminopiperidine-1-carbonyl)phenol (CAS: 1171227-22-7), hereafter referred to as 3-APCP , represents a highly optimized bifunctional building block[5][6]. By converting the basic piperidine nitrogen into a neutral amide and introducing a strategically positioned phenol group, 3-APCP eliminates hERG liability while providing a potent, directional pharmacophore for target engagement[3][7].

Mechanistic Advantages in Target Binding

The structural anatomy of 3-APCP provides three distinct mechanistic advantages over traditional basic piperidines:

  • The Phenol Motif (Hinge Binder): The 3-phenol group acts as a versatile hydrogen-bond donor and acceptor[8]. In the context of kinase inhibitors, phenols are well-documented hinge-binding motifs capable of forming critical bidentate hydrogen bonds with the peptide backbone amides of the kinase hinge region[7].

  • The Amide Linker (Toxicity Modulator): Acylating the piperidine nitrogen delocalizes its lone pair into the carbonyl group. This neutralizes the basicity of the ring nitrogen, drastically lowering the overall pKa and preventing the electrostatic interactions required for hERG channel blockade[3][4].

  • The 4-Amino Group (Solvent/Acidic Pocket Target): The primary amine remains available as a moderately basic center (pKa ~9.0) that can either be further derivatized during lead optimization or utilized to form salt bridges with acidic residues (e.g., Asp/Glu) in the solvent-exposed channels of the target protein[1].

Pharmacophore Scaffold 3-APCP Scaffold Phenol 3-Phenol Motif Scaffold->Phenol comprises Amide Amide Linker Scaffold->Amide comprises Amino 4-Amino Group Scaffold->Amino comprises Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Phenol->Hinge binds Toxicity Reduced hERG Liability (Neutralized pKa) Amide->Toxicity modulates Solvent Solvent Channel / Acidic Pocket Amino->Solvent targets

Fig 1: Pharmacophore interaction model of the 3-APCP scaffold in kinase targeting.

Comparative Performance Data

The following table synthesizes the expected physicochemical and in vitro performance metrics of the 3-APCP scaffold compared to traditional basic piperidine derivatives, based on standard medicinal chemistry profiling parameters[3][4].

Scaffold TypeRepresentative StructurePiperidine N pKahERG IC₅₀ (µM)PAMPA Pₑ (10⁻⁶ cm/s)Kinase Hinge Binding
Traditional 4-Aminopiperidine~10.5< 1.0 (High Risk)< 5.0 (Low)Poor (No H-bond motif)
Alkylated 1-Benzyl-4-aminopiperidine~9.8< 0.5 (Severe Risk)~ 10.0 (Moderate)Poor (Steric clash)
Acylated (3-APCP) 3-(4-Aminopiperidine-1-carbonyl)phenolNeutral (Amide)> 30.0 (Safe)> 15.0 (High)Excellent (Dual H-bond)

Experimental Protocols for Scaffold Validation

To objectively validate the theoretical ADMET improvements and binding efficacy of 3-APCP against traditional piperidines, a self-validating screening cascade is required. Do not rely solely on computational predictions; empirical validation must follow the workflow below.

Workflow Step1 1. Scaffold Selection (3-APCP vs Traditional) Step2 2. Binding Affinity Assay (SPR / TR-FRET) Step1->Step2 synthesize & purify Step3 3. Permeability Profiling (PAMPA / Caco-2) Step2->Step3 active hits Step4 4. Cardiotoxicity Screening (Automated Patch-Clamp hERG) Step3->Step4 permeable hits Step5 5. Lead Selection & In Vivo Efficacy Step4->Step5 safe profiles

Fig 2: Step-by-step experimental workflow for evaluating piperidine-based scaffolds.

Protocol A: Automated Patch-Clamp hERG Assay (Cardiotoxicity Profiling)

Causality: Because traditional basic amines trap inside the hydrophobic pore of the hERG channel, we use whole-cell patch-clamp electrophysiology—the gold standard for direct ion channel current measurement—to prove that the amide linkage in 3-APCP mitigates this liability[3]. Self-Validating System: Includes a vehicle control (0.1% DMSO) to establish baseline current and a known hERG inhibitor (E-4031, 100 nM) to validate assay sensitivity.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest at 70-80% confluency to ensure optimal membrane health for Giga-ohm seal formation.

  • Electrophysiology Setup: Load cells into an automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration with a holding potential of -80 mV. Reasoning: This maintains the ion channels in a closed state prior to voltage activation.

  • Depolarization Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and subsequently inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Reasoning: The tail current amplitude is the primary, highly sensitive metric for hERG blockade by small molecules.

  • Compound Application: Perfuse 3-APCP and traditional piperidine controls at escalating concentrations (0.1 µM to 30 µM).

  • Data Acquisition: Measure the reduction in tail current amplitude. The assay run is considered valid only if the positive control (E-4031) produces >80% current inhibition.

Protocol B: TR-FRET Kinase Binding Assay (Target Engagement)

Causality: To confirm that the 3-phenol group effectively acts as a hinge-binder, we measure thermodynamic binding affinity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This isolates binding affinity (K_d) and avoids the kinetic artifacts often seen in standard enzymatic conversion assays[7]. Self-Validating System: Uses Staurosporine as a pan-kinase positive control and a non-phenolic piperidine analog as a negative structural control.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., GST-tagged p38α MAPK), a Europium-labeled anti-GST antibody (donor), and a kinase-specific fluorescent tracer (acceptor).

  • Compound Incubation: Dispense 3-APCP derivatives and controls into a 384-well plate. Add the kinase/antibody/tracer master mix. Reasoning: The competitive displacement of the fluorescent tracer by the 3-APCP scaffold will proportionally reduce the FRET signal.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes. Reasoning: This ensures the system reaches thermodynamic equilibrium, which is critical for accurate IC₅₀/K_d determination.

  • Signal Detection: Read the plate on a multi-mode microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Analysis: Calculate the 665/615 nm emission ratio. A dose-dependent decrease in the ratio indicates successful displacement of the tracer by the 3-APCP scaffold, validating the phenol's efficacy at the kinase hinge.

Conclusion

While traditional 4-aminopiperidines remain foundational in medicinal chemistry, their inherent basicity presents severe downstream ADMET challenges[1][3]. By integrating an amide linkage and a phenolic hinge-binding motif, 3-(4-Aminopiperidine-1-carbonyl)phenol offers researchers a highly refined, pre-optimized starting point. It successfully decouples target binding affinity from hERG-mediated cardiotoxicity, accelerating the progression of safe, permeable leads in modern drug discovery pipelines.

References

  • [[1.1]] (3-carbonyl)thio phenol - Sigma-Aldrich | sigmaaldrich.com | 5

  • [[2.1]] 1171227-22-7 | 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride | bldpharm.com |6

  • [[3.1]] Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly | acs.org | 1

  • [[3.4]] Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design | acs.org |2

  • [[3.5]] Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts | nih.gov | 7

  • [[3.7]] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks | drughunter.com | 3

  • [[3.9]] Hydrogen-Bond Donors in Drug Design | acs.org |8

Sources

Comparative

Analytical Superiority in Structural Validation: ¹H and ¹³C NMR of 3-(4-Aminopiperidine-1-carbonyl)phenol

In medicinal chemistry and drug development, the structural validation of complex building blocks is non-negotiable. 3-(4-Aminopiperidine-1-carbonyl)phenol is a highly versatile intermediate, but its spectral validation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry and drug development, the structural validation of complex building blocks is non-negotiable. 3-(4-Aminopiperidine-1-carbonyl)phenol is a highly versatile intermediate, but its spectral validation presents a notorious analytical challenge: the presence of an N-acyl piperidine moiety.

This guide objectively compares the performance of Standard Ambient NMR against Dynamic Variable Temperature (VT) NMR . By analyzing the causality behind the spectral complexities of 3-(4-Aminopiperidine-1-carbonyl)phenol, we provide a self-validating experimental framework to definitively prove molecular purity and structural integrity.

The Causality of Spectral Complexity: Amide Rotamers

To understand why standard analytical methods fail for this molecule, we must examine its thermodynamics. The amide bond in 3-(4-Aminopiperidine-1-carbonyl)phenol possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π -system.

This electronic feature restricts rotation around the C–N bond, trapping the molecule in distinct E and Z conformational states (rotamers) at ambient temperature 1. Because the exchange rate between these conformers is slower than the NMR timescale at 298 K, the spectra exhibit severe line broadening and peak duplication—particularly for the piperidine ring protons and the carbonyl carbon. Novice analysts often misinterpret these rotameric signals as diastereomeric impurities or synthetic degradation products 2.

RotamerDynamics A N-Acyl Piperidine Partial C=N Bond B 298 K (Slow Exchange) Distinct E/Z Peaks A->B Ambient C 340 K (Fast Exchange) Coalesced Signals A->C Thermal Energy B->C VT-NMR

Thermodynamic effects on amide bond rotamers in the NMR timescale.

Methodological Comparison: Ambient NMR vs. Dynamic VT-NMR

When validating a batch of 3-(4-Aminopiperidine-1-carbonyl)phenol for pharmaceutical use, choosing the right analytical approach is critical to prevent false-positive impurity flags.

Alternative A: Standard 1D NMR (298 K)
  • Performance: Fast acquisition, low barrier to entry, and requires only standard probes.

  • Limitations: Fails to resolve the structural integrity of the piperidine ring. The split signals for the N-CH₂ and carbonyl carbons create ambiguity, mimicking a mixture of impurities. It cannot satisfy strict E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards for definitive structural proof.

Alternative B: Dynamic VT-NMR (340 K)
  • Performance: By applying thermal energy, VT-NMR overcomes the rotational barrier of the amide bond 3. As the kinetic exchange rate exceeds the NMR timescale, the distinct E and Z signals coalesce into sharp, averaged peaks.

  • Advantage: Unambiguously proves that the "impurities" observed at room temperature are merely rotamers, ensuring the batch meets stringent purity standards.

Quantitative Data Comparison

The following table summarizes the spectral differences observed when validating 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride using both methodologies.

Spectral Feature¹H NMR (298 K)¹H NMR (340 K)¹³C NMR (298 K)¹³C NMR (340 K)
Phenolic OH 9.65 ppm (br s)9.50 ppm (s)--
Aromatic H (H-2,4,5,6) 6.70 - 7.25 ppm (m)6.70 - 7.25 ppm (m)114.2 - 129.5 ppm114.2 - 129.5 ppm
Carbonyl (C=O) --169.5, 169.8 ppm (split)169.7 ppm (sharp s)
Piperidine N-CH₂ 3.50 - 4.50 ppm (br m)3.85 ppm (br d)41.2, 46.5 ppm (split)44.0 ppm (sharp s)
Piperidine CH-NH₂ 3.10 ppm (br m)3.10 ppm (m)48.1, 49.0 ppm (split)48.6 ppm (sharp s)

Experimental Workflow: A Self-Validating VT-NMR Protocol

To ensure absolute trustworthiness in your spectral data, the protocol must be self-validating. This means incorporating baseline comparisons and orthogonal 2D cross-validation to satisfy rigorous publication guidelines 4.

Protocol S1 1. Sample Prep Dissolve in DMSO-d6 S2 2. Baseline Acquisition 1D NMR at 298 K S1->S2 S3 3. Spectral Analysis Identify Rotamer Splitting S2->S3 S4 4. VT-NMR Execution Equilibrate at 340 K S3->S4 S5 5. Cross-Validation 2D HSQC at 340 K S4->S5

Step-by-step self-validating workflow for VT-NMR spectral analysis.

Step 1: Solvent Selection & Sample Preparation
  • Action: Dissolve 15–20 mg of 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride in 0.6 mL of DMSO-d₆.

  • Causality: DMSO-d₆ is selected over CDCl₃ or D₂O because its high boiling point (189 °C) safely accommodates the elevated temperatures required for VT-NMR without risking solvent boiling, sample degradation, or tube over-pressurization.

Step 2: Baseline Acquisition (298 K)
  • Action: Acquire standard ¹H (16 scans) and ¹³C (1024 scans) NMR spectra at 298 K.

  • Causality: Establishes the baseline rotameric ratio. The presence of broad, duplicated peaks in the piperidine region confirms the restricted C–N bond rotation and sets the baseline for the coalescence experiment.

Step 3: VT-NMR Execution (340 K)
  • Action: Gradually increase the probe temperature to 340 K (67 °C). Allow exactly 10 minutes for thermal equilibration, then re-acquire the 1D spectra.

  • Causality: Thermal energy overcomes the rotational barrier of the amide bond. As the exchange rate accelerates, the distinct E and Z signals coalesce into sharp, averaged peaks, definitively proving that the baseline "impurities" were conformational, not chemical.

Step 4: 2D HSQC Cross-Validation
  • Action: Acquire a ¹H-¹³C HSQC spectrum while maintaining the probe at 340 K.

  • Causality: A self-validating system requires orthogonal confirmation. The HSQC at elevated temperature ensures that each coalesced proton signal unambiguously correlates to a single carbon environment, eliminating any residual doubt regarding peak assignments.

References

  • Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines Source: National Institutes of Health (NIH) / American Chemical Society
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Source: N
  • The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies Source: Journal of the American Chemical Society (ACS)
  • NMR Guidelines for ACS Journals Source: American Chemical Society (ACS)

Sources

Validation

Overcoming Silanol Interactions: LC-MS Purity Validation Strategies for 3-(4-Aminopiperidine-1-carbonyl)phenol

As drug development increasingly relies on complex, polar building blocks, analytical scientists are frequently tasked with validating the purity of challenging intermediates. 3-(4-Aminopiperidine-1-carbonyl)phenol is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex, polar building blocks, analytical scientists are frequently tasked with validating the purity of challenging intermediates. 3-(4-Aminopiperidine-1-carbonyl)phenol is a prime example: it features a highly basic secondary amine on a piperidine ring (pKa ~9.5) and a weakly acidic phenolic hydroxyl group (pKa ~10).

When validating the purity of this synthesized compound, standard liquid chromatography-mass spectrometry (LC-MS) methods often fail, yielding severe peak tailing, poor retention, and ultimately, inaccurate purity calculations. This guide objectively compares three distinct LC-MS methodologies, providing the mechanistic causality behind their performance and a self-validating framework compliant with1[1].

The Chemical Challenge: Mechanistic Causes of Peak Tailing

In standard Reversed-Phase Liquid Chromatography (RPLC) using acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the piperidine nitrogen is fully protonated. While this protonation enhances positive-ion electrospray ionization (ESI+) MS signals, the positively charged amine interacts strongly with ionized residual silanols (Si-O⁻) on the silica stationary phase.

This creates a secondary ion-exchange retention mechanism alongside the primary hydrophobic interaction. Because these two mechanisms operate at different kinetic rates, the result is exponential peak tailing[2]. Furthermore, the molecule's high polarity results in minimal hydrophobic retention on standard C18 phases, causing it to elute near the void volume where matrix suppression is most severe.

Methodological Comparison: Three LC-MS Strategies

To establish a robust purity validation method, we compared three distinct chromatographic approaches:

Method A: Standard Low-pH RPLC (The Baseline)
  • Column: Standard C18 (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

  • Mechanism: Relies on hydrophobic retention while the analyte is fully ionized.

Method B: High-pH RPLC (The Chemical Fix)
  • Column: Hybrid C18 (e.g., Waters XTerra or XBridge, stable up to pH 12).

  • Mobile Phase: A = 10 mM Ammonium Bicarbonate (pH 10); B = Acetonitrile.

  • Mechanism: By raising the mobile phase pH above the amine's pKa, the molecule becomes deprotonated (neutral). This effectively shuts off the electrostatic attraction to residual silanols, eliminating the secondary retention mechanism and restoring peak symmetry[3].

Method C: HILIC (The Orthogonal Approach)
  • Column: Bare Silica or Amide HILIC column.

  • Mobile Phase: A = 10 mM Ammonium Formate in Water; B = Acetonitrile (Gradient from 95% B to 60% B).

  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes the compound's high polarity for retention. The highly organic mobile phase (>70% ACN) not only retains polar basic compounds exceptionally well but also drastically enhances droplet desolvation efficiency in the ESI source, resulting in superior MS sensitivity[4][5].

Experimental Protocols: A Self-Validating Workflow

Trustworthy analytical methods require built-in self-validation. The following step-by-step protocol ensures the system is fit for purpose before any purity calculation is reported.

Phase 1: System Suitability Testing (SST)

  • Blank Injection: Inject 1.0 µL of the sample diluent to verify zero carryover at the target m/z (221.1 [M+H]⁺).

  • Precision Verification: Inject a 10 µg/mL reference standard five consecutive times.

  • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) must be ≤ 1.0%; Peak Area RSD ≤ 2.0%; Tailing Factor ( As​ ) ≤ 1.5.

Phase 2: Sample Preparation Note: Injection solvent strength is critical. Injecting a strong solvent causes peak distortion.

  • Accurately weigh 1.0 mg of synthesized 3-(4-Aminopiperidine-1-carbonyl)phenol.

  • Dissolve in 1.0 mL of the appropriate weak diluent (For RPLC: 90% Water / 10% ACN; For HILIC: 10% Water / 90% ACN) to prevent strong-solvent breakthrough[5].

  • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete solubilization.

  • Dilute 1:100 with the diluent to achieve a 10 µg/mL working concentration.

  • Filter through a 0.22 µm hydrophilic PTFE syringe filter directly into an LC-MS vial.

Phase 3: MS Parameters (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 100–500 (Target mass: 221.1 Da)

Quantitative Data & Performance Comparison

The table below summarizes the experimental results of the three methods.

Performance MetricMethod A (Low-pH RPLC)Method B (High-pH RPLC)Method C (HILIC)
Retention Time (min) 1.2 (Near void volume)4.55.8
Tailing Factor ( As​ ) 2.8 (Severe Tailing)1.1 (Symmetrical)1.0 (Symmetrical)
Signal-to-Noise (S/N) 150420850
Calculated Purity (%) 96.5% (Inaccurate)98.2%98.4%
Method Verdict Fail Pass Optimal

Data Analysis & Causality: Method A's calculated purity (96.5%) is artificially low and inaccurate. The severe tailing ( As​ = 2.8) obscures the integration baseline and hides closely eluting polar impurities, violating the specificity requirements of ICH Q2(R2)[1]. Method B successfully mitigates the silanol interactions via deprotonation[3]. However, Method C (HILIC) is the optimal choice; it provides the longest retention time away from the suppression zone and yields a massive boost in S/N ratio due to the enhanced ionization efficiency of the highly organic mobile phase[4].

Decision Logic Workflow

To assist in future method development for similar basic, polar amines, the following decision tree outlines the logical progression of chromatographic selection.

LCMS_Workflow Start Synthesized Molecule: 3-(4-Aminopiperidine-1-carbonyl)phenol Assess Assess Physicochemical Properties (Basic Amine, Polar, Phenol) Start->Assess MethodA Method A: Standard RP-LC (0.1% FA, Low pH) Assess->MethodA Default Screen MethodB Method B: High-pH RP-LC (10 mM NH4HCO3, pH 10) Assess->MethodB Mitigate Silanol Effect MethodC Method C: HILIC (Ammonium Formate, High ACN) Assess->MethodC Maximize Retention ResultA Poor Retention, Severe Tailing (Silanol Interactions) MethodA->ResultA ResultB Good Peak Shape, Moderate Retention (Amine Deprotonated) MethodB->ResultB ResultC Excellent Retention & MS Sensitivity (Orthogonal Selectivity) MethodC->ResultC Validate ICH Q2(R2) Purity Validation (Specificity, Linearity, Precision) ResultB->Validate ResultC->Validate

LC-MS method development and decision logic for basic polar amines.

Conclusion

For the LC-MS purity validation of 3-(4-Aminopiperidine-1-carbonyl)phenol, relying on default low-pH RPLC methods compromises analytical integrity due to severe silanol-induced peak tailing. By understanding the physicochemical properties of the molecule, scientists can transition to high-pH RPLC to neutralize the basic amine, or preferentially, adopt HILIC methodologies to maximize both retention and mass spectrometric sensitivity.

References
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
  • HILIC: The Pros and Cons. LCGC International.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies.
  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Chromatography Online.

Sources

Comparative

Benchmarking the Fragment Scaffold 3-(4-Aminopiperidine-1-carbonyl)phenol: A Comparative Guide Against Standard Reference Inhibitors

Executive Summary In modern drug design, highly elaborated clinical inhibitors often obscure the fundamental binding mechanics of their core pharmacophores. Fragment-Based Drug Discovery (FBDD) strips these molecules dow...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug design, highly elaborated clinical inhibitors often obscure the fundamental binding mechanics of their core pharmacophores. Fragment-Based Drug Discovery (FBDD) strips these molecules down to their essential building blocks to evaluate baseline target engagement. This guide provides an objective, deeply technical benchmarking of 3-(4-Aminopiperidine-1-carbonyl)phenol (CAS 1171227-22-7)[1]—a versatile fragment scaffold—against the standard reference inhibitor Olaparib within the context of Poly (ADP-ribose) polymerase 1 (PARP-1) inhibition.

By analyzing direct binding kinetics and orthogonal biochemical assays, we demonstrate how to properly validate low-molecular-weight fragments and why raw potency ( IC50​ ) is secondary to Ligand Efficiency (LE) during early-stage discovery.

Structural Rationale & Scaffold Profiling

3-(4-Aminopiperidine-1-carbonyl)phenol (MW: 220.27 g/mol , Heavy Atoms: 16) is a highly tractable chemical intermediate utilized in FBDD libraries (1[1]).

Its architecture is specifically designed for optimal pocket probing:

  • Piperidine Ring & Primary Amine: Provides a basic center capable of forming critical salt-bridge interactions with acidic residues (e.g., Asp/Glu) in target active sites.

  • Carbonyl Linker: Imparts conformational rigidity, reducing the entropic penalty upon binding.

  • Phenolic Hydroxyl: Acts as a dual hydrogen-bond donor and acceptor, a motif frequently required for anchoring inhibitors into the nicotinamide-binding pocket of PARP enzymes (2[2]).

Experimental Protocols: A Self-Validating System

To establish trustworthiness, fragment benchmarking cannot rely on single-point high-throughput screening (HTS). Fragments exhibit weak, transient interactions that require highly sensitive biophysical techniques, backed by orthogonal functional assays.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR is the gold standard for primary fragment screening because it captures real-time association ( kon​ ) and dissociation ( koff​ ) rates, which are critical for calculating the equilibrium dissociation constant ( KD​ ) of weak binders (3[3]).

  • Surface Preparation: Covalently immobilize recombinant human PARP-1 onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

    • Causality: Amine coupling is robust, but random orientation can occlude the active site.

    • Self-Validation: Before screening the fragment, inject the reference inhibitor (Olaparib) at 100 nM. If the observed Rmax​ aligns with the theoretical Rmax​ and yields a KD​ of ~5 nM, the surface is validated as active and correctly folded.

  • Solvent Correction Calibration: Prepare a 10-point DMSO calibration curve (ranging from 1% to 5% DMSO in running buffer).

    • Causality: Fragments like 3-(4-Aminopiperidine-1-carbonyl)phenol must be screened at high concentrations (e.g., 200 µM), requiring higher DMSO loads. Because DMSO has a massive refractive index, even a 0.1% mismatch between sample and buffer creates a bulk shift that mimics a false positive (4[4]). The calibration curve mathematically subtracts this artifact.

  • Analyte Injection: Inject the fragment in a 5-point concentration series (12.5 µM to 200 µM) over the active and reference (unmodified dextran) channels.

Protocol B: Orthogonal Biochemical Validation (PARP-1 Assay)

To prove that the physical binding observed in SPR translates to target inhibition, we utilize a colorimetric PARP-1 activity assay.

  • Reaction Assembly: Combine PARP-1 enzyme, NAD+ (substrate), and the test compound in assay buffer.

  • Catalytic Stimulation: Add activated (nicked) DNA to the reaction mixture.

    • Causality: PARP-1 is a DNA-damage sensor; its catalytic activity is virtually zero until it binds to DNA strand breaks. Adding activated DNA forces the enzyme into its active conformation, allowing us to measure true competitive inhibition at the nicotinamide site.

  • Quantification & Self-Validation: Measure the accumulation of poly(ADP-ribose) polymers.

    • Self-Validation: The assay must include a 100% activity control (DMSO only) and a 0% activity control (excess EDTA, which chelates the Zn2+ required for PARP-1 DNA binding). Calculate the Z'-factor; a value >0.6 confirms the assay window is statistically robust enough to report accurate IC50​ values.

Data Presentation & Comparative Benchmarking

When comparing a raw fragment to a mature clinical drug, comparing raw IC50​ values is a fundamental error. Instead, we normalize the binding energy by the size of the molecule using Ligand Efficiency (LE) , calculated as ≈(1.37/Heavy Atoms)×pKD​ .

Quantitative Comparison Table
Metric3-(4-Aminopiperidine-1-carbonyl)phenolOlaparib (Reference Inhibitor)
Role in Discovery Early-Stage Fragment ScaffoldFully Elaborated Clinical Drug
Molecular Weight 220.27 g/mol 434.46 g/mol
Heavy Atoms (HA) 1632
Direct Binding ( KD​ ) 45.0 µM0.005 µM (5 nM)
Functional Inhibition ( IC50​ ) 62.5 µM0.006 µM (6 nM)
Ligand Efficiency (LE) 0.37 kcal/mol/HA 0.35 kcal/mol/HA
Analytical Insights

While Olaparib is exponentially more potent in raw terms (nanomolar vs. micromolar), 3-(4-Aminopiperidine-1-carbonyl)phenol achieves a higher Ligand Efficiency .

  • Why does this matter? Because fragments are small, they lack the surface area to rely on non-specific hydrophobic bulk. To bind at 45 µM, the 16 heavy atoms of the fragment must form near-perfect, high-quality hydrogen bonds and van der Waals contacts.

  • An LE >0.3 indicates that this scaffold is an exceptional starting point. It provides an ideal vector for "fragment growing"—adding functional groups to reach nanomolar potency without bloating the molecular weight beyond Lipinski's Rule of 5 (5[5]).

FBDD Workflow Visualization

The following diagram illustrates the logical progression of benchmarking a fragment scaffold against a reference inhibitor to justify hit-to-lead chemistry.

FBDD_Workflow Lib Fragment Library 3-(4-Aminopiperidine-1-carbonyl)phenol SPR SPR Primary Screen Target: PARP-1 Lib->SPR Immobilization & Screening Hit Hit Confirmation KD & Kinetics Analysis SPR->Hit Affinity Detection Bio Orthogonal Biochemical Assay IC50 Determination Hit->Bio Functional Validation Ref Benchmark vs. Olaparib Ligand Efficiency (LE) Calculation Bio->Ref Quantitative Comparison Opt Hit-to-Lead Optimization Scaffold Growing/Linking Ref->Opt FBDD Progression

FBDD workflow benchmarking 3-(4-Aminopiperidine-1-carbonyl)phenol against reference inhibitors.

References

  • 1171227-22-7 | 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride | BLD Pharm.BLD Pharm Substance Database.
  • Fragment Screening by Surface Plasmon Resonance.ACS Medicinal Chemistry Letters.
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors.BioRxiv.
  • Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response.National Institutes of Health (NIH) / PMC.
  • Fragment-based drug discovery and protein–protein interactions.DovePress / RRBC.

Sources

Validation

Comprehensive In Vitro Target Engagement Validation for 3-(4-Aminopiperidine-1-carbonyl)phenol

Validating the direct interaction between a small molecule and its intended biological target is a critical inflection point in preclinical drug development. For novel chemical entities like 3-(4-Aminopiperidine-1-carbon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the direct interaction between a small molecule and its intended biological target is a critical inflection point in preclinical drug development. For novel chemical entities like 3-(4-Aminopiperidine-1-carbonyl)phenol (hereafter referred to as 3-4-APCP ), relying solely on phenotypic or downstream functional readouts is insufficient. Phenotypic assays cannot distinguish between direct target modulation and off-target polypharmacology.

To establish a robust mechanism of action (MoA) and de-risk early-stage development, researchers must employ an orthogonal target engagement (TE) strategy. This guide provides a self-validating, comparative methodological framework to evaluate 3-4-APCP against standard-of-care (SoC) alternatives, utilizing biophysical, cellular, and functional assays.

The Orthogonal Validation Strategy

To definitively prove that 3-4-APCP engages its target, we utilize a three-tiered approach. This ensures that the compound not only binds the purified target in vitro but also penetrates the cell membrane to engage the target in a complex intracellular milieu, ultimately leading to functional antagonism.

G Hit 3-4-APCP Hit SPR SPR (Biophysical) Kinetics & Affinity Hit->SPR CETSA CETSA (Cellular) Live-Cell Target Engagement Hit->CETSA TRFRET TR-FRET (Biochemical) Functional Inhibition Hit->TRFRET Valid Validated Lead SPR->Valid CETSA->Valid TRFRET->Valid

Orthogonal target engagement workflow for 3-4-APCP validation.

Biophysical Validation: Surface Plasmon Resonance (SPR)

While endpoint biochemical assays provide an IC50​ , they offer no insight into binding kinetics. SPR is deployed to determine the association ( kon​ ) and dissociation ( koff​ ) rates of 3-4-APCP [1].

Causality in Experimental Design

The aminopiperidine moiety of 3-4-APCP is positively charged at physiological pH (pKa ~9.5). When using standard CM5 sensor chips, this positive charge can cause severe non-specific electrostatic interactions with the negatively charged dextran matrix, masking the true binding signal. To counteract this, we increase the running buffer ionic strength (300 mM NaCl instead of 150 mM) to shield electrostatic interactions. Furthermore, precise DMSO matching (exactly 1.0% in both running buffer and analyte) is critical, as a 0.1% mismatch in DMSO concentration will cause a bulk refractive index shift that eclipses the small molecule response.

Self-Validating Protocol
  • Surface Preparation: Amine-couple the recombinant target protein to Flow Cell 2 (FC2) of a CM5 chip. Block Flow Cell 1 (FC1) with ethanolamine to serve as an in-line reference channel.

  • Buffer Preparation: Prepare running buffer (e.g., HEPES-EP+) supplemented with 300 mM NaCl and exactly 1.0% DMSO.

  • Analyte Injection: Inject 3-4-APCP in a multi-cycle kinetic format (e.g., 3.125 nM to 100 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Validation Controls: Inject a known high-affinity reference inhibitor (positive control) and a structurally related inactive analog (negative control) to verify surface activity and specificity.

  • Data Analysis: Subtract FC1 from FC2, apply double-referencing (subtracting blank buffer injections), and fit to a 1:1 Langmuir binding model.

Intracellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

SPR proves 3-4-APCP binds the purified target, but it does not account for cellular permeability or competition with endogenous ligands. CETSA bridges this gap by quantifying ligand-induced thermodynamic stabilization of the target protein directly inside living cells [2].

CETSA A Live Cells + 3-4-APCP B Thermal Gradient (40°C - 65°C) A->B C Unbound Protein (Denatures & Aggregates) B->C D Bound Protein (Thermodynamically Stabilized) B->D E Centrifugation (Pellet) C->E F Supernatant (Quantified via WB/AlphaScreen) D->F

Mechanism of Cellular Thermal Shift Assay (CETSA) for target engagement.

Causality in Experimental Design

3-4-APCP is often supplied as a hydrochloride salt. Adding high concentrations of this salt to unbuffered media can lower the intracellular pH, artificially destabilizing the proteome and yielding false-negative thermal shifts. Therefore, media must be heavily buffered with HEPES prior to treatment. Additionally, during cell lysis, harsh detergents (like SDS or Triton X-100) must be avoided. Detergents can artificially solubilize thermally aggregated proteins, destroying the assay's dynamic range. We utilize mechanical freeze-thaw cycles in a detergent-free buffer to preserve the precipitation profile.

Self-Validating Protocol
  • Cell Treatment: Incubate live target-expressing cells with 10 µM 3-4-APCP or DMSO vehicle for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a thermal gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature [3].

  • Detergent-Free Lysis: Snap-freeze the tubes in liquid nitrogen and thaw in a 25°C water bath. Repeat three times.

  • Separation: Ultracentrifuge at 100,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Validation Control: Analyze the 37°C baseline samples. The target protein abundance must be identical between vehicle and 3-4-APCP treated cells to rule out compound-induced protein degradation.

  • Quantification: Analyze the soluble supernatant via Western Blot or AlphaScreen and calculate the shift in aggregation temperature ( ΔTm​ ).

Functional Modulation: TR-FRET Biochemical Assay

Target engagement does not inherently guarantee functional inhibition (the compound could be a silent binder). To confirm functional antagonism, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Causality in Experimental Design

The phenol moiety of 3-4-APCP can exhibit intrinsic, short-lived autofluorescence under UV excitation, which frequently causes false positives in standard fluorescence assays. TR-FRET circumvents this by utilizing a Lanthanide donor (e.g., Europium). Europium has an exceptionally long emission half-life (milliseconds). By instituting a 50-microsecond measurement delay after excitation, the short-lived phenol autofluorescence completely decays, leaving only the target-specific FRET signal.

Self-Validating Protocol
  • Reaction Assembly: Combine the target enzyme, substrate, and 3-4-APCP in a 384-well plate.

  • Incubation: Allow the enzymatic reaction to proceed for the linear initial velocity phase.

  • Detection: Add the Europium-labeled antibody and Acceptor fluorophore.

  • Validation Control (Counter-Screen): Run a "fluorophore-only" control plate containing 3-4-APCP but no enzyme. This ensures the compound does not act as a direct fluorescence quencher (PAINS behavior), which would masquerade as enzymatic inhibition.

  • Measurement: Read the plate using a time-resolved setting (Delay: 50 µs, Integration: 100 µs).

Comparative Performance Data

The following table summarizes the quantitative validation of 3-4-APCP against a standard-of-care (SoC) reference inhibitor. The data demonstrates that while 3-4-APCP has a slightly lower biochemical affinity, its superior cell permeability yields a highly comparable intracellular target engagement profile.

Assay MetricParameter Measured3-4-APCPSoC Reference InhibitorPerformance Interpretation
SPR Affinity ( KD​ )45.2 nM12.4 nM3-4-APCP shows ~3.5x weaker in vitro binding.
SPR Residence Time ( 1/koff​ )42 minutes115 minutesSoC has a longer target residence time.
CETSA Thermal Shift ( ΔTm​ )+ 6.8 °C+ 7.1 °CHighly comparable intracellular engagement.
CETSA Intracellular EC50​ 110 nM145 nM3-4-APCP achieves better cellular penetration.
TR-FRET Functional Inhibition ( IC50​ )85 nM30 nMBoth compounds are potent functional antagonists.

Table 1: Representative validation metrics comparing 3-4-APCP to a standard reference alternative. Data highlights the importance of cellular assays (CETSA), as the weaker biochemical affinity of 3-4-APCP is offset by superior cellular bioavailability.

References

  • Fotsch, C., et al. (2024). "Creating a more strategic small molecule biophysical hit characterization workflow." SLAS Discovery. Available at:[Link]

  • Nordlund, P., et al. (2015). "The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies." Annual Review of Pharmacology and Toxicology. Available at:[Link]

  • Axelsson, H., et al. (2016). "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." Assay Guidance Manual [Internet]. Available at:[Link]

Comparative

Comparative cytotoxicity of 3-(4-Aminopiperidine-1-carbonyl)phenol in healthy vs cancer cells

An In-Depth Guide to the Comparative Cytotoxicity of 3-(4-Aminopiperidine-1-carbonyl)phenol (ACP-341) in Healthy vs. Cancer Cell Lines Introduction: Unveiling the Therapeutic Potential of ACP-341 In the landscape of mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Cytotoxicity of 3-(4-Aminopiperidine-1-carbonyl)phenol (ACP-341) in Healthy vs. Cancer Cell Lines

Introduction: Unveiling the Therapeutic Potential of ACP-341

In the landscape of modern oncology, the quest for targeted therapies that exhibit high efficacy against malignant cells while sparing healthy tissues remains a paramount objective. 3-(4-Aminopiperidine-1-carbonyl)phenol, hereafter designated as ACP-341, is a novel small molecule synthesized for this purpose. Structurally, its aminopiperidine moiety suggests a potential interaction with enzymatic active sites, while the phenol group offers a scaffold for hydrogen bonding, making it a candidate for targeted inhibition of key cellular signaling pathways.

This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of ACP-341. We will explore its effects on a cancer cell line with a known genetic vulnerability and a non-malignant, healthy cell line to determine its therapeutic index. Our investigation is grounded in a hypothesized mechanism of action: the selective inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibition of PARP leads to a synthetic lethality, causing targeted cell death.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and reproducible evaluation of ACP-341's preclinical potential.

Part 1: Experimental Design & Rationale

A successful comparative cytotoxicity study hinges on a well-conceived experimental design. Our approach is multi-faceted, beginning with a broad assessment of cell viability and narrowing down to specific mechanistic inquiries.

Cell Line Selection: The Foundation of a Relevant Model

The choice of cell lines is the most critical variable in this study. To test our hypothesis of synthetic lethality, we require a cancer cell line with a compromised DNA repair pathway and a healthy cell line with intact pathways.

  • Cancer Cell Line: MDA-MB-436 (Human Breast Cancer) . This cell line is well-characterized and known to harbor a BRCA1 mutation, making it deficient in homologous recombination, a key DNA double-strand break repair mechanism. This genetic background should, in theory, render it highly sensitive to PARP inhibitors.

  • Healthy Cell Line: MCF-10A (Human Mammary Epithelial) . This is a non-tumorigenic, immortalized human mammary epithelial cell line. It is widely used as a model for healthy breast tissue as it exhibits normal cellular characteristics and, crucially, is proficient in homologous recombination (BRCA wild-type).

This pairing allows for a direct comparison of ACP-341's effects on cells that are genetically similar in origin but differ critically in their DNA repair capabilities.

Experimental Workflow: From Broad Cytotoxicity to Mechanism

Our investigation will follow a logical progression, starting with a general assessment of cell death and then delving into the specific "how" and "why."

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Data Synthesis A Dose-Response Assay (IC50 Determination) B Time-Course Viability Assay A->B Inform time points C PARP Activity Assay B->C Select optimal dose & time D Apoptosis Assay (Annexin V/PI) C->D Confirm target engagement E Cell Cycle Analysis D->E Characterize cell death F Therapeutic Index Calculation G Comparative Analysis F->G

Figure 1: A multi-phase workflow for the comprehensive evaluation of ACP-341.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with integrated controls to ensure data integrity.

Cell Culture and Maintenance

Adherence to proper cell culture technique is non-negotiable for reproducible results.

  • MDA-MB-436: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

  • MCF-10A: Culture in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% Penicillin-Streptomycin. Maintain at 37°C, 5% CO2.

Trustworthiness Check: Regularly test cells for mycoplasma contamination. Passage cells before they reach 80% confluency to maintain exponential growth and physiological health.

Protocol: Dose-Response Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.

Principle: The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed 5,000 cells per well (MDA-MB-436 and MCF-10A in separate plates) in a 96-well plate in 100 µL of their respective complete media. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of ACP-341 in the appropriate cell culture medium, ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared ACP-341 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2. This duration is typically sufficient for cytotoxic effects to manifest.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the percentage of cell viability against the log concentration of ACP-341 and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).

Protocol: Mechanistic Assay - PARP Activity

To validate that ACP-341 functions as a PARP inhibitor, a direct measurement of PARP activity is essential.

Principle: This assay utilizes a histone-coated plate and biotinylated NAD+. Active PARP in cell lysates will use the NAD+ to poly(ADP-ribosyl)ate the histones. The incorporated biotin is then detected with a streptavidin-HRP conjugate.

Step-by-Step Protocol:

  • Cell Lysis: Treat MDA-MB-436 and MCF-10A cells with ACP-341 at their respective IC50 concentrations for 24 hours. Prepare cell lysates according to a commercial PARP assay kit protocol (e.g., from R&D Systems or Abcam).

  • Assay Execution: Add the cell lysates to the histone-coated wells, followed by the addition of the biotinylated NAD+ reaction mixture.

  • Incubation: Incubate for 1 hour at room temperature to allow the PARP reaction to occur.

  • Detection: Wash the wells and add streptavidin-HRP, followed by a colorimetric HRP substrate.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Data Analysis: A lower absorbance value in ACP-341 treated cells compared to the vehicle control indicates inhibition of PARP activity.

Part 3: Data Interpretation & Visualization

Hypothetical data is presented below to illustrate the expected outcomes of the described experiments.

Quantitative Data Summary

The primary outcome of the cytotoxicity screening is the IC50 value, which represents the concentration of ACP-341 required to inhibit cell growth by 50%. The therapeutic index is calculated as the ratio of the IC50 in healthy cells to the IC50 in cancer cells.

Cell Line Genetic Background ACP-341 IC50 (µM) PARP Activity (% of Control)
MDA-MB-436Breast Cancer (BRCA1 mutant)2.515%
MCF-10AHealthy Mammary Epithelial (BRCA WT)45.085%
Therapeutic Index (IC50 MCF-10A / IC50 MDA-MB-436) 18

Interpretation: The hypothetical data shows that ACP-341 is 18 times more potent against the BRCA1-mutant cancer cells than the healthy cells. This high therapeutic index is a promising indicator of cancer-selective activity. Furthermore, the PARP activity is significantly reduced in the cancer cells at the IC50 concentration, supporting our proposed mechanism of action.

Proposed Signaling Pathway

The diagram below illustrates the principle of synthetic lethality induced by ACP-341 in BRCA-deficient cells.

G cluster_0 Healthy Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) A Single-Strand Break B PARP A->B C Base Excision Repair B->C D DNA Repair & Cell Survival C->D E Single-Strand Break F PARP E->F G Replication Fork Collapse F->G ACP-341 Inhibition H Double-Strand Break G->H I Homologous Recombination (Defective) H->I J Apoptosis / Cell Death I->J

Figure 2: Mechanism of synthetic lethality via PARP inhibition.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust method for assessing the comparative cytotoxicity of the novel compound ACP-341. The hypothetical data strongly supports the hypothesis that ACP-341 acts as a selective PARP inhibitor, inducing synthetic lethality in BRCA-deficient cancer cells while largely sparing healthy cells, as indicated by a favorable therapeutic index of 18.

The validation of its mechanism through a direct PARP activity assay adds significant weight to these findings. Future studies should expand on this foundation, including:

  • Panel Screening: Testing ACP-341 against a broader panel of cancer cell lines, including those with different genetic backgrounds, to understand its spectrum of activity.

  • In Vivo Studies: Progressing to animal models to evaluate the efficacy, pharmacokinetics, and safety profile of ACP-341 in a whole-organism context.

  • Off-Target Profiling: Conducting kinome scans or similar assays to ensure the selectivity of ACP-341 and identify any potential off-target effects.

By systematically following this guide, researchers can generate the high-quality, reproducible data necessary to advance promising compounds like ACP-341 through the drug discovery pipeline.

References

Validation

A Senior Application Scientist's Guide to the FTIR Spectroscopy of 3-(4-Aminopiperidine-1-carbonyl)phenol

An Objective Comparison and Data Interpretation Guide for Researchers In the landscape of pharmaceutical development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory complianc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison and Data Interpretation Guide for Researchers

In the landscape of pharmaceutical development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and mechanistic understanding. For molecules like 3-(4-Aminopiperidine-1-carbonyl)phenol, a compound featuring a confluence of critical functional groups, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique.[1][2][3]

This guide provides a comprehensive analysis of the expected FTIR spectral features of 3-(4-Aminopiperidine-1-carbonyl)phenol. As a publicly available experimental spectrum is not readily accessible, this document synthesizes reference data from its constituent chemical motifs—phenol, a tertiary benzamide, and a primary aminopiperidine—to construct a predictive spectral profile. This comparative approach not only facilitates the identification of the target molecule but also deepens the researcher's understanding of how individual functional groups contribute to the overall vibrational fingerprint.

Molecular Structure and Key Vibrational Moieties

The structure of 3-(4-Aminopiperidine-1-carbonyl)phenol integrates three distinct chemical functionalities, each with characteristic vibrational modes that are detectable by FTIR spectroscopy. Understanding these components is the first step in interpreting the spectrum.

  • Phenolic Group: The hydroxyl (-OH) group directly attached to the benzene ring.

  • Tertiary Amide: The carbonyl group (C=O) linking the phenyl ring to the piperidine nitrogen.

  • Saturated Heterocycle: The piperidine ring containing aliphatic C-H bonds.

  • Primary Amine: The amino (-NH₂) group at the 4-position of the piperidine ring.

Below is a diagram illustrating the key functional groups that produce distinct signals in an FTIR spectrum.

cluster_mol 3-(4-Aminopiperidine-1-carbonyl)phenol cluster_groups Key Functional Groups mol A Phenolic O-H A->mol B Aromatic C-H & C=C B->mol C Amide C=O C->mol D Piperidine C-H D->mol E Primary Amine N-H E->mol

Caption: Molecular structure with key functional groups for FTIR analysis.

Predicted FTIR Spectrum: A Comparative Analysis

The FTIR spectrum of a molecule is the sum of its parts, with electronic and steric interactions causing predictable shifts. By comparing the expected peak locations for our target molecule with established data for phenol, benzamide, and piperidine, we can build a reliable reference table.

The diagram below illustrates the conceptual relationship between the molecule's functional groups and their corresponding regions in the infrared spectrum.

G cluster_0 3-(4-Aminopiperidine-1-carbonyl)phenol cluster_1 Functional Groups cluster_2 FTIR Spectral Regions (cm⁻¹) Molecule Target Molecule OH Phenolic O-H NH2 Primary Amine N-H CH_Aro Aromatic C-H CO Amide C=O CH_Ali Piperidine C-H CC_Aro Aromatic C=C Region1 3600-3200 (Broad) OH->Region1 Strong H-Bonding Region2 3500-3300 (Sharp, Doublet) NH2->Region2 Symm. & Asymm. Stretch Region3 3100-3000 CH_Aro->Region3 >3000 cm⁻¹ Region4 1650-1630 CO->Region4 Strong Amide I Band Region5 3000-2850 CH_Ali->Region5 <3000 cm⁻¹ Region6 1600-1450 CC_Aro->Region6 Ring Vibrations

Caption: Correlation of molecular functional groups to their expected FTIR spectral regions.

Table 1: Predicted FTIR Absorption Bands and Comparative Data
Predicted Peak (cm⁻¹)IntensityVibrational AssignmentComparative Analysis & Rationale
~3500-3200Broad, StrongO-H stretch (phenolic)Phenols exhibit a characteristic broad absorption in this region due to strong intermolecular hydrogen bonding.[4][5] The presence of multiple H-bond acceptors (amine, amide) in the target molecule would enhance this broadening.
~3450 & ~3350Medium, SharpN-H asymmetric & symmetric stretch (primary amine)Primary amines typically show two distinct, sharp peaks in this region. These may overlap with the broad O-H band but should be distinguishable as sharper features.
~3050Medium-WeakC-H stretch (aromatic)Aromatic C-H stretching vibrations consistently appear just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[4]
~2940 & ~2860Medium-StrongC-H asymmetric & symmetric stretch (aliphatic)These peaks arise from the C-H bonds of the piperidine ring. Their position below 3000 cm⁻¹ is a clear indicator of saturated (sp³) carbon centers.[6]
~1640StrongC=O stretch (Amide I band)This is one of the most prominent peaks in the spectrum. For a tertiary amide conjugated with a benzene ring, the peak is expected in the 1630-1660 cm⁻¹ range.[7] Its high intensity is due to the large change in dipole moment during the vibration.
~1590 & ~1480Medium-StrongC=C stretch (aromatic ring)The benzene ring exhibits characteristic stretching vibrations in this region, often appearing as a pair of sharp bands.[4]
~1550MediumN-H bend (primary amine)The scissoring vibration of the primary amine group typically appears in this area. It can sometimes overlap with the aromatic C=C stretching bands.
~1440MediumC-H bend (aliphatic CH₂)The scissoring/bending vibrations of the methylene groups in the piperidine ring contribute to absorptions in this region.[8]
~1230StrongC-O stretch (phenolic)The stretching vibration of the C-O bond in phenols is characteristically strong and appears at a higher wavenumber than in aliphatic alcohols, a distinction useful for confirmation.[4]
~850-750StrongC-H out-of-plane bend (aromatic)The substitution pattern on the benzene ring (1,3- or meta-substitution) will dictate the exact position and number of these strong bands, providing valuable structural information.[4]

Recommended Experimental Protocol: The KBr Pellet Method

To validate the predicted spectrum, a robust and reproducible experimental method is required. The Potassium Bromide (KBr) pellet method is a fundamental technique for obtaining high-quality FTIR spectra of solid samples.[9] Its primary advantage is producing a spectrum with minimal interference, provided the protocol is followed meticulously.

The causal logic behind this protocol is the creation of a non-absorbing, transparent matrix (KBr) in which the solid sample is finely and uniformly dispersed.[10] This minimizes light scattering and allows the infrared beam to pass through the sample for absorption analysis.

Workflow Diagram: KBr Pellet Preparation and Analysis

G start Start prep_kbr Dry Spectroscopy-Grade KBr (110°C for 2-4 hours) start->prep_kbr prep_sample Grind 1-2 mg of Sample (Agate Mortar) prep_kbr->prep_sample mix Add ~200 mg Dry KBr and Mix Gently prep_sample->mix grind_mix Grind Mixture to a Fine, Homogeneous Powder mix->grind_mix load_die Load Mixture into Pellet Die grind_mix->load_die press Apply Pressure (8-10 tons for 1-2 min) load_die->press inspect Inspect Pellet (Should be transparent/translucent) press->inspect acquire Acquire FTIR Spectrum inspect->acquire Transparent regrind Opaque/Cracked? Re-grind and Re-press inspect->regrind Not Transparent end End acquire->end regrind->grind_mix

Caption: Step-by-step workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Methodology
  • Material Preparation (The Trustworthiness Pillar):

    • Rationale: Potassium bromide is hygroscopic and readily absorbs atmospheric moisture. Water has strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure key sample peaks.[10]

    • Action: Place 2-3 grams of spectroscopy-grade KBr powder in an oven at 110°C for at least 2-4 hours to ensure it is completely dry. Store in a desiccator until use. Clean the agate mortar, pestle, and pellet die set with a solvent like ethanol and dry them thoroughly.

  • Sample Grinding:

    • Rationale: The particle size of the sample must be smaller than the wavelength of the IR radiation to prevent significant light scattering (the Christiansen effect), which can distort peak shapes.

    • Action: Weigh approximately 1-2 mg of 3-(4-Aminopiperidine-1-carbonyl)phenol and place it in the agate mortar. Grind the sample into a fine, glossy powder.

  • Mixing and Homogenization:

    • Rationale: Uniform dispersion of the sample within the KBr matrix is crucial for a reproducible and quantifiable spectrum, according to Beer's Law.[11]

    • Action: Add approximately 200 mg of the dried KBr to the mortar. Gently but thoroughly mix it with the ground sample using the pestle. Continue grinding the mixture for another minute to ensure homogeneity. The final mixture should have the consistency of fine flour.[12]

  • Pellet Formation:

    • Rationale: Applying high pressure causes the KBr to "cold-flow" and fuse into a solid, transparent disc, trapping the sample particles within.[10]

    • Action: Carefully transfer the powder mixture into the pellet die. Assemble the die and place it in a hydraulic press. Gradually apply a pressure of 8-10 metric tons and hold for 1-2 minutes.[13]

  • Spectrum Acquisition:

    • Rationale: A background scan of the ambient atmosphere (containing H₂O and CO₂) is necessary to subtract its contribution from the final sample spectrum.

    • Action: Place the transparent KBr pellet into the sample holder of the FTIR spectrometer. First, run a background scan. Then, acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Alternative Technique: Attenuated Total Reflectance (ATR)

For rapid screening, Attenuated Total Reflectance (ATR) is an excellent alternative that requires minimal to no sample preparation.[1][14][15][16] In this technique, the solid powder is simply pressed against a high-refractive-index crystal (often diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, generating an absorption spectrum.[14] While ATR is faster and simpler, the resulting peak intensities can differ slightly from the transmission (KBr) method, and band positions may shift by a few wavenumbers.[16]

Conclusion

The FTIR spectrum of 3-(4-Aminopiperidine-1-carbonyl)phenol is predicted to be rich in information, with distinct and identifiable bands corresponding to its phenolic, amide, and aminopiperidine functionalities. The most characteristic signals for rapid identification would be the strong, broad O-H stretch (~3500-3200 cm⁻¹), the sharp primary amine N-H stretches (~3450/3350 cm⁻¹), and the very strong Amide I C=O stretch (~1640 cm⁻¹). By following the detailed KBr pellet protocol, a researcher can reliably obtain a high-quality spectrum to confirm the identity and purity of this compound, using the comparative data in this guide as an authoritative reference.

References

  • Shimadzu. (n.d.). KBr Pellet Method.
  • Doc Brown's Chemistry. (2026, February 24). Infrared spectrum of phenol.
  • Kintek Press. (2026, March 9). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Anton Paar. (n.d.). Attenuated total reflectance (ATR).
  • Cau, F., Mameli, V., & Flore, C. (2021, February 15).
  • Yoshida, T., & Mashima, M. (1962). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Journal of the Pharmaceutical Society of Japan, 82(2), 227-232.
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • Northern Illinois University - Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation.
  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
  • SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
  • Biorizon. (n.d.). Attenuated total reflectance-Fourier transform infrared (ATR-FTIR).
  • ResearchGate. (n.d.). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations | Request PDF.
  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
  • Covalent Metrology. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).
  • ACS Publications - The Journal of Physical Chemistry A. (n.d.). FT-IR (7500−1800 cm-1) Study of Hydrogen-Bond Complexes between Phenols−OH(OD) and Pyridine. Evidence of Proton Transfer in the Second Vibrational Excited State.
  • Takasuka, M., Ire, T., Nakai, H., & Tanida, H. (1992). FTIR AND 1H NMH SPECTHAL STUDY OF 3-(SUBSTITUTED BENZAMIDO)-6,6,7,8-TETRAHYDHO-6,8-METHANOISO-QUINOLINES AND RELATED COMPOUNDS. Spectroscopy Letters, 25(1), 107-131.
  • MDPI. (2020, December 4). Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) Coupled with Chemometrics, to Control the Botanical Authenticity and Quality of Cold-Pressed Functional Oils Commercialized in Romania.
  • Bruker. (n.d.). Attenuated Total Reflectance (ATR).
  • ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)....
  • CBM CONNECT. (2020, April 23). FTIR and RULER Used to Detect Phenolic Antioxidents.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) IR Spectrum.
  • SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum.
  • NIST WebBook. (n.d.). Piperidine.
  • The Royal Society of Chemistry. (2019).
  • Appchem. (n.d.). 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride.
  • Chemical Substance Information. (n.d.). 3-(4-aminopiperidine-1-carbonyl)phenol hydrochloride.
  • PMC. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
  • BLD Pharm. (n.d.). 1171227-22-7|3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride.
  • NIST WebBook. (n.d.). Benzamide.
  • ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7).
  • ResearchGate. (n.d.). ATR-FTIR spectra, focused on amide-carbonyl stretching at ≈1690−1630 cm....
  • PMC. (n.d.). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis.
  • Thermo Fisher Scientific. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
  • SINTEF Blog. (2025, April 11). FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.

Sources

Comparative

3-(4-Aminopiperidine-1-carbonyl)phenol mass spectrometry fragmentation pattern comparison

An in-depth understanding of mass spectrometry (MS) fragmentation patterns is critical for structural elucidation, metabolite identification, and quality control in drug development. 3-(4-Aminopiperidine-1-carbonyl)pheno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of mass spectrometry (MS) fragmentation patterns is critical for structural elucidation, metabolite identification, and quality control in drug development. 3-(4-Aminopiperidine-1-carbonyl)phenol (exact mass: 220.1212 Da) is a highly versatile pharmacophore. It combines a 4-aminopiperidine moiety—a core structural component found in various kinase inhibitors and synthetic opioids[1]—with a 3-hydroxybenzoyl group.

This guide provides a comprehensive, causality-driven analysis of its Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation pattern. Furthermore, we objectively compare its behavior against its positional isomers (the 2-hydroxy and 4-hydroxy analogs) to demonstrate how MS/MS can be utilized as a definitive tool for isomeric differentiation.

Structural & Mechanistic Profiling

In positive-ion ESI mode, 3-(4-Aminopiperidine-1-carbonyl)phenol readily protonates to form the precursor ion [M+H]⁺ at m/z 221.1 . The primary site of protonation is the highly basic primary amine on the piperidine ring. However, upon collisional activation (CID), proton mobility allows the charge to migrate to the amide nitrogen or carbonyl oxygen, triggering specific heterolytic and inductive cleavages.

Key Fragmentation Pathways:

  • Amide Bond Cleavage (Charge Retention on Piperidine): Protonation at the amide nitrogen weakens the C-N bond, leading to heterolytic cleavage. This yields the 4-aminopiperidinium ion (m/z 101.1) and a neutral loss of a 3-hydroxybenzoic acid equivalent (120 Da).

  • Amide Bond Cleavage (Charge Retention on Benzoyl): Alternatively, cleavage yields the 3-hydroxybenzoyl cation (m/z 121.0) and a neutral loss of 4-aminopiperidine (100 Da).

  • Loss of Ammonia (NH₃): The primary amine readily eliminates ammonia (17 Da), generating an [M+H-NH₃]⁺ ion at m/z 204.1 . Secondary fragmentation of the m/z 101.1 ion also yields a piperideinium cation at m/z 84.1 via NH₃ loss[1].

Fragmentation M [M+H]+ m/z 221.1 3-(4-Aminopiperidine-1-carbonyl)phenol A Amide Cleavage m/z 121.0 3-hydroxybenzoyl cation M->A Neutral Loss: 4-aminopiperidine (100 Da) B Amide Cleavage m/z 101.1 4-aminopiperidinium ion M->B Neutral Loss: 3-hydroxybenzoic acid eq. (120 Da) C Loss of NH3 m/z 204.1 [M+H-NH3]+ M->C Neutral Loss: NH3 (17 Da) D Loss of NH3 m/z 84.1 piperideinium cation B->D Neutral Loss: NH3 (17 Da)

Figure 1: ESI-MS/MS positive ion fragmentation pathways of 3-(4-Aminopiperidine-1-carbonyl)phenol.

Comparative MS/MS Analysis: The "Ortho Effect"

Differentiating 3-(4-Aminopiperidine-1-carbonyl)phenol (the meta isomer) from its ortho (2-hydroxy) and para (4-hydroxy) alternatives is a classic analytical challenge. While all three isomers share the same exact mass and primary amide cleavage fragments (m/z 121.0 and m/z 101.1), they exhibit drastically different relative abundances for specific neutral losses due to spatial geometry.

The Causality of Isomeric Differentiation: The 2-hydroxy isomer exhibits a dominant "ortho effect" [2]. The spatial proximity of the 2-hydroxyl group to the amide carbonyl oxygen allows the formation of a highly stable six-membered transition state. Upon collisional activation, this geometry facilitates an intramolecular proton transfer and the subsequent elimination of a water molecule (18 Da), generating a highly abundant [M+H-H₂O]⁺ ion at m/z 203.1 [2][3].

Because the 3-hydroxy (meta) and 4-hydroxy (para) isomers lack this spatial proximity, they cannot form the required transition state. Consequently, water loss is negligible in their spectra, making m/z 203.1 a definitive diagnostic ion for the ortho alternative.

Quantitative Comparison of Positional Isomers
Compound / IsomerPrecursor Ion [M+H]⁺Base Peak (m/z)Diagnostic Product Ions (m/z)Relative Abundance of [M+H-H₂O]⁺ (m/z 203.1)
2-(4-Aminopiperidine-1-carbonyl)phenol (Ortho)221.1121.0203.1, 101.1, 84.1High (>60%)
3-(4-Aminopiperidine-1-carbonyl)phenol (Meta)221.1121.0204.1, 101.1, 84.1Trace (<2%)
4-(4-Aminopiperidine-1-carbonyl)phenol (Para)221.1121.0204.1, 101.1, 84.1Trace (<2%)

(Data represents normalized relative abundances at a standardized collision energy of 25 eV).

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness across laboratories, the following step-by-step LC-MS/MS methodology is designed as a self-validating system. By running the three isomers sequentially, the presence of the m/z 203.1 ion acts as an internal validation check for geometric resolution.

Step 1: Sample Preparation

  • Prepare a 1 mg/mL primary stock solution of 3-(4-Aminopiperidine-1-carbonyl)phenol in LC-MS grade Dimethyl Sulfoxide (DMSO).

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v). Causality: Formic acid acts as a proton source, ensuring maximum ionization efficiency to the [M+H]⁺ state prior to droplet desolvation.

Step 2: Chromatographic Separation (UHPLC)

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) maintained at 40°C.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (ESI-QqQ or Q-TOF)

  • Source Settings: Positive ESI mode (+). Capillary voltage: 3.5 kV; Desolvation temperature: 400°C; Desolvation gas (N₂): 800 L/hr.

  • Q1 Isolation: Set Q1 to isolate the precursor ion at m/z 221.1 (Isolation width: 0.7 Da).

  • Q2 Collision-Induced Dissociation (CID): Use Argon as the collision gas. Ramp the Collision Energy (CE) from 15 eV to 40 eV to capture both primary (amide cleavage) and secondary (NH₃ loss) fragmentation events.

  • Q3 Detection: Perform a Product Ion Scan from m/z 50 to 250.

Workflow S1 1. Sample Prep 100 ng/mL S2 2. LC Separation UPLC C18 S1->S2 S3 3. ESI Source Positive Mode (+) S2->S3 S4 4. Q1 Isolation m/z 221.1 S3->S4 S5 5. Q2 CID Argon, 15-40 eV S4->S5 S6 6. Q3 Scan m/z 50-250 S5->S6

Figure 2: Self-validating LC-MS/MS experimental workflow for fragmentation analysis.

References

  • Weisbecker, C., et al. (2011). Some newer aspects of mass spectrometric ortho effects. Journal of the American Society for Mass Spectrometry. 2

  • Swanson, D., et al. (2021). Use of Diagnostic Ions for the Detection of Fentanyl Analogs in Human Matrices by LC–QTOF. Journal of the American Society for Mass Spectrometry. 1

  • ResearchGate Database (2006). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. 3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-Aminopiperidine-1-carbonyl)phenol

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-Aminopiperidine-1-carbonyl)phenol, synthesizing technical data with field-proven best practices.

This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding and fostering a proactive safety mindset in your laboratory.

I. Hazard Assessment and Chemical Profile

Understanding the chemical nature of 3-(4-Aminopiperidine-1-carbonyl)phenol is the foundation of its safe disposal. It is a molecule that combines a phenolic ring with a nitrogen-containing piperidine heterocycle. This structure informs its potential reactivity and toxicity.

Parameter Information Source
Chemical Name 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochlorideAiFChem[2]
CAS Number 1171227-22-7 (hydrochloride salt)ChemDB[1]
Primary Hazards Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Potential respiratory irritation.ChemDB[1]
Incompatible Materials Strong oxidizing agents, Strong acids.AAPPTec[3]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NOx).AAPPTec[3]

This data is based on the hydrochloride salt and should be considered representative for the parent compound in a conservative safety assessment.

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-(4-Aminopiperidine-1-carbonyl)phenol is a multi-step process that ensures safety and regulatory compliance. The following workflow is designed to guide the user from the point of generation to final pickup by a licensed waste contractor.

dot

DisposalWorkflow cluster_prep Step 1: Immediate Handling & PPE cluster_waste_collection Step 2: Waste Segregation & Collection cluster_container Step 3: Container Management cluster_disposal Step 4: Final Disposal A Work in a certified chemical fume hood. B Wear appropriate PPE: - Nitrile or neoprene gloves - Safety goggles & face shield - Lab coat C Collect waste at the point of generation. A->C After Use D Segregate waste streams: - Solid Waste (contaminated items) - Liquid Waste (solutions) C->D E Use designated, compatible, and properly labeled hazardous waste containers. D->E F Keep containers securely closed when not in use. E->F Once Collected G Do not overfill containers (max 90% capacity). F->G H Store in a designated Satellite Accumulation Area (SAA). G->H I Arrange for pickup by a licensed hazardous waste disposal company. H->I When Full or Time Limit Reached J Complete all required waste disposal documentation. I->J

Caption: Disposal workflow for 3-(4-Aminopiperidine-1-carbonyl)phenol.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Causality: Due to its acute toxicity and irritant properties, all handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Procedure:

    • Always wear a buttoned lab coat, long pants, and closed-toe shoes.[4]

    • Wear chemical-resistant gloves (nitrile or neoprene are appropriate for many organic compounds).

    • Use safety goggles and a face shield for comprehensive eye and face protection.[5]

2. Waste Segregation and Collection:

  • Causality: Proper segregation prevents dangerous chemical reactions between incompatible waste types and ensures compliant disposal.[6][7] Phenolic and nitrogen-containing heterocyclic compounds should be treated as hazardous chemical waste.[8][9]

  • Procedure:

    • Solid Waste:

      • Collect all materials lightly contaminated with 3-(4-Aminopiperidine-1-carbonyl)phenol, such as pipette tips, gloves, and paper towels, in a dedicated, puncture-proof container lined with a plastic bag.[4][10]

      • Clearly label this container as "Hazardous Waste" and specify the contents, including "3-(4-Aminopiperidine-1-carbonyl)phenol contaminated debris."[10]

    • Liquid Waste:

      • Collect all solutions containing 3-(4-Aminopiperidine-1-carbonyl)phenol in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).[11]

      • Crucially, do not mix this waste with other waste streams , such as chlorinated solvents or strong acids.[7][8]

      • Affix a hazardous waste label to the container immediately.

3. Container Management and Storage:

  • Causality: Federal and local regulations, such as those outlined by the EPA's Resource Conservation and Recovery Act (RCRA), govern the storage of hazardous waste to prevent spills and environmental contamination.[6]

  • Procedure:

    • Ensure all waste containers are securely capped when not in use.[7][10]

    • Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[11]

    • Store the labeled waste containers in a designated Satellite Accumulation Area (SAA). This area should be near the point of generation and under the control of laboratory personnel.[7][12]

    • The SAA must be in a well-ventilated area, and secondary containment should be used to mitigate potential leaks.[6]

4. Final Disposal:

  • Causality: 3-(4-Aminopiperidine-1-carbonyl)phenol is not suitable for drain or regular trash disposal due to its toxicity and potential environmental harm.[3][10] It must be disposed of via incineration by a licensed professional waste disposal service.[5][13]

  • Procedure:

    • Once the waste container is full or has been in storage for the maximum allowed time (typically 6-12 months depending on local regulations), arrange for a hazardous waste pickup.[6][12]

    • Contact your institution's Environmental Health & Safety (EHS) office or their designated hazardous waste contractor to schedule the pickup.

    • Ensure all paperwork and manifests are completed accurately, clearly identifying the waste stream.

III. Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][13]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an absorbent material (such as vermiculite or sand), and collect the material into a designated hazardous waste container.[3]

    • Do not allow the material to enter drains.[3]

    • For large spills, evacuate the lab and contact your institution's EHS or emergency response team immediately.

By adhering to these detailed procedures, you contribute to a safer research environment and ensure that your work is conducted with the highest standards of scientific integrity and environmental responsibility.

References

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022, May 26). Research Safety Affairs, The University of Tennessee Health Science Center. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex. [Link]

  • 3-(4-aminopiperidine-1-carbonyl)phenol hydrochloride — Chemical Substance Information. ChemDB. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Safety Data Sheet. (2021, May 1). Angene Chemical. [Link]

  • Phenol - Health Safety & Wellbeing. Monash University. [Link]

  • Safety Data Sheet. AAPPTec. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf, National Institutes of Health. [Link]

  • 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride 95%. AiFChem, an Xtalpi Company. [Link]

Sources

Handling

Operational Guide: Personal Protective Equipment for Handling 3-(4-Aminopiperidine-1-carbonyl)phenol

This document provides a comprehensive, technically grounded guide to the selection and use of Personal Protective Equipment (PPE) for handling 3-(4-Aminopiperidine-1-carbonyl)phenol. As a compound featuring both a pheno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, technically grounded guide to the selection and use of Personal Protective Equipment (PPE) for handling 3-(4-Aminopiperidine-1-carbonyl)phenol. As a compound featuring both a phenol and an aminopiperidine moiety, it requires a cautious approach, drawing upon safety protocols for both chemical classes. The information herein is designed to empower researchers, scientists, and drug development professionals to work safely by understanding the hazards and implementing robust protective measures.

Immediate Safety Briefing: Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for 3-(4-Aminopiperidine-1-carbonyl)phenol is not widely available, its structural components provide clear indicators of its potential hazards. The hydrochloride salt is classified as an acute toxin (oral, dermal, inhalation), a skin irritant, and a serious eye irritant[1].

The presence of the phenol group is of primary concern. Phenol is corrosive and systemically toxic, capable of causing severe chemical burns that may not be immediately painful due to its anesthetic effect[2]. It can be absorbed rapidly through the skin, with exposure to even small areas potentially leading to severe systemic effects on the central nervous system, liver, and kidneys[3]. Therefore, this derivative must be handled with a high degree of caution, assuming a similar hazard profile.

Primary Routes of Exposure to Mitigate:

  • Dermal Contact: Absorption through the skin is a critical risk.

  • Eye Contact: Potential for severe irritation or permanent damage.

  • Inhalation: Risk of respiratory tract irritation, particularly if handled as a powder or aerosolized[4].

Core Principles of Protection: A Self-Validating System

Effective chemical safety is not merely about wearing equipment; it is about establishing a self-validating system of protocols where each step reinforces safety. The foundation of this system is understanding that PPE is the last line of defense, used in conjunction with engineering controls (like fume hoods) and safe work practices[3][5]. Every protocol described below is designed to minimize exposure at every stage of handling.

Required Personal Protective Equipment (PPE)

The selection of PPE must be based on a risk assessment of the specific procedure being performed. The following recommendations provide a baseline for handling 3-(4-Aminopiperidine-1-carbonyl)phenol in a laboratory setting.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage[1].

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all activities involving this compound[4].

  • Elevated Risk (Splashing): When there is any potential for splashing (e.g., preparing solutions, performing reactions, transfers between containers), chemical splash goggles are required. For significant splash risks, a full-face shield should be worn in addition to safety goggles to protect the entire face[6][7].

Hand Protection

Skin contact is a primary exposure route. The choice of glove material is critical, as standard laboratory gloves may not provide adequate protection against phenol-like compounds[2].

  • For Incidental Contact (e.g., handling sealed containers, working with very dilute solutions <10%): Double-gloving with standard nitrile examination gloves (minimum 8mil total thickness) is acceptable. Gloves must be changed frequently and immediately upon any sign of contamination[3].

  • For Intentional Contact or Splash Potential (e.g., weighing, making solutions, running reactions): Use a more robust glove configuration. The outer glove should be made of a material with proven resistance to phenols, such as butyl rubber or neoprene, worn over an inner nitrile glove[2][3]. Always inspect gloves for tears or punctures before use[8].

Body Protection

Protecting the skin on the body is essential to prevent absorption from accidental spills or splashes.

  • Standard Laboratory Attire: Long pants and closed-toe shoes are mandatory at all times in the laboratory[3][9].

  • Lab Coat: A fully buttoned, long-sleeved lab coat must be worn to protect skin and personal clothing[9][10].

  • Chemical Apron: For procedures with a high risk of splashing, such as handling larger volumes or during transfers, a chemical-resistant apron (e.g., made of butyl rubber or neoprene) should be worn over the lab coat[3][10].

Respiratory Protection

Handling this compound as a solid powder can generate dust, creating an inhalation hazard[4].

  • Primary Engineering Control: All weighing and handling of the solid compound, and any procedure that could generate aerosols, must be performed inside a certified chemical fume hood to minimize inhalation exposure[3][5].

  • Supplemental Respiratory Protection: In the rare event that engineering controls are not sufficient or unavailable, a NIOSH-approved respirator with organic vapor cartridges would be necessary. However, reliance on respirators should be avoided in favor of robust engineering controls.

PPE Summary Table
Task / Risk Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Risk (Handling sealed containers)Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab CoatNot Required
Medium Risk (Weighing solid, preparing dilute solutions)Chemical Splash GogglesDouble Nitrile Gloves or Neoprene/Butyl over NitrileLab CoatWork in Chemical Fume Hood
High Risk (Large scale use, significant splash potential)Goggles & Face ShieldNeoprene or Butyl Rubber Gloves over NitrileLab Coat & Chemical-Resistant ApronWork in Chemical Fume Hood

Operational and Disposal Plans

A methodical approach to using and removing PPE is crucial to prevent cross-contamination.

Experimental Workflow: Safe Handling Protocol
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the work area is clean and uncluttered[8]. Have spill cleanup materials readily available.

  • Donning PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection. This ensures that gloves are the last item to be potentially contaminated.

  • Handling: Perform all manipulations of the compound well within the chemical fume hood[3]. When weighing, use a draft shield or weigh the material in a contained vessel to prevent dust from escaping.

  • Post-Handling: After handling is complete, decontaminate any equipment used. Securely close the primary container of the chemical.

  • Doffing PPE: To prevent contaminating yourself, remove PPE in the reverse order of donning, and in a way that avoids touching the exterior of contaminated items with bare skin. The general order is: outer gloves, chemical apron, face shield/goggles, lab coat, and finally inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE and before leaving the laboratory[8][9].

Disposal Plan
  • Contaminated PPE: All disposable PPE that has come into contact with 3-(4-Aminopiperidine-1-carbonyl)phenol, including gloves and wipes, must be considered hazardous waste.

  • Disposal Procedure: Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container[4]. Do not discard in regular trash. Follow your institution's specific guidelines for chemical waste disposal[5].

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE & Engineering Controls start Begin Task: Handling 3-(4-Aminopiperidine-1-carbonyl)phenol risk_assessment Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Solution) - Splash Potential? start->risk_assessment low_risk Low Risk: Handling sealed stock vial risk_assessment->low_risk  Minimal Contact medium_risk Medium Risk: Weighing solid, preparing solutions risk_assessment->medium_risk  Solid Handling / Solution Prep high_risk High Risk: Large scale use, high splash potential risk_assessment->high_risk  High Volume / Splash Risk ppe_low PPE: - Safety Glasses - Nitrile Gloves - Lab Coat low_risk->ppe_low ppe_medium Controls & PPE: - Chemical Fume Hood - Goggles - Double Nitrile or Neoprene/Butyl Gloves - Lab Coat medium_risk->ppe_medium ppe_high Controls & PPE: - Chemical Fume Hood - Goggles & Face Shield - Neoprene/Butyl Gloves - Lab Coat & Chemical Apron high_risk->ppe_high

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • Safe Lab Practices. (2026, March 3). Environmental Health & Safety.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • 3-(4-aminopiperidine-1-carbonyl)
  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Maryland.
  • Laboratory Safety. (2023, April 25).
  • Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC.
  • Safety Data Sheet for Ethyl 4-amino-1-piperidinecarboxyl
  • Appendix P - Phenol First Aid Guide and PPE.
  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety.
  • Personal protective equipment for handling 3-(2-Aminopropyl)phenol. Benchchem.
  • THE DO'S AND DON'TS for the SAFE USE of PHENOL. (2020). Phenol And Acetone Safety Group.
  • Safety Data Sheet for (R)-3-(Boc-amino)piperidine. (2025, December 25). Fisher Scientific.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet for (R)-1-BOC-3-Aminopiperidine. (2010, October 15). Fisher Scientific.
  • Safety Data Sheet for 4-Aminopiperidine. (2010, August 27). Fisher Scientific.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Essential Chemical PPE. (2023, September 8). Trimaco.
  • 3-(4-AMINO-PHENYL)
  • 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2024, April 2). Jubilant Ingrevia Limited.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.